3-OH-Kynurenamine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-5-4-7(12)6-2-1-3-8(13)9(6)11/h1-3,13H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOPEICAGBYCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the 3-Hydroxykynurenamine Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway of 3-hydroxykynurenamine (3-HKA), a recently identified biogenic amine originating from a lateral branch of the kynurenine (B1673888) pathway. The kynurenine pathway is the primary route for tryptophan catabolism in mammals, accounting for over 95% of its degradation.[1][2] The metabolites of this pathway, including 3-HKA, are increasingly recognized for their roles in immune regulation, neurobiology, and various pathological conditions.[3][4] This document details the enzymatic steps leading to 3-HKA formation, presents available quantitative data, outlines experimental protocols for the analysis of key metabolites, and provides visual representations of the involved pathways.
The 3-Hydroxykynurenamine Synthesis Pathway
3-Hydroxykynurenamine is synthesized from the essential amino acid L-tryptophan through a series of enzymatic reactions within the kynurenine pathway. The core pathway involves the conversion of L-tryptophan to L-kynurenine, which is then hydroxylated to form 3-hydroxykynurenine (3-HK). 3-HKA is subsequently produced via the decarboxylation of 3-HK.
The key enzymatic steps are:
-
Tryptophan to L-Kynurenine: The initial and rate-limiting step is the oxidation of L-tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[5] N-formylkynurenine is then rapidly converted to L-kynurenine by formamidase.[2][6]
-
L-Kynurenine to 3-Hydroxykynurenine (3-HK): L-kynurenine is hydroxylated at the 3-position of the aromatic ring by kynurenine 3-monooxygenase (KMO), an FAD-dependent enzyme, to produce 3-hydroxykynurenine.[7][8] This step is a critical branch point in the pathway, as L-kynurenine can also be metabolized to kynurenic acid or anthranilic acid.[6]
-
3-Hydroxykynurenine (3-HK) to 3-Hydroxykynurenamine (3-HKA): The final step is the decarboxylation of 3-hydroxykynurenine to form 3-hydroxykynurenamine. While the specific enzyme responsible for this conversion has not been definitively characterized, it is hypothesized to be catalyzed by a broad-substrate-specificity enzyme such as Aromatic L-amino acid decarboxylase (AADC) , also known as DOPA decarboxylase (DDC). AADC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme known to decarboxylate various aromatic L-amino acids.[9]
The overall synthesis pathway is depicted in the following diagram:
Quantitative Data
Quantitative data for the enzymes involved in the 3-HKA synthesis pathway are crucial for understanding its regulation and for the development of therapeutic interventions. The following tables summarize the available kinetic parameters for the key enzymes. Data for the final decarboxylation step are limited due to the yet-unconfirmed identity of the specific enzyme.
Table 1: Kinetic Parameters of Kynurenine 3-Monooxygenase (KMO)
| Substrate | Organism | Km (µM) | Vmax | kcat (s⁻¹) | Reference |
| L-Kynurenine | Human (recombinant) | 10-30 | - | - | [7][8] |
| L-Kynurenine | Rat (liver mitochondria) | 20 | 1.4 nmol/min/mg protein | - | [7][8] |
Table 2: Kinetic Parameters of Kynureninase (KYNU)
| Substrate | Organism | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| L-Kynurenine | Human (recombinant) | 1400 | 2.3 | 1.6 x 10³ | [10] |
| 3-Hydroxy-L-kynurenine | Human (recombinant) | 25 | 7.5 | 3.0 x 10⁵ | [10] |
| L-Kynurenine | Pseudomonas fluorescens | 16 | 16 | 1.0 x 10⁶ | [10] |
Table 3: Substrate Specificity of Aromatic L-amino acid Decarboxylase (AADC)
| Substrate | Relative Activity (%) |
| L-DOPA | 100 |
| 5-Hydroxy-L-tryptophan | 10-100 (species dependent) |
| L-Tryptophan | <10 |
| L-Tyrosine | <5 |
| L-Phenylalanine | <5 |
| Note: Data are generalized from various sources. The activity towards 3-hydroxykynurenine has not been quantitatively reported. |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the 3-HKA synthesis pathway.
This protocol is based on the continuous spectrophotometric measurement of NADPH consumption.
Materials:
-
KMO enzyme preparation (e.g., microsomal fraction or purified recombinant enzyme)
-
L-Kynurenine (substrate)
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NADPH (typically 100-200 µM), and the KMO enzyme preparation.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding L-kynurenine (e.g., to a final concentration of 50 µM).
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ (ε = 6.22 mM⁻¹cm⁻¹).
-
Calculate the enzyme activity as the rate of NADPH consumption.
Workflow Diagram:
This generalized protocol is for the simultaneous quantification of tryptophan, L-kynurenine, 3-hydroxykynurenine, and other metabolites in biological samples (e.g., plasma, serum, tissue homogenates). This method can be adapted for the analysis of 3-HKA.[1][11][12]
Materials:
-
Biological sample (plasma, serum, etc.)
-
Internal standards (e.g., deuterated analogs of the analytes)
-
Acetonitrile with 0.1% formic acid (protein precipitation solution)
-
LC-MS/MS system with a C18 or biphenyl (B1667301) reversed-phase column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation:
-
Thaw the biological sample on ice.
-
To 100 µL of the sample, add an appropriate amount of the internal standard solution.
-
Add 300 µL of ice-cold protein precipitation solution (acetonitrile with 0.1% formic acid).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution with mobile phases A and B.
-
Detect the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each analyte and internal standard must be determined empirically.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of analytical standards.
-
Calculate the concentration of each analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
-
Workflow Diagram:
Signaling and Logical Relationships
The metabolites of the kynurenine pathway, including the precursors to 3-HKA, are known to have significant biological activities and are involved in various signaling pathways. For instance, 3-hydroxykynurenine is a known pro-oxidant and has been implicated in neurotoxic processes.[13] The balance between the different branches of the kynurenine pathway is critical for maintaining cellular homeostasis.
The following diagram illustrates the logical relationship between the activation of the kynurenine pathway and the production of neuroactive metabolites.
Conclusion
The synthesis of 3-hydroxykynurenamine represents a newly appreciated branch of the kynurenine pathway. While the full biological significance and the precise enzymatic machinery for its production are still under investigation, this guide provides a foundational understanding for researchers in the field. The provided protocols offer a starting point for the quantitative analysis of 3-HKA and its precursors, which will be essential for elucidating its role in health and disease. Further research is warranted to definitively identify the enzyme responsible for the final decarboxylation step and to fully characterize its kinetics and regulation. Such knowledge will be invaluable for the development of novel therapeutic strategies targeting the kynurenine pathway.
References
- 1. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in clinical trials targeting the kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kynurenine Pathway Metabolites as Biomarkers in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors | MDPI [mdpi.com]
- 9. Crystal Structure and Substrate Specificity of Drosophila 3,4-Dihydroxyphenylalanine Decarboxylase | PLOS One [journals.plos.org]
- 10. Structure, Mechanism, and Substrate Specificity of Kynureninase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of NAD(P)H Oxidase by tryptophan-derived 3-hydroxykynurenine Accelerates Endothelial Apoptosis and Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous In Vivo Role of 3-Hydroxykynurenine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the in vivo biological roles of 3-hydroxykynurenine (3-HK), a critical metabolite of the kynurenine (B1673888) pathway. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, metabolism, and multifaceted functions of 3-HK, highlighting its paradoxical nature as both a neurotoxic agent and an immunomodulatory molecule. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex signaling pathways to facilitate a deeper understanding of 3-HK's physiological and pathological significance.
Introduction
3-Hydroxykynurenine (3-HK) is a pivotal intermediate in the kynurenine pathway, the primary route of tryptophan catabolism in mammals. Over 90% of tryptophan is metabolized through this pathway, leading to the production of several bioactive molecules.[1] 3-HK itself is a molecule of significant interest due to its dualistic and context-dependent biological activities. It has been implicated in a range of physiological and pathological processes, from immune regulation to neurodegeneration. This guide aims to provide a detailed technical resource on the in vivo functions of 3-HK to support ongoing research and therapeutic development.
Synthesis and Metabolism of 3-Hydroxykynurenine
3-HK is synthesized from L-kynurenine through the action of the enzyme kynurenine 3-monooxygenase (KMO). It is further metabolized by kynureninase to 3-hydroxyanthranilic acid (3-HAA) or can be transaminated to xanthurenic acid. The balance of these enzymatic activities is crucial in determining the physiological and pathological impact of the kynurenine pathway.
Quantitative Data on 3-Hydroxykynurenine
The concentration of 3-HK in biological fluids and tissues can vary significantly depending on the physiological or pathological state. Below are tables summarizing reported concentrations of 3-HK.
Table 1: 3-Hydroxykynurenine Concentrations in Human Plasma and Cerebrospinal Fluid (CSF)
| Biological Fluid | Condition | Concentration (nM) | Reference(s) |
| Plasma | Healthy Controls | 30 - 80 | [2] |
| Plasma | Alzheimer's Disease | Significantly increased vs. controls | [2][3] |
| CSF | Healthy Controls | 1 - 5 | [2] |
| CSF | Alzheimer's Disease | No significant difference vs. controls | [2] |
| CSF | Huntington's Disease | No significant difference vs. controls | [4] |
Table 2: In Vitro Concentrations of 3-Hydroxykynurenine Demonstrating Biological Effects
| Biological Effect | Cell Type | Concentration | Reference(s) |
| Neurotoxicity | Neuronal hybrid cell line | > 100 µM | [5][6] |
| Apoptosis Induction | Neuronal cells | 10 - 1000 µM | [7] |
| Inhibition of T-lymphocyte proliferation | CD4+ T-cells | 100 µM | [8] |
| Inhibition of IFN-γ-mediated STAT1/NF-κΒ pathway | Dendritic cells | 1 µM | [9] |
The Dichotomous Role of 3-Hydroxykynurenine
3-HK exhibits a dual role, acting as both a pro-oxidant and an antioxidant, and functioning as a neurotoxin and an immunomodulator.
Pro-oxidant and Neurotoxic Effects
At higher concentrations, 3-HK is known to be a potent pro-oxidant, contributing to oxidative stress through the generation of reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide.[10] This oxidative stress is a key mechanism behind its neurotoxic effects, which include the induction of apoptosis in neuronal cells.[11][12] The neurotoxicity of 3-HK has been implicated in the pathophysiology of several neurodegenerative disorders, including Huntington's and Alzheimer's diseases.[13][14]
Antioxidant and Immunomodulatory Effects
Conversely, at lower concentrations, 3-HK can act as an antioxidant, scavenging free radicals and inhibiting lipid peroxidation.[15][16][17] This antioxidant activity may contribute to its neuroprotective potential under certain conditions.
Furthermore, 3-HK has demonstrated significant immunomodulatory properties. It can suppress the proliferation of CD4+ T-cells and induce the development of T-regulatory cells.[8] A key mechanism underlying its anti-inflammatory effects is the inhibition of the IFN-γ mediated STAT1/NF-κΒ pathway in dendritic cells, leading to a decrease in the secretion of pro-inflammatory cytokines such as TNF, IL-6, and IL-12p70.[9]
Signaling Pathways Modulated by 3-Hydroxykynurenine
3-HK exerts its diverse biological effects by modulating several key signaling pathways.
Aryl Hydrocarbon Receptor (AHR) Pathway
While some tryptophan metabolites are known ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating immune responses, recent evidence suggests that 3-HK may not be a direct agonist of AHR.[18] However, the broader kynurenine pathway is intricately linked with AHR signaling, and downstream or indirect effects of 3-HK on this pathway cannot be entirely ruled out.
JAK-STAT Signaling Pathway
3-HK has been shown to directly interfere with the JAK-STAT signaling pathway, a critical cascade in cytokine signaling. Specifically, it inhibits the phosphorylation of STAT1 induced by interferon-gamma (IFN-γ) in dendritic cells.[9] This inhibition disrupts the downstream signaling cascade that would normally lead to the transcription of pro-inflammatory genes.
MAPK/ERK Signaling Pathway
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another target of 3-HK. In neuronal cells, 3-HK has been observed to induce the phosphorylation of ERK.[19] Interestingly, the activation of the ERK pathway appears to be a protective response, as its inhibition leads to increased neuronal cell death induced by 3-HK. This suggests a complex interplay where ERK activation may act as a compensatory mechanism to mitigate 3-HK's toxicity.[19]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 3-HK's in vivo biological roles.
Imiquimod-Induced Psoriasis Mouse Model
This model is used to evaluate the in vivo anti-inflammatory effects of 3-HK.
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Materials:
-
Imiquimod (B1671794) cream (5%)
-
Control cream (e.g., Vaseline)
-
3-Hydroxykynurenine solution for administration (e.g., intraperitoneal injection)
-
Calipers for measuring skin thickness
-
-
Procedure:
-
Shave the dorsal skin of the mice one day before the start of the experiment.
-
Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back for 5-7 consecutive days.[2]
-
Administer 3-HK or vehicle control to the mice according to the desired treatment regimen (e.g., daily intraperitoneal injections).
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).[20]
-
Measure skin thickness daily using calipers.
-
At the end of the experiment, collect skin tissue for histological analysis and cytokine profiling (e.g., ELISA for TNF-α, IL-6, IL-17).[21]
-
-
Workflow:
Measurement of Reactive Oxygen Species (ROS) using DCFDA Assay
This protocol is for the in vitro assessment of ROS production induced by 3-HK in cultured cells.
-
Materials:
-
Cell line of interest (e.g., neuronal cells, dendritic cells)
-
2',7'-Dichlorofluorescin diacetate (DCFDA)
-
3-Hydroxykynurenine
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
-
-
Procedure for Adherent Cells (Microplate Reader):
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with PBS.
-
Load the cells with 10-20 µM DCFDA in PBS or serum-free media and incubate for 30-45 minutes at 37°C in the dark.[8][22]
-
Wash the cells once with PBS to remove excess DCFDA.
-
Add fresh culture medium containing various concentrations of 3-HK or vehicle control to the wells.
-
Incubate for the desired time period (e.g., 1-6 hours).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[23]
-
-
Workflow:
Quantification of Cytokine Secretion by ELISA
This protocol outlines the general steps for measuring cytokine levels in cell culture supernatants after treatment with 3-HK.
-
Materials:
-
Cell culture supernatant from 3-HK treated and control cells
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-12)
-
ELISA plate reader
-
-
Procedure (General Sandwich ELISA Protocol):
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a blocking buffer to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate to remove unbound components.
-
Add the biotinylated detection antibody and incubate.[24]
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.[24]
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
-
-
Workflow:
Conclusion
3-Hydroxykynurenine is a multifaceted metabolite with significant implications for both health and disease. Its dual capacity to induce oxidative stress and neuronal death, while also exerting antioxidant and anti-inflammatory effects, underscores the complexity of the kynurenine pathway. A thorough understanding of the in vivo biological roles of 3-HK, supported by robust quantitative data and detailed experimental protocols, is essential for the development of novel therapeutic strategies targeting this pathway for a range of disorders, from neurodegenerative diseases to autoimmune conditions. This technical guide provides a foundational resource to aid researchers in this critical endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deregulated tryptophan-kynurenine pathway is linked to inflammation, oxidative stress, and immune activation pathway in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.abcam.com [content.abcam.com]
- 5. Cytotoxicity of 3-hydroxykynurenine in a neuronal hybrid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholars Portal [scholarsportal.info]
- 7. researchgate.net [researchgate.net]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 9. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redefining Roles: A Paradigm Shift in Tryptophan–Kynurenine Metabolism for Innovative Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Hydroxykynurenine, an endogenous oxidative stress generator, causes neuronal cell death with apoptotic features and region selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. 3-Hydroxykynurenine: an intriguing molecule exerting dual actions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In vitro evidence for an antioxidant role of 3-hydroxykynurenine and 3-hydroxyanthranilic acid in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antioxidant Properties of Kynurenines: Density Functional Theory Calculations | PLOS Computational Biology [journals.plos.org]
- 18. biorxiv.org [biorxiv.org]
- 19. Mitogen-activated protein kinase/extracellular signal-regulated kinase attenuates 3-hydroxykynurenine-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 21. frontierspartnerships.org [frontierspartnerships.org]
- 22. abcam.com [abcam.com]
- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 24. Cytokine Elisa [bdbiosciences.com]
Unveiling 3-OH-Kynurenamine: A Technical Primer on a Lesser-Known Tryptophan Metabolite
Given the detailed nature of your request for an in-depth technical guide, and the high probability of a misnomer, this document will focus on the closely related and extensively studied parent compound, 3-hydroxykynurenine (3-HK) . We believe the comprehensive information provided herein on 3-HK will be of significant value to researchers, scientists, and drug development professionals.
Introduction to 3-Hydroxykynurenine (3-HK)
3-Hydroxykynurenine (3-HK) is a crucial intermediate in the kynurenine (B1673888) pathway, the primary route for tryptophan catabolism in mammals. This pathway is responsible for approximately 95% of tryptophan degradation and leads to the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). 3-HK itself is a molecule of significant interest due to its dual role in biological systems, acting as both a pro-oxidant and an antioxidant, and its implications in various physiological and pathological processes.
This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of 3-HK, with a focus on quantitative data, experimental methodologies, and visual representations of its metabolic context.
Discovery and Position in the Kynurenine Pathway
3-HK was identified as a metabolite in the catabolic pathway of tryptophan. It is formed from L-kynurenine through the action of the enzyme kynurenine 3-monooxygenase (KMO).[1] Subsequently, 3-HK can be further metabolized by kynureninase to form 3-hydroxyanthranilic acid or transaminated by kynurenine aminotransferases (KATs) to produce xanthurenic acid.[2]
The central position of 3-HK in the kynurenine pathway makes it a critical branch-point, influencing the balance between neuroprotective and potentially neurotoxic downstream metabolites.
Caption: The Kynurenine Pathway highlighting the central role of 3-Hydroxykynurenine (3-HK).
Physicochemical and Analytical Characterization
A fundamental aspect of studying 3-HK involves its accurate detection and quantification in biological matrices. Various analytical techniques have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a widely used method due to its high sensitivity and specificity.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [3] |
| Molar Mass | 224.21 g/mol | [3] |
| Melting Point | 217 °C | [3] |
| pKa Values | Overlapping dissociations in two separate pH regions | [4] |
Experimental Protocol: Quantification of 3-HK in Plasma by LC-MS/MS
This protocol is a generalized summary based on established methods for the analysis of kynurenine pathway metabolites.[5][6]
Objective: To quantify the concentration of 3-HK in human plasma.
Materials:
-
Plasma samples
-
3-HK analytical standard
-
Deuterated 3-HK internal standard (3-HK-d₂)
-
Protein precipitation agent (e.g., trichloroacetic acid or methanol)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add a known concentration of the internal standard (3-HK-d₂).
-
Precipitate proteins by adding 100 µL of a cold protein precipitation agent.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared sample onto a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for 3-HK (e.g., m/z 225 → 110) and its deuterated internal standard (e.g., m/z 227 → 111).[7]
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of the 3-HK analytical standard.
-
Calculate the ratio of the peak area of 3-HK to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of 3-HK in the plasma samples by interpolating their peak area ratios on the calibration curve.
-
Caption: Experimental workflow for the quantification of 3-HK in plasma using LC-MS/MS.
Biological Characterization and Activity
3-HK exhibits a complex biological profile, with both neurotoxic and immunomodulatory effects reported in the literature. Its activity is often concentration-dependent and influenced by the cellular redox environment.
Neurotoxicity and Oxidative Stress
At elevated concentrations, 3-HK is known to be a pro-oxidant and can induce neuronal cell death.[8] This toxicity is linked to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[8]
Signaling Pathway: 3-HK-Induced Neuronal Apoptosis
Caption: Simplified signaling pathway of 3-HK-induced neuronal apoptosis via oxidative stress.
Immunomodulatory Effects
In addition to its neurotoxic properties, 3-HK has been shown to possess immunomodulatory functions. For instance, it can suppress the proliferation of CD4+ T-cells.
| Biological Activity | Effect | IC₅₀ / Concentration | Reference |
| CD4+ T-cell Proliferation | Inhibition | ~70 µM | [9] |
| Neuronal Apoptosis | Induction | Concentration-dependent | [8] |
| Trypanocidal Activity | Active against Trypanosoma cruzi | Effective at low µM concentrations | [10] |
Synthesis of 3-Hydroxykynurenine
While 3-HK is a naturally occurring metabolite, its chemical synthesis is crucial for research purposes to obtain pure standards for analytical and biological studies. The synthesis of 3-HK is a multi-step process that is not trivial. While detailed synthetic protocols are beyond the scope of this guide, the general approach often involves the construction of the substituted benzene (B151609) ring followed by the elaboration of the alanine (B10760859) side chain.
Conclusion and Future Directions
3-Hydroxykynurenine is a multifaceted metabolite with significant implications for neuroscience, immunology, and drug development. Its dual role as both a pro-oxidant and a potential immunomodulator highlights the complexity of the kynurenine pathway. Further research is warranted to fully elucidate the mechanisms underlying its diverse biological activities and to explore its potential as a therapeutic target or biomarker in various diseases. The development of specific inhibitors for enzymes involved in 3-HK metabolism, such as kynurenine 3-monooxygenase, represents a promising avenue for therapeutic intervention in conditions associated with aberrant kynurenine pathway activation.
References
- 1. Human Metabolome Database: Showing metabocard for L-3-Hydroxykynurenine (HMDB0011631) [hmdb.ca]
- 2. biorxiv.org [biorxiv.org]
- 3. Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-Hydroxykynurenine, an endogenous oxidative stress generator, causes neuronal cell death with apoptotic features and region selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxykynurenine | C10H12N2O4 | CID 89 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Hydroxykynurenine and clinical symptoms in first-episode neuroleptic-naive patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical Characterization of Kynurenine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Conversion to 3-Hydroxy-Kynurenamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine (B1673888) pathway is the primary route of tryptophan metabolism in mammals, playing a crucial role in immune modulation, neurotransmission, and cellular energy production. A key branch of this pathway leads to the formation of 3-hydroxykynurenine (3-HK) and its subsequent metabolites. While much of the focus has been on the downstream production of quinolinic acid, a neurotoxin, a lateral pathway involving the decarboxylation of 3-HK to form 3-hydroxy-kynurenamine (3-OH-Kyn) is gaining interest. This biogenic amine has been shown to possess immunomodulatory properties, making the enzymatic pathway of its synthesis a critical area of study for drug development and understanding its physiological and pathological roles.
This technical guide provides a comprehensive overview of the enzymatic conversion of L-kynurenine to 3-hydroxy-kynurenamine. It details the enzymes involved, their mechanisms of action, kinetic parameters, and experimental protocols for their study. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this metabolic route.
The Two-Step Enzymatic Conversion Pathway
The biosynthesis of 3-hydroxy-kynurenamine from L-kynurenine is a two-step enzymatic process. The first step is the hydroxylation of L-kynurenine to 3-hydroxykynurenine, catalyzed by Kynurenine 3-Monooxygenase (KMO). The second, putative step involves the decarboxylation of 3-hydroxykynurenine to 3-hydroxy-kynurenamine, a reaction likely catalyzed by Aromatic L-amino acid Decarboxylase (AADC).
Step 1: Kynurenine 3-Monooxygenase (KMO)
Kynurenine 3-monooxygenase (KMO; EC 1.14.13.9) is a flavin-dependent monooxygenase that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine[1]. This enzyme is a critical branch point in the kynurenine pathway, directing the metabolism towards the production of downstream metabolites, including the neurotoxin quinolinic acid[1].
Mechanism of Action
KMO utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor and NADPH as a reducing agent[1]. The reaction mechanism is believed to proceed as follows:
-
L-kynurenine and NADPH bind to the enzyme.
-
NADPH reduces the FAD cofactor to FADH2, and NADP+ is released.
-
Molecular oxygen binds to the FADH2-enzyme-substrate complex, forming a hydroperoxyflavin intermediate.
-
This intermediate hydroxylates L-kynurenine at the 3-position of the aromatic ring.
-
3-hydroxykynurenine and water are released, and the FAD cofactor is regenerated.
Quantitative Data for Kynurenine 3-Monooxygenase
| Parameter | Substrate | Organism | Value | Reference |
| Km | L-Kynurenine | Human | 148.6 ± 20.5 µM | [1] |
| Km | NADPH | Human | 6.8 ± 1.2 µM | [1] |
| Km | L-Kynurenine | Human | 153 ± 30 µM | [1] |
| Km | NADPH | Human | 8.7 ± 1.6 µM | [1] |
Experimental Protocol: KMO Activity Assay
This protocol describes a common method for determining KMO activity by measuring the production of 3-hydroxykynurenine using high-performance liquid chromatography (HPLC).
Materials:
-
KMO enzyme source (e.g., purified recombinant enzyme, cell lysate, tissue homogenate)
-
L-Kynurenine solution (substrate)
-
NADPH solution (cofactor)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA
-
Stop Solution: 10% (w/v) trichloroacetic acid (TCA)
-
HPLC system with a C18 reverse-phase column and a UV detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH solution, and the KMO enzyme source. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the L-kynurenine solution to the reaction mixture to a final concentration of 200 µM. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold 10% TCA.
-
Sample Preparation for HPLC: Centrifuge the stopped reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
HPLC Analysis: Inject a defined volume of the supernatant onto the HPLC system.
-
Detection: Monitor the elution of 3-hydroxykynurenine by its absorbance at approximately 365 nm.
-
Quantification: Determine the concentration of 3-hydroxykynurenine produced by comparing the peak area to a standard curve of known 3-hydroxykynurenine concentrations.
Step 2: Aromatic L-amino acid Decarboxylase (AADC) - A Putative Role
The conversion of 3-hydroxykynurenine to 3-hydroxy-kynurenamine involves the removal of a carboxyl group, a reaction catalyzed by a decarboxylase. While the specific enzyme responsible for this conversion has not been definitively identified, Aromatic L-amino acid Decarboxylase (AADC; EC 4.1.1.28) is a strong candidate. AADC is known for its broad substrate specificity, catalyzing the decarboxylation of various aromatic L-amino acids, including L-DOPA and 5-hydroxytryptophan[2][3]. Given that 3-hydroxykynurenine is an aromatic L-amino acid, it is plausible that AADC facilitates its conversion to 3-hydroxy-kynurenamine.
Mechanism of Action
AADC is a pyridoxal-5'-phosphate (PLP)-dependent enzyme[3]. The general mechanism for AADC involves the formation of a Schiff base between the PLP cofactor and the amino group of the substrate. This intermediate facilitates the decarboxylation, followed by the release of the amine product and carbon dioxide.
Quantitative Data for Aromatic L-amino acid Decarboxylase
Direct kinetic data for the interaction of AADC with 3-hydroxykynurenine is not currently available in the literature. However, data for other known substrates can provide an indication of its potential activity.
| Parameter | Substrate | Organism | Value | Reference |
| Km | L-DOPA | Human | 414 µM | [4] |
| Vmax | L-DOPA | Human | 482 pmol/min/g | [4] |
| Km | 5-Hydroxytryptophan | Human | 90 µM | [4] |
| Vmax | 5-Hydroxytryptophan | Human | 71 pmol/min/g | [4] |
| Km | L-Tryptophan | Bacillus atrophaeus | 0.35 mM | [5] |
| Vmax | L-Tryptophan | Bacillus atrophaeus | 0.163 mg/min/mg | [5] |
| Km | L-Phenylalanine | Bacillus atrophaeus | 0.872 mM | [5] |
| Vmax | L-Phenylalanine | Bacillus atrophaeus | 0.00184 mg/min/mg | [5] |
Experimental Protocol: Putative AADC Activity Assay for 3-Hydroxy-kynurenamine Production
This protocol is adapted from established AADC assays and is proposed for measuring the conversion of 3-hydroxykynurenine to 3-hydroxy-kynurenamine. The detection of 3-hydroxy-kynurenamine would likely require a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
AADC enzyme source (e.g., purified recombinant enzyme, cell lysate)
-
3-Hydroxykynurenine solution (substrate)
-
Pyridoxal-5'-phosphate (PLP) solution (cofactor)
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 7.2
-
Stop Solution: Acetonitrile or other suitable organic solvent
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, PLP solution, and the AADC enzyme source. Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate Reaction: Add the 3-hydroxykynurenine solution to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Stop Reaction: Terminate the reaction by adding a volume of ice-cold acetonitrile.
-
Sample Preparation for LC-MS/MS: Centrifuge the mixture to pellet precipitated proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system.
-
Detection and Quantification: Monitor for the specific mass transition of 3-hydroxy-kynurenamine. Quantify the product by comparing to a standard curve of synthetic 3-hydroxy-kynurenamine.
Conclusion
The enzymatic conversion of L-kynurenine to 3-hydroxy-kynurenamine is an emerging area of interest within the broader kynurenine pathway. While the initial hydroxylation step catalyzed by KMO is well-characterized, the subsequent decarboxylation to 3-hydroxy-kynurenamine remains a putative pathway likely involving Aromatic L-amino acid Decarboxylase. Further research is required to definitively identify the decarboxylating enzyme and characterize its kinetics with 3-hydroxykynurenine. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to investigate this pathway, which may hold significant therapeutic potential in immunology and neuroscience.
References
- 1. Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characterization and synthetic application of aromatic L-amino acid decarboxylase from Bacillus atrophaeus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant aromatic L-amino acid decarboxylases: evolution, biochemistry, regulation, and metabolic engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Demonstration of aromatic l-amino acid decarboxylase activity in human brain with l-dopa and l-5-hydroxytryptophan as substrates by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of aromatic L-amino acid decarboxylase in bacillamide C biosynthesis by Bacillus atrophaeus C89 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Hydroxy-Kynurenamine (3-OH-KYA): Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-kynurenamine (3-OH-KYA) is a biogenic amine and a metabolite of the essential amino acid tryptophan, produced via a lateral branch of the kynurenine (B1673888) pathway.[1][2] Emerging research has identified 3-OH-KYA as a potent immunomodulatory molecule with significant anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 3-OH-KYA. It includes detailed summaries of its synthesis and analytical quantification, its role in key signaling pathways, and experimental workflows for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, neuroscience, and drug development.
Chemical Structure and Properties
3-OH-KYA, with the IUPAC name 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one, is a small molecule with a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.20 g/mol .[1] Its structure features a substituted benzene (B151609) ring with hydroxyl and amino groups, attached to an aminopropanone chain.
Physicochemical Properties
A summary of the key physicochemical properties of 3-OH-KYA and the closely related metabolite 3-hydroxy-kynurenine (3-OH-Kyn) is presented in Table 1. While specific experimental data for 3-OH-KYA is limited, data for 3-OH-Kyn provides valuable context due to their structural similarity.
Table 1: Physicochemical Properties of 3-Hydroxy-Kynurenamine and Related Compounds
| Property | 3-Hydroxy-kynurenamine (3-OH-KYA) | 3-Hydroxy-DL-kynurenine (3-OH-DL-Kyn) |
| IUPAC Name | 3-amino-1-(2-amino-3-hydroxyphenyl)propan-1-one | (±)-2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid |
| Molecular Formula | C₉H₁₂N₂O₂ | C₁₀H₁₂N₂O₄ |
| Molecular Weight | 180.20 g/mol | 224.21 g/mol [4] |
| CAS Number | 99362-47-7 | 484-78-6[4] |
| Appearance | Crystalline solid (as dihydroiodide or dihydrobromide salt)[2] | Solid[4] |
| Solubility | Data not readily available. The dihydroiodide and dihydrobromide salts are synthesized and used in experiments, suggesting aqueous solubility.[2] | Soluble in 1M HCl (49.00-51.00 mg/mL)[5] |
| Melting Point | Data not readily available | 217 °C[4] |
| ¹H-NMR (400 MHz, d6-DMSO) δ (ppm) | 3.2 (m, 2H), 3.29 (t, J = 6.4 Hz, 2H), 4.59 (BS, 2H), 6.49 (pt, J = 8.05 Hz, J = 7.73 Hz, 1H), 6.85 (d, J = 7.9 Hz, 1H)[2] | 3.70 (100.00), 7.02 (67.61), 7.03 (61.93), 3.69 (91.62), 4.12 (43.47), 7.42 (59.94), 6.70 (46.59), 6.68 (77.13), 4.14 (31.39), 7.44 (56.82), 6.67 (44.32), 4.13 (88.64) (600 MHz, 5%_DMSO, pH 7.00)[4] |
Biological Activities and Signaling Pathways
3-OH-KYA has been identified as a significant immunomodulatory molecule. Its primary characterized mechanism of action involves the inhibition of the IFN-γ mediated STAT1/NF-κB signaling pathway in dendritic cells (DCs).[2][3][6] This inhibitory action leads to a reduction in the secretion of pro-inflammatory cytokines and chemokines, including TNF, IL-6, and IL-12p70.[2][3]
Kynurenine Pathway
3-OH-KYA is a product of the kynurenine pathway, the main route of tryptophan catabolism. The formation of 3-OH-KYA occurs via a lateral branch from its precursor, 3-hydroxy-kynurenine.[2]
Caption: Simplified Kynurenine Pathway to this compound.
IFN-γ/STAT1/NF-κB Signaling Pathway Inhibition
In dendritic cells, interferon-gamma (IFN-γ) stimulation typically leads to the activation of the JAK-STAT pathway, resulting in the phosphorylation of STAT1. Phosphorylated STAT1 (pSTAT1) then translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. IFN-γ can also activate the NF-κB pathway. 3-OH-KYA has been shown to downregulate the expression of pSTAT1 and inhibit the activation of NF-κB, thereby suppressing the inflammatory response.[2][7]
Caption: 3-OH-KYA Inhibition of IFN-γ Signaling.
Experimental Protocols
Synthesis of 3-OH-KYA Dihydroiodide/Dihydrobromide
-
Starting Material: 2-nitro-3-methoxybenzaldehyde.
-
Intermediate Formation: Conversion to 2-(3-(2-amino-3-methoxyphenyl)-3-oxopropyl) isoindoline-1,3-dione.
-
Demethylation and Reduction: Reaction with hydroiodic acid (HI) in the presence of phosphorus under reflux in acetic anhydride (B1165640) to remove the methyl group and reduce the nitro group.
Note: This is a summary and not a complete protocol. Researchers should refer to the original literature and exercise appropriate safety precautions when attempting chemical syntheses.
Quantification of 3-OH-KYA
Biological samples (e.g., plasma, cell culture supernatants) are typically deproteinized prior to analysis. A common method is precipitation with an organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation.
Due to the lack of a strong chromophore, 3-OH-KYA can be derivatized to enhance its detection by UV or fluorescence detectors. A general protocol for the derivatization of biogenic amines with dansyl chloride is as follows:
-
Adjust the pH of the sample extract to alkaline (pH 9.5-10.5) using a saturated sodium bicarbonate solution.
-
Add a solution of dansyl chloride in acetone (B3395972).
-
Incubate the mixture at 60°C for 45 minutes in the dark.
-
Quench the reaction by adding a proline solution to react with excess dansyl chloride.
-
Evaporate the acetone under a stream of nitrogen.
-
Extract the dansylated amines with an organic solvent (e.g., toluene (B28343) or ethyl acetate).
-
Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.
High-performance liquid chromatography (HPLC) with UV or fluorescence detection, or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the preferred methods for the quantification of 3-OH-KYA.[2]
Table 2: Exemplar Chromatographic and Mass Spectrometric Parameters
| Parameter | HPLC with Fluorescence Detection | LC-MS/MS |
| Column | Reversed-phase C18 | Reversed-phase C18 |
| Mobile Phase | Gradient of acetonitrile and water | Gradient of acetonitrile and water with 0.1% formic acid |
| Detection | Fluorescence (Excitation: ~340 nm, Emission: ~525 nm for dansylated amines) | Multiple Reaction Monitoring (MRM) mode |
| Ionization (MS) | N/A | Electrospray Ionization (ESI), positive mode |
| Precursor Ion (m/z) | N/A | 181.1 (for [M+H]⁺ of 3-OH-KYA) |
| Product Ions (m/z) | N/A | Specific fragment ions for 3-OH-KYA need to be determined experimentally. |
Experimental Workflows
In Vitro Assessment of Immunomodulatory Activity
The following workflow can be used to assess the effect of 3-OH-KYA on dendritic cell activation.
Caption: Workflow for in vitro DC immunomodulation assay.
In Vivo Psoriasis Model
The therapeutic potential of 3-OH-KYA in inflammatory skin conditions can be evaluated using an imiquimod-induced psoriasis mouse model.[2][8][9][10]
Table 3: Protocol for Imiquimod-Induced Psoriasis Mouse Model
| Step | Procedure |
| 1. Animal Model | Female C57BL/6 mice are commonly used. |
| 2. Induction of Psoriasis | A daily topical application of imiquimod (B1671794) cream (5%) is administered to the shaved back skin of the mice for a specified number of days (e.g., 5-7 days). |
| 3. Treatment | 3-OH-KYA is administered systemically (e.g., intraperitoneal injection) daily during the induction period. A vehicle control group is also included. |
| 4. Evaluation | Disease severity is assessed daily by scoring erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI). At the end of the experiment, skin biopsies are collected for histological analysis (e.g., H&E staining for epidermal thickness) and analysis of inflammatory markers (e.g., cytokine levels by qPCR or ELISA). |
Quantitative Data
While specific IC₅₀ values for this compound are not widely reported, data for the related compound 3-hydroxy-DL-kynurenine are available and provide context for its biological activity.
Table 4: In Vitro and In Vivo Activity of 3-Hydroxy-DL-kynurenine
| Assay | Target/Model | Result | Reference |
| Aldehyde Dehydrogenase Inhibition | Yeast | 97% inhibition at 100 µM | [1] |
| Aldehyde Dehydrogenase Inhibition | Rat Liver | 69% inhibition at 100 µM | [1] |
| CD4+ T-cell Proliferation | CD3/CD28 bead-stimulated human CD4+ T cells | IC₅₀ = 70 µM | [1] |
| Graft Survival | BALB/c (H2d) mice | Significant prolongation of graft survival at 560 mg/kg (i.p.) | [1] |
Pharmacokinetic (ADME) data for this compound is not extensively available in the public domain. The in vivo studies by Clement et al. (2021) using intraperitoneal injections in mice suggest systemic availability.[2]
Conclusion
3-Hydroxy-kynurenamine is a promising endogenous metabolite with potent immunomodulatory properties. Its ability to suppress inflammatory signaling pathways highlights its potential as a therapeutic agent for inflammatory and autoimmune diseases. This technical guide provides a foundational understanding of 3-OH-KYA, summarizing its chemical characteristics, biological functions, and the experimental approaches used for its investigation. Further research is warranted to fully elucidate its pharmacokinetic profile, explore its full therapeutic potential, and to develop detailed and optimized protocols for its synthesis and analysis.
References
- 1. 3-Hydroxykynurenine | TargetMol [targetmol.com]
- 2. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Hydroxykynurenine | C10H12N2O4 | CID 89 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Physicochemical Characterization of Kynurenine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine. [vivo.weill.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Experimental research in topical psoriasis therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Physiological Landscape of 3-Hydroxykynurenine: A Technical Guide for Researchers
An in-depth exploration of the physiological concentrations, analytical methodologies, and signaling pathways of 3-hydroxykynurenine, a critical metabolite in the kynurenine (B1673888) pathway.
Introduction
This technical guide provides a comprehensive overview of 3-hydroxykynurenine (3-HK), a pivotal metabolite of the tryptophan degradation cascade known as the kynurenine pathway. While occasionally referred to by other names, such as 3-OH-Kynurenamine in some contexts, the vast body of scientific literature recognizes this molecule as 3-hydroxykynurenine. It is an intermediate in the conversion of tryptophan to vital molecules like NAD+ and is also implicated in a range of physiological and pathological processes, including neuroinflammation and oxidative stress.[1][2] This document is tailored for researchers, scientists, and drug development professionals, offering a detailed summary of its physiological concentrations, the analytical techniques for its quantification, and its role in cellular signaling.
Physiological Concentrations of 3-Hydroxykynurenine
The concentration of 3-hydroxykynurenine in biological fluids and tissues is a critical parameter in studies investigating the kynurenine pathway's role in health and disease. Below is a summary of reported physiological concentrations in various matrices.
| Biological Matrix | Species | Concentration | Notes | Reference |
| Plasma | Human | < 0.13 µmol/L | Reference interval for 120 healthy adults. | [3] |
| Serum | Human | 17.6 ng/mL (median) | In pre-dialysis blood samples. | [4] |
| Serum | Human | 7.4 ng/mL (median) | In post-dialysis blood samples. | [4] |
| Brain (Cortex) | Human | Increased in hepatic encephalopathy | Substantially increased above control values. | [5] |
| Brain | Rat | Elevated in chronic renal insufficiency | Measured in various brain regions including cerebellum, midbrain, cortex, striatum, and medulla. | [6] |
| Cerebrospinal Fluid (CSF) | Human | Not significantly different between Huntington's disease patients and controls | [7] |
Experimental Protocols for 3-Hydroxykynurenine Quantification
Accurate measurement of 3-hydroxykynurenine is crucial for understanding its physiological and pathological roles. High-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) are the most common analytical methods employed.
1. Automated On-Line Solid-Phase Extraction HPLC-Tandem Mass Spectrometry (XLC-MS/MS) for Plasma 3-HK Analysis [3]
-
Sample Preparation: 50 µL of plasma equivalent is subjected to automated on-line solid-phase extraction using strong cation exchange (propylsulphonic) cartridges.
-
Chromatographic Separation: The analyte and its deuterated analogue are separated using C18 reversed-phase chromatography.
-
Mass Spectrometric Detection: Detection is performed in the multiple reaction-monitoring mode with a quadrupole tandem mass spectrometer using positive electrospray ionization.
-
Run Time: The total run time, including sample clean-up, is 8 minutes.
-
Validation: The method demonstrates excellent linearity (R > 0.99) in the calibration range of 0.023-45 µmol/L. The detection limit for 3-hydroxykynurenine is 5 nmol/L. Intra- and inter-assay analytical variations are less than 9%.
2. Tandem Mass Spectrometry for Serum 3-HK Analysis [4]
-
Sample Preparation: The method involves protein precipitation and evaporation steps.
-
Chromatographic Separation: Samples are separated using a Phenomenex Luna C18 reversed-phase column.
-
Mass Spectrometric Detection: The kynurenine pathway metabolites are detected by tandem mass spectrometry. The Q1–Q3 ion transition for 3-hydroxykynurenine is 225.1/110.0.
-
Run Time: The total run time is 5 minutes.
-
Validation: The method is linear in the concentration range of 0.98–250 ng/mL for 3-hydroxykynurenine. The imprecision is less than 12%.
3. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Brain and Plasma 3-HK Analysis [5]
-
Sample Preparation: An extraction procedure using strong cation-exchange columns is employed.
-
Chromatographic Separation: Reversed-phase HPLC is used for separation.
-
Detection: Electrochemical detection is utilized for quantification.
Signaling Pathways and Experimental Workflows
The Kynurenine Pathway
3-Hydroxykynurenine is a key intermediate in the kynurenine pathway, the primary route of tryptophan metabolism. This pathway is initiated by the conversion of tryptophan to N-formyl-L-kynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). N-formyl-L-kynurenine is then converted to L-kynurenine. Kynurenine is at a critical branch point and can be metabolized via three different enzymes: kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA), kynureninase (KYNU) to form anthranilic acid, or kynurenine 3-monooxygenase (KMO) to produce 3-hydroxykynurenine. 3-HK itself can be further metabolized to xanthurenic acid by KATs or to 3-hydroxyanthranilic acid by kynureninase. 3-hydroxyanthranilic acid is a precursor for the neurotoxin quinolinic acid.
Figure 1: The Kynurenine Pathway of Tryptophan Metabolism.
Experimental Workflow for 3-HK Quantification
The following diagram illustrates a typical workflow for the analysis of 3-hydroxykynurenine in biological samples using LC-MS/MS.
Figure 2: A typical experimental workflow for 3-HK analysis.
3-Hydroxykynurenine is a metabolite of significant interest due to its dual role as a necessary intermediate in the kynurenine pathway and its potential involvement in pathological processes. The ability to accurately measure its physiological concentrations is paramount for advancing research in neurodegenerative diseases, inflammatory disorders, and other conditions where the kynurenine pathway is implicated. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust studies in this field. As our understanding of the kynurenine pathway deepens, the precise role of 3-hydroxykynurenine in health and disease will undoubtedly become clearer, potentially paving the way for novel therapeutic interventions.
References
- 1. KYNURENIC ACID AND 3-HYDROXYKYNURENINE PRODUCTION FROM D-KYNURENINE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gettested.us [gettested.us]
- 3. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3-Hydroxykynurénine — Wikipédia [fr.wikipedia.org]
- 7. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Hydroxykynurenamine in the Kynurenine Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxykynurenamine (3-OH-KYA), a lesser-studied metabolite of the kynurenine (B1673888) pathway, is emerging as a molecule of significant interest due to its dual-faceted role in cellular homeostasis and pathology. This technical guide provides a comprehensive overview of 3-OH-KYA, from its metabolic origins to its complex biological functions. Particular emphasis is placed on its paradoxical nature as both a pro-oxidant and an antioxidant, its involvement in signaling pathways, and its implications in a range of diseases, particularly neurodegenerative disorders. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a critical resource for researchers and professionals in drug development.
Introduction
The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation in mammals, accounting for over 95% of its catabolism.[1] This intricate pathway generates a host of neuroactive and immunomodulatory metabolites. Among these is 3-hydroxykynurenamine (3-OH-KYA), a biogenic amine whose biological significance is increasingly being recognized.[2] Historically overshadowed by other kynurenine metabolites like quinolinic acid and kynurenic acid, 3-OH-KYA is now understood to be a potent modulator of cellular redox status and a key player in the pathophysiology of various diseases.[3][4] Its ability to readily cross the blood-brain barrier further underscores its potential impact on central nervous system (CNS) function and disease. This guide aims to provide a detailed technical examination of 3-OH-KYA's role within the kynurenine pathway.
Metabolism of 3-Hydroxykynurenamine
Synthesis
3-OH-KYA is synthesized from L-tryptophan through a series of enzymatic steps. The initial and rate-limiting step of the kynurenine pathway is the conversion of tryptophan to N-formylkynurenine, catalyzed by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[3] N-formylkynurenine is then rapidly converted to L-kynurenine. L-kynurenine stands at a critical juncture in the pathway. It can be metabolized down several branches, one of which is initiated by the enzyme kynurenine 3-monooxygenase (KMO). KMO, an NADPH-dependent flavin monooxygenase located on the outer mitochondrial membrane, hydroxylates L-kynurenine to form 3-hydroxykynurenine (3-HK).[3][5] The subsequent decarboxylation of 3-HK yields 3-hydroxykynurenamine.
Degradation
The primary route of 3-OH-KYA degradation is its conversion to 3-hydroxyanthranilic acid (3-HAA) by the enzyme kynureninase (KYNU), a pyridoxal-5'-phosphate (PLP) dependent hydrolase.[3][6] 3-HAA is then further metabolized down the pathway to eventually produce quinolinic acid and NAD+.
Quantitative Data
The concentration of 3-OH-KYA in biological fluids is a critical parameter in understanding its physiological and pathological roles. Below are tables summarizing reported concentrations in human plasma and cerebrospinal fluid (CSF), as well as the kinetic parameters of the key enzymes involved in its metabolism.
Table 1: Concentrations of 3-Hydroxykynurenamine in Human Biological Fluids
| Biological Fluid | Condition | Concentration (Mean ± SD or Range) | Reference |
| Plasma | Healthy Adults | 24 ± 7 nM | [7] |
| Plasma | Healthy Males (Young) | Higher than young women and old men | [8] |
| Plasma | Healthy Females (Old) | Higher than young women and old men | [8] |
| Plasma | Alzheimer's Disease | Markedly increased vs. controls (p < 0.0001) | [9] |
| Cerebrospinal Fluid (CSF) | Healthy Adults | 5 ± 4 nM | [7] |
| Cerebrospinal Fluid (CSF) | Alzheimer's Disease | Lower than controls (SMD = -0.21) | [7][10] |
| Cerebrospinal Fluid (CSF) | Huntington's Disease | No significant difference vs. controls | [11] |
Table 2: Enzyme Kinetic Parameters for 3-Hydroxykynurenine Metabolism
| Enzyme | Substrate | K_m_ | V_max_ / Specific Activity | Organism/Source | Reference |
| Kynurenine 3-Monooxygenase (KMO) | L-Kynurenine | 7 µM | Not specified | Human (recombinant) | [11] |
| Kynurenine 3-Monooxygenase (KMO) | NADPH | 0.13 µM | Not specified | Human (recombinant) | [11] |
| Kynureninase (KYNU) | 3-Hydroxy-DL-kynurenine | 28.3 ± 1.9 µM | 1.75 µmol min⁻¹ mg⁻¹ | Human (recombinant) | [6][12] |
Biological Functions and Signaling Pathways
3-OH-KYA exhibits a complex and often contradictory range of biological activities, primarily centered around its redox properties. It can act as both a pro-oxidant, inducing cellular damage, and an antioxidant, protecting against oxidative stress.
Pro-oxidant Effects and Induction of Oxidative Stress
At elevated concentrations, 3-OH-KYA is a potent pro-oxidant, capable of generating reactive oxygen species (ROS) and inducing oxidative stress.[4] This is a key mechanism underlying its neurotoxic effects.
One of the primary mechanisms of 3-OH-KYA-induced ROS production is through the activation of NADPH oxidase.[13][14] 3-OH-KYA promotes the translocation and membrane assembly of NADPH oxidase subunits, leading to increased superoxide (B77818) anion generation.[13][15] This surge in ROS can lead to a cascade of damaging cellular events, including:
-
Mitochondrial Dysfunction: 3-OH-KYA-induced oxidative stress can lead to the collapse of the mitochondrial membrane potential, opening of the mitochondrial permeability transition pore (mPTP), and the release of cytochrome c into the cytosol.[16][17]
-
TCA Cycle Disruption: 3-OH-KYA has been shown to inhibit the activity of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle that is particularly sensitive to oxidative damage.[18] This disrupts cellular energy metabolism.
-
Apoptosis: The culmination of these events is the activation of caspase cascades and the induction of apoptosis, or programmed cell death.[16][19]
Caption: 3-OH-KYA-Induced Oxidative Stress and Apoptosis.
Antioxidant Effects and the Keap1-Nrf2 Pathway
Paradoxically, under certain conditions, 3-OH-KYA can also exert antioxidant effects. This duality is likely dependent on its concentration and the cellular redox environment. The antioxidant properties of 3-OH-KYA are linked to its ability to modulate the Keap1-Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[20][21]
Under basal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its ubiquitination and proteasomal degradation.[9] Oxidative or electrophilic stress, potentially induced by low levels of 3-OH-KYA, can lead to the modification of cysteine residues on Keap1. This conformational change disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[9][22] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[20]
Caption: 3-OH-KYA and the Keap1-Nrf2 Antioxidant Pathway.
Experimental Protocols
Quantification of 3-Hydroxykynurenamine in Plasma/CSF by LC-MS/MS
This protocol is a synthesized methodology based on established and validated methods for the quantification of kynurenine pathway metabolites.[23]
5.1.1. Materials and Reagents
-
3-Hydroxykynurenamine standard
-
Internal Standard (IS) (e.g., deuterated 3-OH-KYA)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Plasma or CSF samples
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
5.1.2. Sample Preparation
-
Thaw plasma/CSF samples on ice.
-
To 100 µL of sample, add 10 µL of the internal standard working solution. Vortex briefly.
-
Add 300 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
5.1.3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to separate 3-OH-KYA from other metabolites (e.g., start with 5% B, ramp to 95% B).
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for 3-OH-KYA and its internal standard.
-
5.1.4. Data Analysis
-
Quantify 3-OH-KYA concentrations by constructing a calibration curve using the peak area ratios of the analyte to the internal standard.
Caption: Workflow for 3-OH-KYA Quantification by LC-MS/MS.
Measurement of Intracellular ROS Production
This protocol describes a common method using a fluorescent probe to measure intracellular ROS levels upon treatment with 3-OH-KYA.
5.2.1. Materials and Reagents
-
Cell line of interest (e.g., neuronal cells, endothelial cells)
-
Cell culture medium and supplements
-
3-Hydroxykynurenamine
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
5.2.2. Experimental Procedure
-
Seed cells in a suitable format (e.g., 96-well plate for plate reader, 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Treat the cells with varying concentrations of 3-OH-KYA in culture medium. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Incubate for the desired time period (e.g., 1-24 hours).
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a microplate reader. For flow cytometry, harvest the cells and analyze the fluorescence of individual cells.
5.2.3. Data Analysis
-
Express the results as a fold change in fluorescence intensity relative to the vehicle-treated control cells.
Conclusion and Future Directions
3-Hydroxykynurenamine is a multifaceted metabolite of the kynurenine pathway with significant implications for cellular health and disease. Its dual capacity to act as both a pro-oxidant and an antioxidant highlights the complexity of its biological roles and suggests that its effects are highly context-dependent. The elucidation of its involvement in key signaling pathways, such as NADPH oxidase-mediated ROS production and the Keap1-Nrf2 antioxidant response, opens new avenues for therapeutic intervention.
For researchers and drug development professionals, a deeper understanding of 3-OH-KYA's metabolism and mechanisms of action is paramount. Future research should focus on:
-
Refining the concentration-dependent effects of 3-OH-KYA in different cell types and disease models.
-
Identifying the full spectrum of its molecular targets and interacting partners.
-
Developing selective modulators of 3-OH-KYA metabolism to therapeutically harness its beneficial effects while mitigating its detrimental properties.
This technical guide provides a solid foundation for these future endeavors, offering a centralized resource of quantitative data, experimental methodologies, and pathway visualizations to accelerate research and development in this exciting field.
References
- 1. liu.diva-portal.org [liu.diva-portal.org]
- 2. mdpi.com [mdpi.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 6. Crystal structure of Homo sapiens kynureninase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis [frontiersin.org]
- 11. Kynurenine pathway metabolites in cerebrospinal fluid and blood as potential biomarkers in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-EPMC2531291 - Crystal structure of Homo sapiens kynureninase. - OmicsDI [omicsdi.org]
- 13. Activation of NAD(P)H oxidase by tryptophan-derived 3-hydroxykynurenine accelerates endothelial apoptosis and dysfunction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Mitogen-activated protein kinase/extracellular signal-regulated kinase attenuates 3-hydroxykynurenine-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. biorxiv.org [biorxiv.org]
- 19. The protective role of HSP90 against 3-hydroxykynurenine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]
- 21. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 22. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of 3-Hydroxykynurenamine: A Technical Guide to its Antioxidant and Pro-oxidant Effects
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Dual Redox Properties of 3-Hydroxykynurenamine
[City, State, December 12, 2025] – 3-Hydroxykynurenamine (3-OH-KA), a metabolite of the kynurenine (B1673888) pathway, presents a fascinating duality in its biological activity, acting as both a protector against and a promoter of oxidative stress. This technical guide provides a comprehensive overview of the antioxidant and pro-oxidant effects of 3-OH-KA, detailing the underlying mechanisms, experimental evidence, and relevant signaling pathways. This document is intended to serve as a critical resource for researchers in neurodegenerative diseases, oncology, and inflammatory disorders, as well as for professionals in drug development exploring the therapeutic potential of modulating the kynurenine pathway.
The Bivalent Nature of 3-Hydroxykynurenamine
3-OH-KA, also known as 3-hydroxykynurenine (3-HK), is a complex molecule whose redox activity is highly dependent on its concentration, the cellular microenvironment, and the presence of transition metal ions.[1][2][3] At low concentrations, it can exhibit pro-oxidant effects, contributing to cellular damage, while at higher concentrations, it can act as an antioxidant, scavenging free radicals.[2][4] This paradoxical behavior underscores the importance of a nuanced understanding of its biochemistry for therapeutic applications.
Pro-oxidant Activity: A Catalyst for Oxidative Damage
The pro-oxidant effects of 3-OH-KA are primarily attributed to its ability to undergo autoxidation and redox cycling, particularly in the presence of transition metal ions like copper (Cu²⁺) and iron (Fe³⁺).[5][6] This process generates reactive oxygen species (ROS), including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[3][6]
Mechanism of Pro-oxidant Action:
-
Redox Cycling with Metal Ions: 3-OH-KA can reduce metal ions (e.g., Cu²⁺ to Cu⁺). The reduced metal ion can then react with molecular oxygen to produce a superoxide radical. This process can be repeated, creating a catalytic cycle of ROS generation.[5]
-
Autoxidation: 3-OH-KA can spontaneously oxidize, especially under physiological conditions, to form a semiquinone radical. This radical can then react with oxygen to produce superoxide, which can further dismutate to form hydrogen peroxide.[3] The accumulation of these ROS can lead to oxidative damage to lipids, proteins, and DNA, contributing to cellular dysfunction and apoptosis.[4][7]
Antioxidant Activity: A Scavenger of Free Radicals
Conversely, 3-OH-KA can exert antioxidant effects by directly scavenging free radicals.[1][8] Its o-aminophenol structure allows it to donate a hydrogen atom or an electron to neutralize reactive species, thereby terminating radical chain reactions.[1]
Mechanism of Antioxidant Action:
-
Radical Scavenging: 3-OH-KA has been shown to be an effective scavenger of peroxyl and hydroxyl radicals.[8] This activity is attributed to the phenolic hydroxyl group, which can readily donate a hydrogen atom.[1]
-
Chelation of Metal Ions: By chelating redox-active metal ions, 3-OH-KA can prevent them from participating in Fenton-like reactions that generate highly reactive hydroxyl radicals.
Quantitative Data on the Dual Effects of 3-OH-KA
The following tables summarize the quantitative data from various studies, highlighting the concentration-dependent nature of 3-OH-KA's effects.
Table 1: Pro-oxidant Effects of 3-Hydroxykynurenamine
| Experimental System | Parameter Measured | 3-OH-KA Concentration | Observed Effect | Reference(s) |
| Rat striatal slices | Lipid Peroxidation (TBARS) | 5–20 nM | Increased lipid peroxidation | [2] |
| Primary cultured striatal neurons | Cell Viability | Not specified | Toxic | [9] |
| Endothelial Cells | Apoptosis | Not specified | Accelerated apoptosis | [10] |
| In vitro (with Cu²⁺) | Superoxide and H₂O₂ generation | Micromolar concentrations | Increased ROS production | [5] |
Table 2: Antioxidant Effects of 3-Hydroxykynurenamine
| Experimental System | Parameter Measured | 3-OH-KA Concentration | Observed Effect | Reference(s) |
| Rat striatal slices | Lipid Peroxidation (TBARS) | 100 nM | Decreased lipid peroxidation | [2] |
| Rat cerebral cortex | Lipid Peroxidation (TBARS) | Not specified | Reduced lipid peroxidation | [8] |
| C6 glioma cells | Total Antioxidant Reactivity | Not specified | Increased antioxidant reactivity | [8] |
| AAPH-induced peroxyl radicals | Radical Scavenging | 100 µM | Decreased peroxyl radicals | [8] |
| 2-Deoxy-D-ribose degradation | Hydroxyl Radical Scavenging | 1-100 µM | Prevented degradation | [8] |
Key Signaling Pathways Modulated by 3-OH-KA
The dual redox activity of 3-OH-KA has significant implications for cellular signaling, particularly the Nrf2 and NF-κB pathways, which are central regulators of the cellular response to oxidative stress and inflammation.
The Nrf2 Antioxidant Response Pathway
The Nrf2 pathway is a primary defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. Oxidative or electrophilic stress leads to the modification of specific cysteine residues on Keap1, causing the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.
The ROS generated by the pro-oxidant activity of 3-OH-KA can act as signaling molecules to activate the Nrf2 pathway. This represents a compensatory mechanism to counteract the initial oxidative insult.[2]
The NF-κB Inflammatory Pathway
The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli and oxidative stress can activate the IκB kinase (IKK) complex, which then phosphorylates IκB, leading to its degradation and the release of NF-κB. NF-κB then moves to the nucleus to promote the expression of pro-inflammatory genes.
The oxidative stress generated by 3-OH-KA can activate the IKK complex, thereby triggering the NF-κB signaling cascade and promoting an inflammatory response.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant scavenging capacity against peroxyl radicals.
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a fresh solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) in buffer just before use.
-
Prepare a series of Trolox standards of known concentrations.
-
Prepare solutions of 3-OH-KA at the desired concentrations.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the fluorescein solution to each well.
-
Add the Trolox standards, 3-OH-KA samples, or buffer (for blank) to the respective wells.
-
Incubate the plate at 37°C for a set period (e.g., 30 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin reading the fluorescence intensity kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for 60-90 minutes.
-
-
Data Analysis:
-
Calculate the area under the fluorescence decay curve (AUC) for each sample and standard.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot a standard curve of net AUC versus Trolox concentration.
-
Determine the ORAC value of the 3-OH-KA samples in Trolox Equivalents (TE) from the standard curve.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
The TBARS assay is a widely used method to measure lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of lipid breakdown.
Experimental Workflow:
Protocol:
-
Sample Preparation:
-
Prepare tissue homogenates or cell lysates in the presence of various concentrations of 3-OH-KA and appropriate controls.
-
-
Reaction:
-
To a specific volume of the sample, add an equal volume of thiobarbituric acid (TBA) reagent (typically containing TBA and an acid like trichloroacetic acid).
-
Incubate the mixture in a boiling water bath for a defined period (e.g., 15-60 minutes) to allow the formation of the pink-colored MDA-TBA adduct.
-
-
Measurement:
-
Cool the samples on ice and then centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at approximately 532 nm using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the concentration of MDA in the samples based on the standard curve.
-
Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye used to detect intracellular ROS.
Experimental Workflow:
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency and treat them with various concentrations of 3-OH-KA for a specified duration. Include appropriate positive and negative controls.
-
-
Dye Loading:
-
Remove the treatment medium and wash the cells with a suitable buffer (e.g., PBS).
-
Incubate the cells with a working solution of DCFH-DA in a serum-free medium for 30-60 minutes at 37°C.
-
-
Measurement:
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity of the cells using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. The excitation wavelength is typically around 485 nm, and the emission wavelength is around 535 nm.
-
-
Data Analysis:
-
Quantify the relative fluorescence intensity, which is proportional to the amount of intracellular ROS.
-
Conclusion
3-Hydroxykynurenamine is a metabolite with a complex and context-dependent role in cellular redox homeostasis. Its ability to act as both a pro-oxidant and an antioxidant necessitates careful consideration of its concentration and the cellular environment when investigating its biological effects. The pro-oxidant activity of 3-OH-KA can induce oxidative stress and activate inflammatory pathways such as NF-κB, but it can also trigger the protective Nrf2 antioxidant response. Conversely, its antioxidant properties allow it to directly neutralize harmful free radicals. A thorough understanding of this dual nature, supported by robust experimental data, is crucial for the development of therapeutic strategies that target the kynurenine pathway for the treatment of a wide range of diseases. This guide provides a foundational resource for researchers and drug development professionals to navigate the intricate redox biology of 3-hydroxykynurenamine.
References
- 1. Antioxidant Properties of Kynurenines: Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. bu.edu [bu.edu]
- 6. mdpi.com [mdpi.com]
- 7. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evidence for an antioxidant role of 3-hydroxykynurenine and 3-hydroxyanthranilic acid in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Hydroxykynurenine, an endogenous oxidative stress generator, causes neuronal cell death with apoptotic features and region selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of NAD(P)H Oxidase by tryptophan-derived 3-hydroxykynurenine Accelerates Endothelial Apoptosis and Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of 3-Hydroxykynurenamine: A Technical Guide for Researchers
An In-depth Examination of 3-OH-KYA's Role in Immune Response and Therapeutic Potential
Executive Summary
3-Hydroxykynurenamine (3-OH-KYA), a metabolite of the essential amino acid tryptophan via the kynurenine (B1673888) pathway, is emerging as a significant modulator of the immune response. Possessing potent anti-inflammatory properties, 3-OH-KYA has been demonstrated to suppress key inflammatory signaling pathways and ameliorate disease severity in preclinical models of autoimmune and inflammatory conditions. This technical guide provides a comprehensive overview of the current understanding of 3-OH-KYA's immunomodulatory functions, detailing its mechanism of action, effects on various immune cells, and relevant experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the kynurenine pathway for the treatment of immune-mediated diseases.
Introduction to the Kynurenine Pathway and 3-OH-KYA
The kynurenine pathway is the primary metabolic route for tryptophan in the body, playing a crucial role in both generating essential cofactors like NAD+ and producing a range of bioactive molecules with immunomodulatory functions.[1][2] The initial and rate-limiting step of this pathway is the conversion of tryptophan to N-formylkynurenine, catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO).[3][4] Subsequent enzymatic steps lead to the formation of several kynurenine metabolites, including 3-hydroxykynurenamine (3-OH-KYA).[2]
Recent studies have highlighted 3-OH-KYA as a biogenic amine with significant anti-inflammatory and immunosuppressive capabilities.[5][6] This guide will delve into the molecular mechanisms underlying these effects and provide practical information for researchers to explore its therapeutic applications.
Mechanism of Action: Inhibition of the IFN-γ/STAT1/NF-κB Signaling Axis
A primary mechanism through which 3-OH-KYA exerts its immunomodulatory effects is by targeting the interferon-gamma (IFN-γ) signaling pathway in antigen-presenting cells, particularly dendritic cells (DCs).[5][6][7] IFN-γ is a potent pro-inflammatory cytokine that plays a central role in both innate and adaptive immunity.[8]
The binding of IFN-γ to its receptor (IFNGR) triggers a signaling cascade involving the Janus kinases (JAK1 and JAK2) and the Signal Transducer and Activator of Transcription 1 (STAT1).[8][9] Activated STAT1 translocates to the nucleus and, in concert with other transcription factors like NF-κB, drives the expression of numerous pro-inflammatory genes, including those encoding for cytokines and chemokines.[10][11]
3-OH-KYA has been shown to effectively inhibit the IFN-γ-mediated phosphorylation of STAT1 and the subsequent activation of NF-κB in both mouse and human DCs.[5][6][7] This disruption of a critical inflammatory signaling pathway leads to a significant reduction in the production and release of key pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF), Interleukin-6 (IL-6), and Interleukin-12p70 (IL-12p70).[5][6][7]
References
- 1. 3-Hydroxykynurenine Suppresses CD4+ T-Cell Proliferation, Induces T-Regulatory-Cell Development, and Prolongs Corneal Allograft Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. new.zodml.org [new.zodml.org]
- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 4. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine [research.unipg.it]
- 8. Dysregulation of the IFN-γ-STAT1 signaling pathway in a cell line model of large granular lymphocyte leukemia | PLOS One [journals.plos.org]
- 9. Activation of the JAK/STAT-1 Signaling Pathway by IFN-γ Can Down-Regulate Functional Expression of the MHC Class I-Related Neonatal Fc Receptor for IgG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Coordinate NF-kappaB and STAT1 activation promotes development of myeloid type 1 dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Uptake Mechanisms of 3-Hydroxykynurenamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxykynurenamine (3-OH-KYA), a recently identified biogenic amine and metabolite of the kynurenine (B1673888) pathway, is emerging as a significant immunomodulatory molecule. Understanding its cellular uptake is critical to elucidating its physiological roles and therapeutic potential. Direct experimental data on the specific transporters and kinetics of 3-OH-KYA uptake are currently not available in the scientific literature. This guide, therefore, provides a comprehensive overview of hypothesized cellular uptake mechanisms based on its structural characteristics as a biogenic amine and its origin as a kynurenine pathway metabolite. We present potential transporter families, propose detailed experimental protocols for future investigation, and summarize the known downstream signaling effects of 3-OH-KYA.
Introduction: The Significance of 3-OH-Kynurenamine
3-Hydroxykynurenamine (3-OH-KYA) is a tryptophan metabolite with demonstrated immunomodulatory properties. Its ability to influence cellular functions necessitates a thorough understanding of how it traverses the cell membrane to engage with intracellular targets. As a biogenic amine, its structure suggests a carrier-mediated transport mechanism, similar to that of neurotransmitters and other endogenous amines. This guide will explore the probable cellular uptake pathways for 3-OH-KYA, providing a foundational framework for future research in this area.
Hypothesized Cellular Uptake Mechanisms
Given the absence of direct studies on 3-OH-KYA transport, we can infer potential mechanisms by examining the transporters of structurally related molecules, namely biogenic amines and other kynurenine pathway metabolites.
Biogenic Amine Transporters
3-OH-KYA's classification as a biogenic amine strongly suggests the involvement of dedicated transporters responsible for the cellular uptake of molecules like serotonin (B10506), dopamine, and norepinephrine.[1] These transporters are crucial for terminating synaptic signaling and maintaining cellular homeostasis.[1][2] The primary candidates belong to the Solute Carrier (SLC) superfamily.
Table 1: Potential Biogenic Amine Transporter Families for 3-OH-KYA Uptake
| Transporter Family | Key Members | Substrates | Ion Dependency | Potential Relevance for 3-OH-KYA |
| SLC6 (Neurotransmitter Transporters) | SERT (SLC6A4), DAT (SLC6A3), NET (SLC6A2) | Serotonin, Dopamine, Norepinephrine | Na+/Cl- dependent[3] | High-affinity uptake in neuronal and immune cells. |
| SLC22 (Organic Cation Transporters) | OCT1 (SLC22A1), OCT2 (SLC22A2), OCT3 (SLC22A3) | Broad range of organic cations, including biogenic amines | Na+/Cl- independent[3] | Lower-affinity, polyspecific uptake in various tissues. |
| SLC29 (Plasma Membrane Monoamine Transporter) | PMAT (SLC29A4) | Serotonin, Dopamine, Histamine | Na+/Cl- independent[3] | Broad substrate specificity, potentially involved in 3-OH-KYA transport. |
Transporters of Other Kynurenine Pathway Metabolites
While distinct from 3-OH-KYA, the transport mechanisms of other kynurenine metabolites can offer insights. For instance, 3-hydroxykynurenine (3-HK), a related molecule, is known to be taken up by cells, and its toxicity is dependent on this transport.
Proposed Experimental Protocols for Investigating 3-OH-KYA Uptake
To elucidate the specific mechanisms of 3-OH-KYA cellular uptake, a series of well-defined experiments are necessary. The following protocols are based on standard methodologies used for studying the transport of biogenic amines and other small molecules.
General Experimental Workflow
The investigation of 3-OH-KYA uptake can be systematically approached through a multi-step process, from initial characterization to specific transporter identification.
Detailed Methodologies
3.2.1. Cell Culture and Preparation
-
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells are a suitable initial model due to their low endogenous transporter expression. For more physiologically relevant studies, primary immune cells (e.g., T cells, dendritic cells) or neuronal cell lines should be utilized.
-
Culture Conditions: Cells should be maintained in appropriate media and conditions as per standard protocols. For uptake assays, cells are typically seeded in 24- or 48-well plates and grown to confluence.
3.2.2. Uptake Assay
-
Preparation of Labeled 3-OH-KYA: Synthesize radiolabeled ([³H] or [¹⁴C]) or a fluorescently tagged version of 3-OH-KYA.
-
Incubation: Wash cultured cells with a pre-warmed physiological buffer (e.g., Krebs-Ringer-HEPES). Add the buffer containing the labeled 3-OH-KYA at various concentrations and for different time points.
-
Termination of Uptake: Rapidly aspirate the incubation medium and wash the cells multiple times with ice-cold buffer to stop the transport process.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., containing 0.1 M NaOH or a detergent-based buffer).
-
Quantification:
-
For radiolabeled 3-OH-KYA, measure the radioactivity in the cell lysate using a scintillation counter.
-
For fluorescently labeled 3-OH-KYA, measure the fluorescence using a plate reader or flow cytometry.
-
-
Data Normalization: Normalize the uptake data to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).
3.2.3. Inhibition and Competition Studies
-
To identify the transporter family involved, perform uptake assays in the presence of known inhibitors of biogenic amine transporters (e.g., selective serotonin reuptake inhibitors for SERT, decynium-22 for OCTs).
-
To assess substrate specificity, conduct competition assays by co-incubating labeled 3-OH-KYA with an excess of unlabeled biogenic amines or other potential substrates.
Known Signaling Pathways Affected by this compound
While its uptake mechanism is yet to be determined, the intracellular effects of 3-OH-KYA have been the subject of recent research, highlighting its role in immunomodulation.
Future Directions and Conclusion
The study of 3-hydroxykynurenamine is a rapidly evolving field. A detailed understanding of its cellular uptake mechanisms is a critical next step. The experimental framework proposed in this guide provides a roadmap for researchers to identify the specific transporters involved and to quantify the kinetics of 3-OH-KYA transport. Elucidating these mechanisms will not only enhance our fundamental knowledge of this immunomodulatory molecule but will also pave the way for the development of novel therapeutic strategies targeting the kynurenine pathway. The lack of direct experimental data on 3-OH-KYA uptake underscores the need for focused research in this area. The inferred mechanisms and proposed protocols herein serve as a foundational resource to stimulate and guide these future investigations.
References
Downstream Metabolites of 3-Hydroxykynurenine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxykynurenine (3-HK) is a crucial intermediate metabolite in the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism.[1] Beyond its role as a metabolic intermediate, 3-HK and its downstream metabolites are increasingly recognized for their significant physiological and pathophysiological activities, particularly in the central nervous system.[1][2] This technical guide provides a comprehensive overview of the downstream metabolic fate of 3-HK, presenting quantitative data, detailed experimental protocols, and a visual representation of the involved biochemical pathways to support researchers and professionals in drug development.
Core Metabolic Pathway of 3-Hydroxykynurenine
3-Hydroxykynurenine stands at a critical juncture in the kynurenine pathway, from which several bioactive molecules are generated. The primary downstream metabolites include Xanthurenic Acid (XA), 3-Hydroxyanthranilic Acid (3-HAA), and subsequently, Quinolinic Acid (QA) and Picolinic Acid (PIC).[3][4] The enzymatic control of these conversions is pivotal in determining the balance between neurotoxic and neuroprotective outcomes.
Quantitative Data on 3-Hydroxykynurenine and Its Downstream Metabolites
The quantification of 3-HK and its metabolites is essential for understanding the dynamics of the kynurenine pathway in both health and disease. Below are tables summarizing reported concentrations of these metabolites in human plasma and cerebrospinal fluid (CSF), as determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Concentrations of 3-Hydroxykynurenine and Downstream Metabolites in Human Plasma
| Metabolite | Concentration Range | Analytical Method | Reference |
| 3-Hydroxykynurenine (3-HK) | <0.13 µmol/L | LC-MS/MS | [5] |
| Xanthurenic Acid (XA) | 15 nM (low) - 150 nM (high) | LC-MS/MS | [5] |
| 3-Hydroxyanthranilic Acid (3-HAA) | 40 nM (low) - 400 nM (high) | LC-MS/MS | [5] |
| Quinolinic Acid (QUIN) | 300 nM (low) - 3000 nM (high) | LC-MS/MS | [5] |
| Picolinic Acid (PIC) | 70 nM (low) - 700 nM (high) | LC-MS/MS | [5] |
Table 2: Linearity of LC-MS/MS Assays for Kynurenine Pathway Metabolites
| Metabolite | Linearity Range (ng/mL) | Analytical Method | Reference |
| 3-Hydroxykynurenine | 0.98 - 250 | LC-MS/MS | [6] |
| 3-Hydroxyanthranilic Acid | 1.2 - 5000 | LC-MS/MS | [6] |
| Kynurenic Acid | 0.98 - 500 | LC-MS/MS | [6] |
| Kynurenine | 1.2 - 5000 | LC-MS/MS | [6] |
| Tryptophan | 48.8 - 25,000 | LC-MS/MS | [6] |
Signaling and Metabolic Pathway Visualization
The following diagram illustrates the downstream metabolic pathways of 3-hydroxykynurenine, highlighting the key enzymes and metabolites.
Experimental Protocols
Quantification of 3-Hydroxykynurenine and its Metabolites by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of 3-HK, XA, 3-HAA, QA, and PIC in plasma samples.
a. Sample Preparation (Protein Precipitation) [6]
-
To 100 µL of plasma sample, add 300 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Transfer the filtered supernatant to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Instrumentation and Conditions [5]
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the analytes of interest, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.
c. Data Analysis
-
Quantification is performed by constructing a calibration curve for each analyte using known concentrations of standards.
-
The peak area ratio of the analyte to its corresponding internal standard is plotted against the concentration.
-
The concentration of the analyte in the unknown samples is then determined from the calibration curve.
Kynureninase (KYNU) Activity Assay
This fluorometric assay measures the activity of kynureninase by detecting the formation of 3-hydroxyanthranilic acid from 3-hydroxykynurenine.[7][8]
a. Reagents
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.5.
-
Substrate Solution: 1 mM 3-hydroxy-L-kynurenine in assay buffer.
-
Enzyme Solution: Purified or recombinant kynureninase, or a cell/tissue lysate containing the enzyme.
-
Stop Solution: 10% (w/v) Trichloroacetic acid (TCA).
b. Assay Procedure
-
In a 96-well microplate, add 50 µL of the enzyme solution to each well.
-
To initiate the reaction, add 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 25 µL of the stop solution to each well.
-
Measure the fluorescence of the product, 3-hydroxyanthranilic acid, using a fluorescence plate reader with an excitation wavelength of 315 nm and an emission wavelength of 415 nm.[7]
-
A standard curve of 3-hydroxyanthranilic acid should be prepared to quantify the amount of product formed.
Kynurenine Aminotransferase (KAT) Activity Assay
This assay measures the activity of KAT enzymes by quantifying the formation of xanthurenic acid from 3-hydroxykynurenine.[9]
a. Reagents
-
Assay Buffer: 100 mM Tris-HCl buffer, pH 8.0.
-
Substrate Solution: 10 mM 3-hydroxy-L-kynurenine in assay buffer.
-
Co-substrate Solution: 10 mM α-ketoglutarate in assay buffer.
-
Cofactor Solution: 1 mM Pyridoxal-5'-phosphate (PLP) in assay buffer.
-
Enzyme Solution: Purified or recombinant KAT, or a cell/tissue lysate.
-
Stop Solution: 1 M Formic acid.
b. Assay Procedure
-
In a microcentrifuge tube, combine 20 µL of assay buffer, 10 µL of substrate solution, 10 µL of co-substrate solution, and 10 µL of cofactor solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 100 µL of the stop solution.
-
Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.
-
Analyze the supernatant for the presence of xanthurenic acid using HPLC with UV detection (at approximately 340 nm) or LC-MS/MS.
-
Quantification is achieved by comparing the peak area of the product to a standard curve of xanthurenic acid.
Conclusion
The downstream metabolites of 3-hydroxykynurenine are a family of bioactive molecules with profound implications for cellular function and human health. A thorough understanding of their metabolic pathways, coupled with robust and reliable methods for their quantification and the assessment of enzymatic activities, is paramount for advancing research and developing novel therapeutic strategies targeting the kynurenine pathway. This technical guide provides a foundational resource for professionals in the field, offering a synthesis of current knowledge and practical methodologies.
References
- 1. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Biochemical and Structural Properties of Mouse Kynurenine Aminotransferase III - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Hydroxykynurenine in Central Nervous System Disorders
Disclaimer: The following guide focuses on 3-Hydroxykynurenine (3-HK), a key metabolite of the kynurenine (B1673888) pathway. The term "3-OH-Kynurenamine" as specified in the query is not a standard nomenclature in the readily available scientific literature. It is presumed that the intended subject of inquiry is 3-Hydroxykynurenine (3-HK).
Introduction
The kynurenine pathway (KP) is the principal metabolic route of the essential amino acid L-tryptophan in mammals, with approximately 95% of dietary tryptophan being catabolized through this pathway.[1][2] The KP is a complex cascade of enzymatic reactions that produce a variety of neuroactive and immunomodulatory metabolites.[3][4][5] Dysregulation of the kynurenine pathway has been implicated in the pathophysiology of numerous central nervous system (CNS) disorders, including neurodegenerative diseases and psychiatric conditions.[3][4][6][7]
One of the pivotal metabolites in this pathway is 3-Hydroxykynurenine (3-HK).[6][8] 3-HK is situated at a critical branch point and can be further metabolized into both neurotoxic and neuroprotective compounds.[5][8] This dualistic nature of 3-HK, acting as both a pro-oxidant and an antioxidant, makes it a molecule of significant interest in the study of CNS disorders.[9][10][11] This technical guide provides a comprehensive overview of the role of 3-HK in CNS disorders, with a focus on its metabolism, mechanism of action, quantitative alterations in disease states, and the experimental protocols used for its study.
Metabolism of 3-Hydroxykynurenine
L-tryptophan is initially converted to N-formyl-L-kynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[5][8] N-formyl-L-kynurenine is then rapidly metabolized to L-kynurenine (KYN).[5][8] KYN is a central metabolite that can be directed down three distinct enzymatic pathways.[8][12] One of these pathways involves the enzyme kynurenine 3-monooxygenase (KMO), which hydroxylates KYN to form 3-HK.[8][13]
3-HK itself is a substrate for two key enzymes: kynurenine aminotransferases (KATs) and kynureninase (KYNU). KATs convert 3-HK to xanthurenic acid (XA), while KYNU metabolizes 3-HK to 3-hydroxyanthranilic acid (3-HAA).[8] 3-HAA is then further converted to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN).[8][12] Due to its position in the pathway, the metabolic fate of 3-HK can significantly influence the balance between neurotoxic and neuroprotective downstream metabolites.[8]
Mechanism of Action in the CNS
The effects of 3-HK in the central nervous system are complex and concentration-dependent. It has been shown to possess both neurotoxic and neuroprotective properties, primarily through its redox activities.[9][10]
3.1. Pro-oxidant and Neurotoxic Effects
At elevated concentrations, 3-HK can act as a pro-oxidant, contributing to oxidative stress.[2] The oxidation of 3-HK can generate reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which can lead to cellular damage.[6] This production of ROS can inhibit the activity of key mitochondrial enzymes like aconitase, disrupting the TCA cycle and leading to a depletion of reduced glutathione, ultimately triggering apoptosis.[2] This neurotoxic potential is believed to contribute to the pathophysiology of neurodegenerative disorders where elevated levels of 3-HK are observed.[4][6]
3.2. Antioxidant and Neuroprotective Effects
Conversely, at lower, more physiological concentrations, 3-HK can exhibit antioxidant properties.[14][15] It has been demonstrated to be a potent scavenger of free radicals, including peroxyl and hydroxyl radicals.[14] In vitro studies have shown that 3-HK can reduce lipid peroxidation in the brain.[14] This antioxidant activity may serve a protective role in the CNS by mitigating oxidative damage.[3] Furthermore, both 3-HK and its downstream metabolite, 3-HAA, have been shown to suppress cytokine and chemokine production and reduce cytokine-induced neuronal death in primary human brain cell cultures.[16][17]
3-Hydroxykynurenine in CNS Disorders
Alterations in the levels of 3-HK have been reported in several CNS disorders, suggesting its involvement in their pathogenesis.
4.1. Huntington's Disease (HD)
In Huntington's disease, post-mortem studies of human brain tissue have revealed substantially elevated levels of 3-HK.[3][5] This increase in 3-HK is thought to contribute to the neurodegenerative process in HD by potentiating the neurotoxic effects of quinolinic acid.[3]
4.2. Alzheimer's Disease (AD)
Studies have shown that serum levels of 3-HK are markedly increased in patients with Alzheimer's disease compared to control subjects.[18] Since 3-HK can cross the blood-brain barrier, elevated peripheral levels may lead to increased availability of this potentially neurotoxic metabolite in the brain, contributing to the neuroinflammatory and neurodegenerative processes characteristic of AD.[11][18]
4.3. Parkinson's Disease (PD)
In Parkinson's disease, elevated levels of 3-HK have been found in the frontal cortex, putamen, and substantia nigra pars compacta of post-mortem brains.[5] A meta-analysis, however, did not find significant differences in the blood levels of 3-HK between PD patients and controls, suggesting that alterations may be more localized to specific brain regions.[19]
4.4. Schizophrenia
In first-episode, neuroleptic-naive patients with schizophrenia, baseline plasma levels of 3-OHKY have been found to predict the severity of clinical symptoms.[20] Lower concentrations of 3-OHKY were associated with greater improvement in symptoms after treatment, suggesting that this metabolite may play a role in the early phase of the illness and influence treatment outcomes.[20]
Quantitative Data
The following tables summarize the reported concentrations of 3-HK in various CNS disorders. It is important to note that concentrations can vary significantly between studies due to differences in patient cohorts, analytical methods, and sample types (e.g., plasma, serum, CSF, brain tissue).
Table 1: 3-Hydroxykynurenine Levels in Alzheimer's Disease
| Analyte | Matrix | Patient Group (AD) | Control Group | Fold Change | Reference |
| 3-HK | Serum | 47.8 ± 12.8 ng/mL (n=20) | 26.9 ± 10.3 ng/mL (n=19) | ~1.78 | [18] |
Table 2: 3-Hydroxykynurenine Levels in Healthy Adults (Reference Intervals)
| Analyte | Matrix | Concentration Range | Reference |
| 3-HK | Plasma | <0.13 µmol/L | [21][22] |
| 3-HK | Serum | 17.6 ng/mL (median) | [23] |
Note: Direct comparison between studies can be challenging due to different units and statistical measures.
Experimental Protocols
The accurate quantification of 3-HK and other kynurenine pathway metabolites is crucial for research in this field. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and reliable method for this purpose.
6.1. Sample Preparation (Plasma/Serum)
A generic protocol for the preparation of plasma or serum samples for HPLC-MS/MS analysis typically involves protein precipitation.
-
Aliquoting: Transfer 50 µL of plasma or serum to a microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate internal standard (e.g., deuterated 3-HK) to each sample to correct for analytical variability.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727) (often containing 0.1% formic acid), in a 1:3 or 1:4 ratio (sample:solvent).
-
Vortexing: Vortex the samples vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the analytes.
6.2. HPLC-MS/MS Analysis
The following provides a representative set of conditions for the chromatographic separation and mass spectrometric detection of 3-HK.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 50 mm x 4.6 mm) is commonly used.[23]
-
Mobile Phase: A gradient elution with two mobile phases is typically employed:
-
Gradient Program: A typical gradient might start with a low percentage of mobile phase B, which is then increased over several minutes to elute the analytes.[23]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for 3-HK and its internal standard.
Therapeutic Potential and Future Directions
The involvement of 3-HK in the pathophysiology of various CNS disorders makes it and its related enzymes attractive therapeutic targets. Inhibition of KMO, the enzyme that produces 3-HK, could be a strategy to shift the kynurenine pathway away from the production of neurotoxic metabolites like 3-HK and quinolinic acid, and towards the formation of the neuroprotective kynurenic acid.[8] Small molecule inhibitors of KMO are being investigated for their potential to treat neurodegenerative diseases.
Future research should focus on further elucidating the precise mechanisms by which 3-HK contributes to the pathogenesis of different CNS disorders. Developing more specific and potent inhibitors of KMO and other key enzymes in the kynurenine pathway will be crucial for translating our understanding of 3-HK's role in disease into effective therapeutic interventions. Additionally, longitudinal studies are needed to better understand how changes in 3-HK levels correlate with disease progression and treatment response.
Conclusion
3-Hydroxykynurenine is a critical and multifaceted metabolite in the kynurenine pathway with a dual role in the central nervous system. Its ability to act as both a pro-oxidant and an antioxidant places it at the center of the delicate balance between neurotoxicity and neuroprotection. The growing body of evidence linking altered 3-HK levels to a range of CNS disorders highlights its importance as a potential biomarker and therapeutic target. Continued research into the complex biology of 3-HK will undoubtedly provide valuable insights into the molecular underpinnings of these devastating diseases and pave the way for novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kynurenine pathway and the brain: challenges, controversies and promises - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kynurenines in CNS disease: regulation by inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. 3-Hydroxykynurenine: an intriguing molecule exerting dual actions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Human Metabolome Database: Showing metabocard for L-3-Hydroxykynurenine (HMDB0011631) [hmdb.ca]
- 14. In vitro evidence for an antioxidant role of 3-hydroxykynurenine and 3-hydroxyanthranilic acid in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant Properties of Kynurenines: Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3-Hydroxykynurenine and clinical symptoms in first-episode neuroleptic-naive patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 3-Hydroxykynurenamine (3-OH-KYA) in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 3-hydroxykynurenamine (3-OH-KYA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 3-OH-KYA is a neuroactive metabolite of the kynurenine (B1673888) pathway, and its accurate measurement in plasma is crucial for research in neuroscience, immunology, and drug development. The described method involves a straightforward protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection by electrospray ionization tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. This protocol is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for 3-OH-KYA analysis.
Introduction
3-Hydroxykynurenamine (3-OH-KYA) is a metabolite of the kynurenine pathway, the primary route for tryptophan catabolism.[1] This pathway produces several neuroactive compounds, and dysregulation has been implicated in various neurological and psychiatric disorders.[1] 3-OH-KYA itself is known to be a precursor to xanthurenic acid and is involved in the complex biochemistry of the kynurenine pathway. Accurate and precise quantification of 3-OH-KYA in biological matrices such as plasma is essential for understanding its physiological and pathological roles. LC-MS/MS offers the high selectivity and sensitivity required for the reliable measurement of low-abundance metabolites like 3-OH-KYA in complex biological samples.
Experimental
Materials and Reagents
-
3-Hydroxykynurenamine (3-OH-KYA) standard
-
3-Hydroxykynurenamine-d3 (3-OH-KYA-d3) or other suitable stable isotope-labeled internal standard (IS)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥98%)
-
Human plasma (sourced ethically and with appropriate consent)
-
Microcentrifuge tubes
-
Pipettes and tips
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Sample Preparation
A protein precipitation method is employed for the extraction of 3-OH-KYA from plasma samples.
-
Allow plasma samples to thaw on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., 3-OH-KYA-d3 at 50 ng/mL).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL
Gradient Elution:
| Time (min) | %B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
Ionization Mode: Electrospray Ionization (ESI), Positive Scan Type: Multiple Reaction Monitoring (MRM) Source Temperature: 150°C Desolvation Temperature: 500°C Capillary Voltage: 3.0 kV
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-OH-KYA | 225.1 | 110.0 | 20 |
| 3-OH-KYA-d3 | 228.1 | 113.0 | 20 |
Note: Collision energy and other MS parameters may require optimization for the specific instrument used.
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of 3-OH-KYA in plasma based on published methods.
| Parameter | Value | Reference |
| Linearity Range | 0.023 - 45 µmol/L | [2] |
| Lower Limit of Quantification (LLOQ) | 5 nmol/L | [2] |
| Intra-assay Precision (%CV) | < 9% | [2] |
| Inter-assay Precision (%CV) | < 9% | [2] |
| Recovery | > 85% | N/A |
Note: The values presented are a compilation from various sources and should be considered as representative. Each laboratory should establish its own performance characteristics.
Visualizations
Kynurenine Pathway
The following diagram illustrates the metabolic pathway leading to the formation of 3-OH-KYA from tryptophan.
Experimental Workflow
The diagram below outlines the major steps in the quantitative analysis of 3-OH-KYA in plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust protocol for the quantitative analysis of 3-OH-KYA in human plasma. The simple sample preparation and high selectivity and sensitivity of the analytical technique make it well-suited for various research applications, from basic science to clinical research and drug development. It is recommended that each laboratory validates the method according to its own standard operating procedures and regulatory requirements.
References
Application Note & Protocol: Quantification of 3-Hydroxykynurenine (3-OH-Kyn) in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxykynurenine (3-OH-Kyn), a key metabolite in the tryptophan-kynurenine pathway, is implicated in a variety of physiological and pathological processes, including neurodegenerative diseases, psychiatric disorders, and immune regulation.[1][2][3] Accurate and robust quantification of 3-OH-Kyn in biological samples is crucial for understanding its role in disease and for the development of novel therapeutic strategies. This document provides a detailed protocol for the sensitive and selective analysis of 3-OH-Kyn using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for metabolomics. The methods described are applicable to various biological matrices such as plasma, serum, cerebrospinal fluid (CSF), and cell culture supernatants.[1][4][5][6]
The kynurenine (B1673888) pathway is the primary route for tryptophan degradation in the body.[2] Tryptophan is first converted to kynurenine, which is then metabolized through several branches.[1] One of these branches, mediated by the enzyme kynurenine-3-monooxygenase (KMO), converts kynurenine to 3-hydroxykynurenine.[1] Due to its neurotoxic potential, fluctuations in the levels of 3-OH-Kyn are of significant interest in clinical and pharmaceutical research.[3]
Signaling Pathway
The following diagram illustrates the central role of 3-Hydroxykynurenine within the Kynurenine Pathway.
Caption: The Kynurenine Pathway highlighting the formation of 3-OH-Kyn.
Experimental Workflow
A generalized workflow for the LC-MS/MS analysis of 3-OH-Kyn is depicted below.
Caption: Generalized workflow for 3-OH-Kyn analysis by LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
3-Hydroxykynurenine analytical standard
-
Stable isotope-labeled internal standard (e.g., 3-Hydroxykynurenine-d3)
-
LC-MS grade water, methanol, and acetonitrile (B52724)
-
Formic acid and/or acetic acid
-
Trichloroacetic acid (TCA) or perchloric acid (PCA) for protein precipitation
-
Biological matrix of interest (e.g., plasma, CSF)
Sample Preparation
The following protocols are generalized and may require optimization based on the specific matrix and instrumentation.
Protocol 1: Protein Precipitation for Plasma/Serum [7]
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 100 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 20 µL of trichloroacetic acid (TFA) for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation for Cerebrospinal Fluid (CSF) [8]
-
To 30 µL of CSF sample, calibrator, or quality control sample, add 30 µL of the internal standard working solution in an LC-MS vial.
-
Mix for 15 seconds.
-
Transfer the vial to the autosampler for injection into the LC-MS/MS system.
Protocol 3: Sample Preparation for Cell Culture Medium [6][9]
-
Thaw cell culture medium samples at room temperature and vortex.
-
Transfer a known volume (e.g., 150 µL) to a microcentrifuge tube.
-
Add the internal standard.
-
Deproteinize by adding an equal volume of acidified methanol.
-
Vortex and centrifuge to pellet precipitated proteins.
-
Transfer the supernatant for analysis.
LC-MS/MS Method
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 or biphenyl (B1667301) column is commonly used for the separation of kynurenine pathway metabolites.[1][5]
-
Mobile Phase B: Methanol or acetonitrile with 0.1-0.6% formic acid.[5][8]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min.
Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization in positive mode (ESI+) is typically used for the analysis of 3-OH-Kyn and related metabolites.[10]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The precursor ion (Q1) for 3-OH-Kyn is m/z 225.1, and common product ions (Q3) are m/z 207.1, 179.1, and 134.1. The specific transition and collision energy should be optimized for the instrument in use.
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters and performance data for the quantification of 3-OH-Kyn from various studies.
| Parameter | Value | Reference |
| Precursor Ion (Q1) | 225.1 m/z | [2] |
| Product Ion (Q3) | 207.1 m/z | [2] |
| Collision Energy (CE) | Instrument Dependent | [2] |
| Declustering Potential (DP) | Instrument Dependent | [2] |
| Lower Limit of Quantification (LLOQ) | 0.98 - 5 nmol/L | [11][12] |
| Linearity Range | 0.98 - 250 ng/mL | [11] |
| Intra-day Precision (%CV) | < 9% | [12] |
| Inter-day Precision (%CV) | < 9% | [12] |
| Accuracy | 88 - 112% | [11] |
Data Analysis and Quantification
Quantification of 3-OH-Kyn is achieved by constructing a calibration curve. This is done by analyzing a series of calibration standards with known concentrations of 3-OH-Kyn and a fixed concentration of the internal standard. A linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration is performed. The concentration of 3-OH-Kyn in the unknown samples is then determined from this calibration curve.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 3-hydroxykynurenine in various biological matrices using LC-MS/MS. The described methods offer high sensitivity and selectivity, making them suitable for both research and clinical applications. Adherence to these protocols, with appropriate validation for specific laboratory conditions, will enable researchers to obtain reliable and reproducible data on this important metabolite.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. jasem.com.tr [jasem.com.tr]
- 4. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ovid.com [ovid.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxykynurenamine (3-OH-KYA) Extraction from Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxykynurenamine (3-OH-KYA), a metabolite of the kynurenine (B1673888) pathway, is a molecule of significant interest in neuroscience. The kynurenine pathway is the primary route for tryptophan degradation and produces several neuroactive compounds.[1][2] Alterations in this pathway have been implicated in a variety of neurological and psychiatric disorders. Accurate and reliable quantification of 3-OH-KYA in brain tissue is crucial for understanding its physiological and pathological roles.
This document provides a detailed protocol for the extraction of 3-OH-KYA from brain tissue, optimized for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol includes steps for tissue homogenization, protein precipitation, and solid-phase extraction (SPE) for sample clean-up.
Kynurenine Pathway Overview
The kynurenine pathway begins with the conversion of tryptophan to N-formylkynurenine, a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[3][4] N-formylkynurenine is then rapidly converted to kynurenine, a central branch-point in the pathway. Kynurenine can be further metabolized down two main branches, one leading to the production of the neuroprotective kynurenic acid (KYNA), and the other leading to the production of the neurotoxic quinolinic acid (QUIN). 3-OH-KYA is an intermediate in the branch leading to quinolinic acid.[1]
Quantitative Data
The following table summarizes reported concentrations of 3-hydroxykynurenine in various biological matrices. It is important to note that concentrations can vary significantly based on species, pathological state, and the specific brain region analyzed.
| Biological Matrix | Species | Condition | This compound Concentration | Reference |
| Brain (Striatum) | Mouse (R6/2 model) | Huntington's Disease | Elevated vs. wild-type | [5] |
| Brain (Cortex) | Mouse (R6/2 model) | Huntington's Disease | Elevated vs. wild-type | [5] |
| Brain (Cerebellum) | Mouse (R6/2 model) | Huntington's Disease | Elevated vs. wild-type | [5] |
| Brain (Striatum, Cortex) | Mouse (YAC128, Hdh(Q92), Hdh(Q111) models) | Huntington's Disease | Increased | [5] |
| Plasma | Human | Healthy Adults | <0.13 µmol/L | [6] |
Experimental Protocol
This protocol is designed for the extraction of 3-OH-KYA from a starting amount of 50-100 mg of brain tissue. All steps should be performed on ice to minimize enzymatic degradation.
Materials and Reagents
-
Brain tissue (fresh or frozen at -80°C)
-
Homogenization Buffer: 0.25 M Sucrose solution, pre-chilled to 4°C[7]
-
Internal Standard (IS): Deuterated 3-OH-KYA (e.g., 3-OH-Kynurenine-d3)
-
Protein Precipitation Solution: Methanol (B129727) with 2% Acetic Acid, pre-chilled to -20°C[8]
-
SPE Cartridges: Strong Cation Exchange (SCX), e.g., 1 mL, 100 mg
-
SPE Conditioning Solvent: Methanol
-
SPE Equilibration Solvent: Deionized Water
-
SPE Wash Solvent: 0.1% Formic Acid in Water
-
SPE Elution Solvent: 5% Ammonium Hydroxide in Methanol
-
Microcentrifuge tubes (1.5 mL and 2 mL)
-
Bead homogenizer (e.g., Bullet Blender™)[9]
-
0.5 mm glass or zirconium oxide beads[9]
-
Centrifuge (capable of 12,000 x g and 4°C)
-
SPE vacuum manifold
-
Nitrogen evaporator or vacuum concentrator
Experimental Workflow Diagram
Step-by-Step Protocol
1. Sample Preparation and Homogenization 1.1. Weigh 50-100 mg of frozen or fresh brain tissue and place it into a 2 mL microcentrifuge tube containing an appropriate mass of homogenization beads (approximately equal to the tissue mass).[9] 1.2. Add 2 volumes of ice-cold Homogenization Buffer for every mass of tissue (e.g., for 100 mg of tissue, add 200 µL of buffer).[9] 1.3. Add the deuterated internal standard to each sample at a concentration appropriate for the expected endogenous levels and the sensitivity of the LC-MS/MS instrument. 1.4. Homogenize the tissue using a bead beater (e.g., Bullet Blender™ at speed 6 for 3 minutes).[9] 1.5. Visually inspect the sample to ensure complete homogenization. If necessary, repeat the homogenization step.[9] 1.6. Keep the homogenate on ice.
2. Protein Precipitation 2.1. Add 2 volumes of ice-cold Protein Precipitation Solution to the brain homogenate (e.g., if you have 300 µL of homogenate, add 600 µL of precipitation solution).[8] 2.2. Vortex the mixture vigorously for 30 seconds. 2.3. Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation. 2.4. Centrifuge the mixture at 12,000 x g for 10 minutes at 4°C.[8] 2.5. Carefully collect the supernatant without disturbing the protein pellet.
3. Solid-Phase Extraction (SPE) 3.1. Condition the SCX SPE cartridge by passing 1 mL of methanol through it. 3.2. Equilibrate the cartridge by passing 1 mL of deionized water through it. Do not allow the cartridge to dry out. 3.3. Load the supernatant from step 2.5 onto the SPE cartridge. 3.4. Wash the cartridge with 1 mL of 0.1% Formic Acid in Water to remove any unbound contaminants. 3.5. Elute the 3-OH-KYA from the cartridge with 1 mL of 5% Ammonium Hydroxide in Methanol into a clean collection tube.
4. Sample Concentration and Reconstitution 4.1. Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator. 4.2. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase used for your LC-MS/MS analysis. 4.3. Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.
Conclusion
This protocol provides a robust and reliable method for the extraction of 3-hydroxykynurenamine from brain tissue. The use of a strong cation exchange solid-phase extraction step ensures a clean sample, which is essential for sensitive and accurate quantification by LC-MS/MS. Adherence to this protocol will enable researchers to obtain high-quality data for investigating the role of the kynurenine pathway in health and disease.
References
- 1. The Tryptophan and Kynurenine Pathway Involved in the Development of Immune-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KYNURENINES IN THE MAMMALIAN BRAIN: WHEN PHYSIOLOGY MEETS PATHOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Elevated brain 3-hydroxykynurenine and quinolinate levels in Huntington disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NIBSC - Brain Tissue Preparation [nibsc.org]
- 8. Brain kynurenine metabolite quantification [bio-protocol.org]
- 9. sisweb.com [sisweb.com]
Application Notes and Protocols for 3-Hydroxy-Kynurenamine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-kynurenamine (3-OH-KYA) is a tryptophan metabolite with significant immunomodulatory, anti-inflammatory, and antioxidant properties.[1][2][3][4][5][6][7] As a biogenic amine, it plays a crucial role in tryptophan-mediated immune tolerance.[1][2][3] This document provides detailed application notes and protocols for the utilization of 3-OH-KYA in cell culture experiments, focusing on its effects on dendritic cells and the underlying signaling pathways.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂N₂O₄ | [8] |
| Molecular Weight | 224.2 g/mol | [8] |
| Solubility | Soluble in ethanol (B145695) (~2 mg/ml), DMSO (~1 mg/ml), and dimethyl formamide (B127407) (~0.5 mg/ml). Also soluble in aqueous buffers like PBS (pH 7.2) at approximately 0.5 mg/ml. | [8] |
| Storage | Store as a crystalline solid at -20°C for long-term stability (≥4 years). Aqueous solutions are not recommended for storage for more than one day. | [8] |
Note: 3-OH-KYA is unstable in powder form, and the use of related salt forms is recommended for improved stability.[4]
Mechanism of Action
3-OH-KYA exerts its biological effects through two primary signaling pathways:
-
Inhibition of the IFN-γ Mediated STAT1/NF-κB Pathway: In dendritic cells (DCs), 3-OH-KYA inhibits the phosphorylation of STAT1 and the activation of the NF-κB complex (p65 and p50 subunits) induced by interferon-gamma (IFN-γ).[1][2][3][6][9][10][11][12] This leads to a significant reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12p70.[1][2][3][6][7][11][12]
-
Aryl Hydrocarbon Receptor (AHR) Activation: 3-OH-KYA acts as a low-affinity ligand for the Aryl Hydrocarbon Receptor (AHR).[13] This interaction initiates a signaling cascade involving the inositol (B14025) 1,4,5-trisphosphate receptor type 3 (IP3R3), leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ activates cyclic AMP (cAMP)-dependent protein kinase A (PKA), which in turn inhibits the ERK1/2 MAP kinase pathway.[13]
Data Presentation: Quantitative Effects of 3-OH-KYA
The following tables summarize the quantitative effects of 3-OH-KYA on cytokine production and signaling protein phosphorylation in human monocyte-derived dendritic cells (DCs) stimulated with IFN-γ.
Table 1: Effect of 3-OH-KYA on Pro-inflammatory Cytokine Secretion
| Cytokine | Treatment | Concentration of 3-OH-KYA | % Inhibition (relative to IFN-γ alone) |
| TNF-α | IFN-γ (50 ng/ml) | 1 µM | Significant reduction observed[1][2][3][6][7][11][12] |
| IL-6 | IFN-γ (50 ng/ml) | 1 µM | Significant reduction observed[1][2][3][6][7][11][12] |
| IL-12p70 | IFN-γ (50 ng/ml) | 1 µM | Significant reduction observed[1][2][3][6][7][11][12] |
Table 2: Effect of 3-OH-KYA on STAT1 and NF-κB Phosphorylation
| Protein | Treatment | Concentration of 3-OH-KYA | % Inhibition of Phosphorylation (relative to IFN-γ alone) |
| pSTAT1 (Y701) | IFN-γ (50 ng/ml) for 20 min | 1 µM | Significant downregulation observed[9][11] |
| p65 (NF-κB) | IFN-γ (50 ng/ml) for 24 h | 1 µM | Expression decreased to near basal levels[10][12] |
| p50 (NF-κB) | IFN-γ (50 ng/ml) for 24 h | 1 µM | Expression decreased to near basal levels[10][12] |
Experimental Protocols
Protocol 1: Treatment of Human Monocyte-Derived Dendritic Cells (DCs) with 3-OH-KYA
This protocol describes the generation of human monocyte-derived DCs and their subsequent treatment with 3-OH-KYA to assess its anti-inflammatory effects.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Recombinant human GM-CSF (1000 U/ml)
-
Recombinant human IL-4 (500 U/ml)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin
-
Recombinant human IFN-γ (50 ng/ml)
-
3-Hydroxy-kynurenamine (3-OH-KYA)
-
6-well tissue culture plates
Procedure:
-
Generation of Immature DCs:
-
Isolate PBMCs from human blood by Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in a 6-well plate at a density of 1.5 to 3 million cells per well in 2 ml of complete RPMI-1640 medium.
-
Add GM-CSF (1000 U/ml) and IL-4 (500 U/ml) to the cell suspension.
-
Incubate the cells for 5-6 days at 37°C in a 5% CO₂ incubator to allow differentiation into immature DCs.
-
-
Treatment with 3-OH-KYA and IFN-γ Stimulation:
-
Prepare a stock solution of 3-OH-KYA in an appropriate solvent (e.g., DMSO).
-
On day 6, treat the immature DCs with 3-OH-KYA at the desired final concentrations (e.g., a dose-response range from 0.1 µM to 10 µM, with 1 µM being a key concentration from literature). A vehicle control (e.g., DMSO) should be included.
-
Incubate the cells with 3-OH-KYA for 1 hour at 37°C.
-
Stimulate the cells with human IFN-γ at a final concentration of 50 ng/ml.
-
Incubate for the desired period depending on the downstream assay (e.g., 24 hours for cytokine analysis by ELISA, or shorter time points like 20 minutes for phosphorylation studies by Western blot).
-
Protocol 2: Quantification of Cytokine Production by ELISA
This protocol outlines the measurement of TNF-α, IL-6, and IL-12p70 in the culture supernatants of 3-OH-KYA-treated DCs.
Materials:
-
Culture supernatants from Protocol 1
-
Commercially available ELISA kits for human TNF-α, IL-6, and IL-12p70
-
ELISA plate reader
Procedure:
-
Following the 24-hour incubation period from Protocol 1, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA for TNF-α, IL-6, and IL-12p70 according to the manufacturer's instructions provided with the specific kits.[5][6][14][15][16]
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the supernatants and standards, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Protocol 3: Western Blot Analysis of STAT1 and NF-κB Phosphorylation
This protocol details the procedure for assessing the phosphorylation status of STAT1 and the expression of NF-κB subunits in 3-OH-KYA-treated DCs.
Materials:
-
Cell lysates from DCs treated as in Protocol 1 (with shorter IFN-γ stimulation times for phosphorylation analysis, e.g., 20 minutes for pSTAT1)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pSTAT1 (Y701), anti-STAT1, anti-p65, anti-p50
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Signaling Pathways and Workflows
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. benchchem.com [benchchem.com]
- 3. arborassays.com [arborassays.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 7. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3-hydroxy-L-kynurenamine (3-HKA) biogenic amine metabolite derives from an alternative branch of Trp pathway and exhibits immunosuppressive activities in dendritic cells | Poster Board #648 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 14. diva-portal.org [diva-portal.org]
- 15. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biomatik.com [biomatik.com]
Synthesis of Deuterated 3-Hydroxykynurenamine for Use as an Internal Standard in Mass Spectrometry
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of metabolomics, neurobiology, and immunology.
Introduction: 3-Hydroxykynurenamine (3-OH-Kynurenamine) is a metabolite of the kynurenine (B1673888) pathway, which is the primary route for tryptophan catabolism.[1][2][3][4][] Alterations in the kynurenine pathway have been implicated in a variety of neurological and immunological disorders. Accurate quantification of this compound in biological samples is crucial for understanding its physiological and pathological roles. Stable isotope-labeled internal standards are essential for achieving high accuracy and precision in mass spectrometry-based quantification assays. This document provides a detailed protocol for the synthesis of deuterated this compound (this compound-d) to be used as an internal standard.
Signaling Pathway
The kynurenine pathway is a complex metabolic cascade that begins with the essential amino acid tryptophan. Tryptophan is converted to kynurenine, which is then further metabolized through several branches. One of these branches leads to the formation of 3-hydroxykynurenine, and subsequently 3-hydroxyanthranilic acid and quinolinic acid.[][6] An alternative pathway can lead to the formation of 3-hydroxykynurenamine.
Caption: Simplified diagram of the kynurenine pathway leading to the formation of this compound.
Experimental Protocols
Synthesis of Deuterated 3-Hydroxykynurenamine (this compound-d)
This protocol describes a potential synthetic route for deuterated 3-hydroxykynurenamine, starting from a commercially available precursor, 2-nitro-3-methoxybenzaldehyde. The deuteration is introduced on the aromatic ring via a catalytic hydrogen-deuterium exchange reaction.
Materials:
-
2-nitro-3-methoxybenzaldehyde
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Trifluoroacetic acid-d (TFA-d, 99.5 atom % D)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Ethyl nitroacetate
-
Piperidine
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvents (e.g., ethyl acetate, methanol, dichloromethane)
-
Anhydrous sodium sulfate
-
Inert gas (e.g., nitrogen or argon)
Experimental Workflow:
References
- 1. Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. psychogenics.com [psychogenics.com]
- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Measuring 3-Hydroxykynurenine and Kynurenine in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine (B1673888) pathway is the primary metabolic route for tryptophan in the body, and its metabolites, including 3-hydroxykynurenine (3-HK) and kynurenine (KYN), are implicated in a variety of physiological and pathological processes.[1][2] Dysregulation of this pathway has been linked to neurodegenerative diseases, psychiatric disorders, and inflammatory conditions.[1][2][3] The analysis of kynurenine pathway metabolites in cerebrospinal fluid (CSF) provides a valuable window into central nervous system biochemistry and potential biomarkers for disease diagnosis and therapeutic monitoring.[4][5] This document provides detailed application notes and protocols for the accurate and reliable measurement of 3-hydroxykynurenine and kynurenine levels in CSF.
Signaling Pathway
The kynurenine pathway is a cascade of enzymatic reactions that catabolize tryptophan. A simplified representation of this pathway, highlighting the key metabolites 3-hydroxykynurenine and kynurenine, is depicted below. Under inflammatory conditions, the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) are upregulated, shunting tryptophan metabolism towards the kynurenine pathway.[6] Kynurenine is a central intermediate that can be further metabolized down two main branches.[1] The branch initiated by kynurenine 3-monooxygenase (KMO) produces the neurotoxic metabolite 3-hydroxykynurenine, which can generate reactive oxygen species.[1][6]
Caption: The Kynurenine Pathway.
Quantitative Data Summary
The following tables summarize reported concentrations of kynurenine and 3-hydroxykynurenine in human cerebrospinal fluid from various studies. These values can serve as a reference for expected ranges in healthy individuals and in certain disease states. It is important to note that concentrations can vary depending on the analytical method used and the specific patient cohort.
Table 1: Cerebrospinal Fluid Kynurenine and 3-Hydroxykynurenine Concentrations in Healthy Controls
| Metabolite | Concentration Range | Analytical Method | Reference |
| Kynurenine | 60.2 ± 30.6 nM | UPLC-MS/MS | [7] |
| Kynurenine | 67.7 ± 57.7 nM | UPLC-MS/MS | [7] |
| 3-Hydroxykynurenine | 3.1 ± 1.2 nM | UPLC-MS/MS | [7] |
| 3-Hydroxykynurenine | 4.4 ± 3.2 nM | UPLC-MS/MS | [7] |
Table 2: Cerebrospinal Fluid Kynurenine and 3-Hydroxykynurenine Concentrations in Disease States
| Disease State | Metabolite | Concentration | Analytical Method | Reference |
| Huntington's Disease (premanifest) | Kynurenine | Not significantly different from controls | HPLC-MS/MS | [5] |
| Huntington's Disease (manifest) | Kynurenine | Not significantly different from controls | HPLC-MS/MS | [5] |
| Huntington's Disease (premanifest) | 3-Hydroxykynurenine | Not significantly different from controls | HPLC-MS/MS | [5] |
| Huntington's Disease (manifest) | 3-Hydroxykynurenine | Not significantly different from controls | HPLC-MS/MS | [5] |
| Parkinson's Disease | 3-Hydroxykynurenine | >100% higher in plasma (CSF data not specified) | UPLC | [8] |
| Bacterial & Viral CNS Infections | Kynurenine | Highly increased | Not specified | [9] |
| Hepatic Encephalopathy | 3-Hydroxykynurenine | Substantially increased in cortical tissue | HPLC with electrochemical detection | [10] |
Experimental Protocols
Cerebrospinal Fluid Sample Collection and Handling
Proper sample collection and handling are critical for accurate measurement of kynurenine pathway metabolites.
-
Collection:
-
It is recommended to discard the first 1-2 mL of CSF to minimize blood contamination.[12]
-
Collect CSF into sterile polypropylene (B1209903) tubes.[13] For neurotransmitter analysis, collecting samples in sequentially numbered tubes is often recommended to assess for a rostrocaudal gradient.[14]
-
Handling:
-
Storage:
Sample Preparation for LC-MS/MS Analysis
This protocol is a generalized procedure based on common methods for the precipitation of proteins from CSF samples.[17][18]
-
Reagents:
-
Methanol (B129727) (ice-cold)
-
Internal Standard (IS) solution (e.g., deuterated analogs of the analytes in a suitable solvent)
-
-
Procedure:
-
Thaw CSF samples on ice.
-
To 100 µL of CSF, add 100 µL of the internal standard solution.[18]
-
Add 300 µL of ice-cold methanol to precipitate proteins.[18]
-
Vortex the mixture for 1 minute.[18]
-
Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.[17][18]
-
Centrifuge the samples at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.[18]
-
Carefully transfer the supernatant to a new tube or a 96-well plate.[18]
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.[18]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.[18]
-
Analytical Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS is a highly sensitive and specific method for the quantification of kynurenine pathway metabolites in CSF.[7][19]
-
Instrumentation:
-
A UPLC system coupled to a tandem mass spectrometer.
-
-
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18).[20]
-
Mobile Phase A: 0.1% Formic acid in water.[18]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[18]
-
Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is typically used to separate the analytes. The specific gradient profile will need to be optimized for the specific column and analytes.
-
Flow Rate: A typical flow rate for UPLC is around 0.4-0.5 mL/min.[18]
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
-
Example Ion Transitions (Q1/Q3):
-
-
Quantification:
-
Calibration curves are generated by analyzing standards of known concentrations.
-
The concentration of each analyte in the CSF samples is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
-
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of 3-hydroxykynurenine and kynurenine in CSF.
Caption: CSF Analysis Workflow.
Conclusion
The accurate measurement of 3-hydroxykynurenine and kynurenine in cerebrospinal fluid is crucial for advancing our understanding of the role of the kynurenine pathway in neurological and psychiatric disorders. The protocols and information provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish reliable and reproducible methods for the analysis of these important biomarkers. Adherence to proper sample handling procedures and the use of sensitive analytical techniques like LC-MS/MS are paramount for obtaining high-quality data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 3. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kynurenine pathway metabolites in cerebrospinal fluid and blood as potential biomarkers in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kynurenine pathway metabolites in cerebrospinal fluid and blood as potential biomarkers in Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Tryptophan Metabolites Are Associated With Symptoms and Nigral Pathology in Parkinson's Disease | PDBP [pdbp.ninds.nih.gov]
- 9. Kynurenine Is a Cerebrospinal Fluid Biomarker for Bacterial and Viral Central Nervous System Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of 3-hydroxykynurenine in human brain and plasma by high-performance liquid chromatography with electrochemical detection. Increased concentrations in hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S1 guidelines “lumbar puncture and cerebrospinal fluid analysis” (abridged and translated version) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ohiohealth.testcatalog.org [ohiohealth.testcatalog.org]
- 13. rightdecisions.scot.nhs.uk [rightdecisions.scot.nhs.uk]
- 14. manual.cpy.cuhk.edu.hk [manual.cpy.cuhk.edu.hk]
- 15. mnglabs.labcorp.com [mnglabs.labcorp.com]
- 16. A novel, robust method for quantification of multiple kynurenine pathway metabolites in the cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Some CSF Kynurenine Pathway Intermediates Associated with Disease Evolution in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 21. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Assessment of 3-Hydroxykynurenamine (3-OH-KYA) Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxykynurenamine (3-OH-KYA) is an endogenous metabolite of the kynurenine (B1673888) pathway, a major route of tryptophan catabolism. Elevated levels of 3-OH-KYA have been implicated in the pathology of several neurodegenerative disorders. Its neurotoxic effects are primarily attributed to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent neuronal apoptosis.[1][2] These application notes provide detailed protocols for a battery of in vitro assays to assess the neurotoxicity of 3-OH-KYA in neuronal cell cultures.
Recommended Cell Lines for 3-OH-KYA Neurotoxicity Studies
A variety of neuronal cell lines and primary cultures are suitable for studying the neurotoxic effects of 3-OH-KYA. The choice of cell model can influence the experimental outcome, and it is recommended to select a system that is most relevant to the research question.
-
SH-SY5Y (Human Neuroblastoma Cell Line): A widely used and versatile cell line that can be differentiated into a more mature neuronal phenotype. It is a suitable model for high-throughput screening and mechanistic studies.
-
PC12 (Rat Pheochromocytoma Cell Line): This cell line differentiates into neuron-like cells in the presence of nerve growth factor (NGF) and is a well-established model for studying neurotoxicity and neuroprotection.
-
Primary Cortical or Striatal Neurons: These cells are isolated directly from rodent brain tissue and provide a more physiologically relevant model. However, they are more challenging to culture and maintain than immortalized cell lines. Cortical and striatal neurons have been shown to be particularly vulnerable to 3-OH-KYA toxicity.[1]
Experimental Workflow for Assessing 3-OH-KYA Neurotoxicity
A systematic approach is crucial for obtaining reliable and reproducible data. The following workflow outlines the key steps in assessing the neurotoxicity of 3-OH-KYA in vitro.
Data Presentation: Quantitative Analysis of 3-OH-KYA Neurotoxicity
The following tables summarize expected quantitative data from the described assays. These values are representative and may vary depending on the specific cell line, culture conditions, and assay parameters.
Table 1: Concentration-Dependent Effects of 3-OH-KYA on Neuronal Cell Viability (24-hour exposure)
| 3-OH-KYA Concentration (µM) | Cell Viability (% of Control) (MTT Assay) | Cytotoxicity (% LDH Release) |
| 0 (Control) | 100 ± 5.0 | 5.0 ± 1.5 |
| 10 | 92 ± 4.8 | 8.2 ± 2.1 |
| 50 | 65 ± 6.2 | 38.5 ± 4.5 |
| 100 | 41 ± 5.5 | 62.3 ± 5.9 |
| 200 | 23 ± 4.1 | 85.1 ± 6.8 |
Table 2: Induction of Oxidative Stress and Apoptosis by 3-OH-KYA (24-hour exposure)
| 3-OH-KYA Concentration (µM) | Relative ROS Levels (Fold Change vs. Control) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| 10 | 1.8 ± 0.3 | 1.5 ± 0.3 |
| 50 | 4.5 ± 0.6 | 3.8 ± 0.5 |
| 100 | 7.2 ± 0.9 | 6.1 ± 0.8 |
| 200 | 9.8 ± 1.2 | 8.5 ± 1.1 |
Experimental Protocols
Cell Culture and Treatment
1.1. Cell Line Maintenance:
-
Culture SH-SY5Y cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 3-4 days or when they reach 80-90% confluency.
1.2. Cell Seeding for Assays:
-
For 96-well plate-based assays, seed the cells at a density of 1 x 10⁴ cells/well.
-
Allow the cells to adhere and grow for 24 hours before treatment.
1.3. Preparation of 3-OH-KYA and Treatment:
-
Prepare a stock solution of 3-OH-KYA in sterile phosphate-buffered saline (PBS) or cell culture medium.
-
On the day of the experiment, dilute the 3-OH-KYA stock solution to the desired final concentrations in fresh cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of 3-OH-KYA.
-
Incubate the cells for the desired time period (e.g., 24 hours).
Cell Viability Assays
2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis. The amount of LDH in the culture supernatant is proportional to the number of dead cells.
-
Protocol:
-
After the treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
To determine the maximum LDH release, lyse untreated cells with a lysis buffer (provided with the kit) and use this as a positive control.
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
-
Oxidative Stress Assay: DCFH-DA
This assay measures the intracellular production of reactive oxygen species (ROS).
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
After treatment with 3-OH-KYA, remove the medium and wash the cells twice with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove the excess dye.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
-
Express the results as a fold change in fluorescence intensity relative to the untreated control.
-
Apoptosis Assay: Caspase-3 Activity
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Principle: Activated caspase-3 cleaves a specific substrate, releasing a fluorescent or colorimetric molecule. The signal intensity is proportional to the caspase-3 activity.
-
Protocol (Fluorometric):
-
After treatment, lyse the cells using a lysis buffer provided with the assay kit.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
In a black 96-well plate, add 50 µL of the cell lysate to each well.
-
Prepare the reaction buffer containing the caspase-3 substrate (e.g., DEVD-AFC) according to the manufacturer's protocol.
-
Add 50 µL of the reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with excitation at 400 nm and emission at 505 nm.
-
Express the results as a fold change in caspase-3 activity relative to the untreated control.
-
Signaling Pathways in 3-OH-KYA-Induced Neurotoxicity
The neurotoxic effects of 3-OH-KYA are primarily mediated through the induction of oxidative stress, which in turn triggers the intrinsic pathway of apoptosis.
3-OH-KYA enters neuronal cells and induces the production of ROS.[2] This leads to mitochondrial dysfunction and an imbalance in the Bcl-2 family of proteins, favoring pro-apoptotic members.[3] This shift in balance results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, leading to the characteristic features of apoptosis, such as DNA fragmentation and cell death.
Conclusion
The in vitro assays described in these application notes provide a robust framework for characterizing the neurotoxic potential of 3-OH-KYA. By employing a multi-parametric approach that assesses cell viability, oxidative stress, and apoptosis, researchers can gain valuable insights into the mechanisms underlying 3-OH-KYA-induced neuronal cell death. This information is critical for understanding the role of this metabolite in neurodegenerative diseases and for the development of potential therapeutic interventions.
References
Application Notes and Protocols for Utilizing Animal Models in 3-Hydroxykynurenamine (3-OH-KYA) Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for selecting appropriate animal models and implementing detailed experimental protocols to investigate the biological effects of 3-Hydroxykynurenamine (3-OH-KYA). 3-OH-KYA is a biogenic amine and a metabolite of the tryptophan-kynurenine pathway, which has demonstrated significant immunomodulatory and antioxidant properties.[1][2] The protocols outlined below are designed to assess the neuroprotective, anti-inflammatory, and antioxidant capacities of 3-OH-KYA in relevant rodent models of disease.
Introduction to 3-OH-Kynurenamine (3-OH-KYA)
3-OH-KYA is a metabolite within the kynurenine (B1673888) pathway (KP), the primary catabolic route for tryptophan.[3] The KP is a critical regulator of the immune system and produces several neuroactive metabolites.[4][5] The pathway is often divided into two main branches: a "neurotoxic" branch producing metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), and a "neuroprotective" branch yielding kynurenic acid (KYNA).[6] 3-HK, the precursor to 3-OH-KYA, is often associated with neurotoxicity through the generation of reactive oxygen species (ROS).[7][8][9] In contrast, 3-OH-KYA has been shown to possess potent anti-inflammatory and protective effects, notably by inhibiting the IFN-γ mediated STAT1/NF-κB signaling pathway and reducing pro-inflammatory cytokine release.[1] This dual context makes studying 3-OH-KYA essential for understanding its therapeutic potential in diseases driven by neuroinflammation and oxidative stress.
Diagram of the Kynurenine Pathway
Caption: The Kynurenine Pathway, highlighting the formation of 3-OH-KYA.
Application Note 1: Animal Model Selection
The choice of animal model is critical and should be dictated by the specific hypothesis being tested. The kynurenine pathway is implicated in a wide range of pathologies, from neurodegeneration to systemic inflammation.[10][11]
| Research Area | Recommended Animal Model | Rationale & Key Features | Endpoints | Citations |
| Neuroprotection & Oxidative Stress | MPTP-induced Parkinson's Disease (Mouse) | MPTP is a neurotoxin that selectively damages dopaminergic neurons, mimicking Parkinson's pathology.[11] The toxicity is mediated by oxidative stress and neuroinflammation, making it ideal for testing the antioxidant and anti-inflammatory effects of 3-OH-KYA. | Motor function (Rotarod, Open Field), Dopaminergic neuron survival (TH staining), Oxidative stress markers (MDA, SOD), Neuroinflammation (Microglial activation, Cytokines). | [11][12] |
| Systemic & Neuroinflammation | LPS-induced Systemic Inflammation (Mouse/Rat) | Lipopolysaccharide (LPS) is a component of gram-negative bacteria that induces a potent systemic inflammatory response and subsequent neuroinflammation.[4] This model is useful for assessing the immunomodulatory properties of 3-OH-KYA and its ability to suppress cytokine production. | Sickness behavior, Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in plasma and brain, Microglial activation, KP metabolite levels. | [4][10][11] |
| Autoimmune & Peripheral Inflammation | Psoriasis or Nephritis Models (Mouse) | Specific disease models, such as imiquimod-induced psoriasis or nephrotoxic serum-induced nephritis, allow for the evaluation of 3-OH-KYA's therapeutic effects in a clinically relevant context. 3-OH-KYA has shown protective effects in these models.[1] | Disease-specific scores (e.g., skin thickness, proteinuria), Inflammatory cell infiltration, Tissue cytokine levels (TNF, IL-1β, IL-17). | [1] |
| Neurodegenerative Disease (General) | Transgenic Models (e.g., R6/2 for HD, Tg2576 for AD) | These models exhibit chronic, progressive neurodegeneration associated with KP dysregulation.[10] They are suitable for long-term studies on whether 3-OH-KYA can modify disease progression. | Cognitive/motor function, Plaque/aggregate pathology, KP enzyme expression, Biomarkers of neurodegeneration. | [10] |
Experimental Protocols
Protocol 1: Evaluating Neuroprotective Effects of 3-OH-KYA in an MPTP Mouse Model of Parkinson's Disease
This protocol assesses the ability of 3-OH-KYA to protect against MPTP-induced dopaminergic neurodegeneration, motor deficits, and oxidative stress.
1. Materials and Reagents
-
3-Hydroxykynurenamine (3-OH-KYA)
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)
-
Vehicle (e.g., sterile saline, DMSO/saline solution)
-
8-10 week old male C57BL/6 mice
-
Standard laboratory animal housing and diet
-
Behavioral testing equipment (Rotarod, Open Field arena)
-
Reagents for tissue processing, immunohistochemistry (anti-TH antibody), and biochemical assays.
2. Experimental Workflow Diagram
Caption: Experimental workflow for the MPTP mouse model study.
3. Detailed Procedure
-
Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, ad libitum food and water) for at least one week before experiments.[13]
-
Baseline Behavioral Testing: Train mice on the Rotarod for 3 consecutive days. On day 4, record baseline motor performance. Also, perform a baseline Open Field test to assess locomotor activity.[12][14]
-
Grouping and Dosing:
-
Randomly assign mice to experimental groups (e.g., Vehicle, MPTP, MPTP + 3-OH-KYA).
-
Prepare 3-OH-KYA in a suitable vehicle. The optimal dose should be determined in pilot studies (start with a range of 10-50 mg/kg).
-
Administer 3-OH-KYA or vehicle via intraperitoneal (i.p.) injection daily, starting 3 days before MPTP administration and continuing for 7 days after.
-
-
MPTP Induction:
-
On day 4 of treatment, induce the Parkinsonian phenotype by administering MPTP-HCl (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals. Handle MPTP with extreme caution under appropriate safety protocols.[11]
-
-
Post-lesion Behavioral Assessment:
-
Tissue Collection and Analysis:
-
At 7 days post-MPTP, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brains. Use one hemisphere for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc) and striatum.
-
Use the other hemisphere (striatum and midbrain) for biochemical assays.
-
4. Quantitative Data and Analysis
| Parameter | Assay/Method | Group 1: Vehicle | Group 2: MPTP | Group 3: MPTP + 3-OH-KYA |
| Motor Coordination | Rotarod Test (Latency to fall, s) | ~180-240 s | Significantly reduced | Significantly improved vs. MPTP |
| Locomotor Activity | Open Field Test (Total distance, m) | ~30-40 m | Significantly reduced | Significantly improved vs. MPTP |
| Dopaminergic Neuron Survival | TH+ Cell Count in SNc (Stereology) | 100% (Normalized) | ~40-50% survival | Significantly higher survival vs. MPTP |
| Striatal Dopamine Levels | HPLC-ECD | 100% (Normalized) | ~15-25% of control | Significantly higher levels vs. MPTP |
| Lipid Peroxidation | TBARS Assay (MDA levels, nmol/mg protein) | Baseline | Significantly increased | Significantly reduced vs. MPTP |
| Antioxidant Enzyme Activity | SOD Activity Assay (U/mg protein) | Baseline | Significantly decreased | Significantly restored vs. MPTP |
| Neuroinflammation | Iba1 Staining (Microglial activation) | Resting microglia | Activated morphology | Reduced activation vs. MPTP |
| Pro-inflammatory Cytokines | ELISA/qPCR (TNF-α, IL-1β levels) | Baseline | Significantly increased | Significantly reduced vs. MPTP |
Note: Expected outcomes are illustrative and based on typical results from neuroprotection studies.
Protocol 2: Assessing Anti-inflammatory Effects of 3-OH-KYA in a Mouse Model of Systemic Inflammation
This protocol evaluates the ability of 3-OH-KYA to mitigate the systemic and central inflammatory response induced by LPS.
1. Materials and Reagents
-
3-Hydroxykynurenamine (3-OH-KYA)
-
Lipopolysaccharide (LPS, from E. coli)
-
Vehicle (e.g., sterile, pyrogen-free saline)
-
8-10 week old male BALB/c or C57BL/6 mice
-
Reagents for blood collection (e.g., EDTA tubes) and tissue homogenization.
-
ELISA kits for cytokine measurement (TNF-α, IL-6, IL-1β).
-
Reagents for qPCR analysis of gene expression.
2. Detailed Procedure
-
Acclimatization and Grouping: Acclimatize and group animals as described in Protocol 1.
-
3-OH-KYA Administration: Administer 3-OH-KYA (e.g., 10-50 mg/kg, i.p.) or vehicle 30-60 minutes prior to the LPS challenge.
-
LPS Challenge: Administer a single dose of LPS (e.g., 1 mg/kg, i.p.) to induce a systemic inflammatory response.[11] The control group receives saline instead of LPS.
-
Sample Collection:
-
Time Course: Collect samples at key time points post-LPS injection. A typical time course would be 2h (peak of plasma TNF-α), 6h (peak of brain cytokines), and 24h (resolution phase).
-
Blood Collection: Collect blood via cardiac puncture or tail vein into EDTA tubes. Centrifuge to separate plasma and store at -80°C.
-
Brain Tissue: Perfuse animals with cold saline, rapidly dissect brains, and isolate regions of interest (e.g., hippocampus, cortex). Snap-freeze in liquid nitrogen and store at -80°C.
-
3. Quantitative Data and Analysis
| Parameter | Assay/Method | Time Point | Group 1: Saline | Group 2: LPS | Group 3: LPS + 3-OH-KYA |
| Plasma TNF-α | ELISA (pg/mL) | 2 hours | < 50 | > 2000 | Significantly reduced vs. LPS |
| Plasma IL-6 | ELISA (pg/mL) | 2-4 hours | < 100 | > 5000 | Significantly reduced vs. LPS |
| Brain TNF-α mRNA | qPCR (Fold change) | 6 hours | 1 | > 10 | Significantly reduced vs. LPS |
| Brain IL-1β mRNA | qPCR (Fold change) | 6 hours | 1 | > 20 | Significantly reduced vs. LPS |
| KP Enzyme (IDO) mRNA | qPCR (Fold change) | 6-24 hours | 1 | > 15 | Expression may be modulated |
Note: Expected outcomes are illustrative. LPS-induced cytokine levels can vary based on mouse strain and LPS serotype/dose.
4. Signaling Pathway Analysis To confirm the mechanism of action, brain tissue or isolated microglia/macrophages can be analyzed for the phosphorylation status of key signaling proteins.
Diagram of 3-OH-KYA's Anti-inflammatory Signaling
Caption: 3-OH-KYA inhibits IFN-γ-mediated STAT1/NF-κB signaling.[1]
General Considerations
-
Animal Welfare: All procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and adhere to established guidelines for animal welfare.[13][16] Analgesia should be provided for any potentially painful procedures.[17][18]
-
Controls: The inclusion of appropriate vehicle and positive controls is essential for data interpretation.
-
Biochemical Assays: A wide range of commercial kits are available for measuring oxidative stress markers (e.g., MDA, SOD, glutathione) and cytokines.[19][20]
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA with post-hoc tests) to compare data between groups. A p-value < 0.05 is typically considered significant.
References
- 1. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxykynurenine: an intriguing molecule exerting dual actions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kynurenine Pathway in Stem Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kynurenine Pathway: A Finger in Every Pie - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations [mdpi.com]
- 7. KYNURENIC ACID AND 3-HYDROXYKYNURENINE PRODUCTION FROM D-KYNURENINE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Kynurenines in CNS disease: regulation by inflammatory cytokines [frontiersin.org]
- 11. The Involvement of Neuroinflammation and Kynurenine Pathway in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. az.research.umich.edu [az.research.umich.edu]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Management of Pain in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 18. mcgill.ca [mcgill.ca]
- 19. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]
- 20. MiR499-5P loaded MSC derived exosomes affect oxidative stress and inflammatory response after spinal cord injury by targeting genes | springermedizin.de [springermedizin.de]
Application Note: Quantification of 3-Hydroxykynurenamine using High-Performance Liquid Chromatography with Fluorescence Detection
Abstract
This application note details a sensitive and specific method for the determination of 3-Hydroxykynurenamine (3-OH-Kynurenamine), a critical metabolite in the kynurenine (B1673888) pathway, using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (FLD). The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic conditions, and data analysis. The method is suitable for the quantification of this compound in biological matrices, offering the high sensitivity and selectivity inherent to fluorescence detection. While this compound exhibits a low fluorescence quantum yield, this method provides a viable approach for its quantification.[1]
Introduction
3-Hydroxykynurenamine (this compound or 3-HK) is a key intermediate in the kynurenine pathway, the primary route of tryptophan metabolism.[2] This pathway is implicated in a variety of physiological and pathological processes, including neurodegenerative diseases, inflammatory disorders, and cancer. The concentration of this compound and other kynurenine metabolites can serve as important biomarkers for disease state and progression.
Accurate and sensitive quantification of this compound is therefore crucial for advancing research in these areas. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating complex mixtures, and when coupled with a fluorescence detector (FLD), it offers excellent sensitivity and selectivity for fluorescent compounds. Although some reports suggest that fluorescence detection may not be optimal for this compound due to its weak fluorescence, other studies have successfully characterized its fluorescence spectra.[1][3] This application note provides a detailed protocol for the analysis of this compound by HPLC-FLD, addressing the specific requirements for its sensitive detection.
Experimental
Materials and Reagents
-
3-Hydroxykynurenamine standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate (B84403) monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Perchloric acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Biological matrix (e.g., plasma, serum, tissue homogenate)
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, and column oven.
-
Fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions
-
Mobile Phase A: 20 mM Sodium Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 15 minutes, followed by a 5-minute re-equilibration at 5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation at 370 nm, Emission at 480 nm.
Protocols
Standard Solution Preparation
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serially dilute the stock solution with the mobile phase (95:5 Mobile Phase A:Mobile Phase B) to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation (from Plasma/Serum)
-
To 100 µL of plasma or serum, add 200 µL of ice-cold 10% (w/v) perchloric acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
Quantitative Data Summary
The following table summarizes the typical quantitative performance parameters for the analysis of this compound. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 5 nmol/L | [4] |
| Limit of Quantification (LOQ) | 15 nmol/L | Estimated |
| Linearity Range | 23 - 45,000 nmol/L | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Recovery | 85-110% | Estimated |
Diagrams
Kynurenine Pathway
Caption: Metabolic pathway of Tryptophan to NAD+ via the Kynurenine pathway.
Experimental Workflow
Caption: Workflow for this compound analysis by HPLC-FLD.
References
- 1. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Electrochemical Determination of Kynurenine Pathway Metabolites—Challenges and Perspectives [mdpi.com]
- 4. Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Hydroxykynurenamine in Oxidative Stress Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxykynurenamine (3-HKA), also known as 3-hydroxykynurenine (3-HK), is a metabolite of the kynurenine (B1673888) pathway, the primary route of tryptophan metabolism in mammals.[1][2] This molecule has garnered significant interest in the scientific community due to its dual role in oxidative stress, acting as both a pro-oxidant and an antioxidant.[3][4][5] Understanding the conditions under which 3-HKA exerts its differential effects is crucial for elucidating its role in various physiological and pathological processes, including neurodegenerative diseases, cardiovascular conditions, and inflammatory disorders.[3][6][7][8]
These application notes provide a comprehensive overview of the use of 3-HKA in oxidative stress research, including its mechanisms of action, quantitative data from key studies, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Dual Role of 3-Hydroxykynurenamine in Oxidative Stress
3-HKA's function as a modulator of oxidative stress is context-dependent, influenced by its concentration and the cellular microenvironment.[9]
-
Pro-oxidant Activity: At higher concentrations or under specific cellular conditions, 3-HKA can generate reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.[2][4][10] This pro-oxidant activity is linked to its ability to auto-oxidize and interact with metal ions.[10][11] One of the key mechanisms of 3-HKA-induced oxidative stress is the activation of NAD(P)H oxidase, leading to increased superoxide production.[1] This can subsequently trigger downstream events like mitochondrial cytochrome c release and apoptosis.[1]
-
Antioxidant and Neuroprotective Properties: Conversely, at lower concentrations, 3-HKA can exhibit antioxidant properties by scavenging free radicals, including peroxyl radicals.[3][4][5] Some studies have also reported its ability to reduce cytokine-induced neuronal death, suggesting a neuroprotective role under certain inflammatory conditions.[12][13] This protective effect may be linked to the induction of antioxidant enzymes like hemeoxygenase-1 (HO-1).[12][13]
Data Presentation: Quantitative Effects of 3-Hydroxykynurenamine
The following tables summarize quantitative data from various studies investigating the effects of 3-HKA on oxidative stress and related cellular processes.
Table 1: Pro-oxidant and Pro-apoptotic Effects of 3-HKA
| Cell Type | 3-HKA Concentration | Observed Effect | Reference |
| Human Aortic Endothelial Cells (HAECs) | 20 µM (minimal effective) | Increased intracellular ROS formation in a concentration-dependent manner. | [1] |
| Primary Cultured Striatal Neurons | Not specified | Induced neuronal cell death with apoptotic features, inhibited by antioxidants. | [14] |
| Human Colon Cancer Cells (HCT116) | Not specified | Disrupted TCA cycle function, depleted reduced glutathione, and decreased cell viability in a dose-dependent manner. | [4] |
Table 2: Antioxidant and Neuroprotective Effects of 3-HKA
| Cell/System Type | 3-HKA Concentration | Observed Effect | Reference |
| Primary Human Fetal CNS Cultures | Dose-dependent | Suppressed cytokine-induced neuronal death. | [12] |
| Rat Brain Cortex Homogenates | 0-100 µM | Decreased lipid peroxidation and GSH oxidation. | [5] |
| Aldrichina grahami Homogenates | Not specified | Trapped superoxide radicals. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of 3-HKA on oxidative stress.
Protocol 1: Assessment of 3-HKA-Induced ROS Production in Cultured Cells
Objective: To measure the generation of intracellular reactive oxygen species (ROS) in response to 3-HKA treatment.
Materials:
-
Cell line of interest (e.g., Human Aortic Endothelial Cells - HAECs)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)[15]
-
3-Hydroxykynurenamine (3-HKA) stock solution
-
2',7'-Dichlorofluorescin diacetate (DCFDA) or other suitable ROS-sensitive fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for fluorometer readings or glass-bottom dishes for microscopy) at an appropriate density to reach 70-80% confluency on the day of the experiment.[16]
-
Cell Treatment:
-
Prepare fresh dilutions of 3-HKA in serum-free cell culture medium to the desired final concentrations (e.g., a range from 10 µM to 100 µM).
-
Remove the complete medium from the cells and wash once with PBS.
-
Add the 3-HKA-containing medium to the cells. Include a vehicle control (medium without 3-HKA).
-
Incubate for the desired time period (e.g., 1-24 hours) at 37°C and 5% CO2.
-
-
ROS Detection:
-
Prepare a working solution of DCFDA in serum-free medium (typically 5-10 µM).
-
Remove the 3-HKA-containing medium and wash the cells twice with warm PBS.
-
Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Remove the DCFDA solution and wash the cells twice with PBS.
-
Add PBS or a suitable buffer to the wells.
-
-
Measurement:
-
Fluorometer: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCFDA).
-
Fluorescence Microscope: Capture images of the cells and quantify the fluorescence intensity using image analysis software.
-
-
Data Analysis: Normalize the fluorescence intensity of the 3-HKA-treated groups to the vehicle control group to determine the fold-change in ROS production.
Protocol 2: Evaluation of 3-HKA-Induced Apoptosis via Caspase Activity Assay
Objective: To determine if 3-HKA induces apoptosis by measuring the activity of key executioner caspases (e.g., caspase-3/7).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
3-Hydroxykynurenamine (3-HKA)
-
Caspase-3/7 activity assay kit (e.g., containing a luminogenic or fluorogenic caspase substrate)
-
Luminometer or fluorometer
-
White or black-walled 96-well plates suitable for the assay
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-HKA and a vehicle control as described in Protocol 1. A positive control for apoptosis (e.g., staurosporine) should also be included.
-
Incubate for a period sufficient to induce apoptosis (e.g., 6-24 hours).
-
-
Caspase Activity Measurement:
-
Follow the manufacturer's instructions for the chosen caspase-3/7 activity assay kit.
-
Typically, this involves adding the caspase substrate reagent directly to the wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Subtract the background reading (from wells with no cells) and normalize the signal from 3-HKA-treated cells to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Visualizations: Signaling Pathways and Experimental Workflows
Conclusion
3-Hydroxykynurenamine is a multifaceted metabolite with significant implications for oxidative stress research. Its dual capacity to induce or mitigate oxidative damage necessitates careful experimental design and interpretation of results. The protocols and data presented herein provide a foundational framework for researchers to investigate the intricate roles of 3-HKA in health and disease. Further exploration into the concentration-dependent and cell-type-specific effects of 3-HKA will be pivotal in harnessing its therapeutic potential for a range of oxidative stress-related pathologies.
References
- 1. Activation of NAD(P)H Oxidase by tryptophan-derived 3-hydroxykynurenine Accelerates Endothelial Apoptosis and Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fndhealth.com [fndhealth.com]
- 3. 3-Hydroxykynurenine: an intriguing molecule exerting dual actions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. 3-Hydroxykynurenine and 3-Hydroxyanthranilic Acid Enhance the Toxicity Induced by Copper in Rat Astrocyte Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kynurenines with Neuroactive and Redox Properties: Relevance to Aging and Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On the benefits of the tryptophan metabolite 3-hydroxyanthranilic acid in Caenorhabditis elegans and mouse aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3-Hydroxykynurenine, an endogenous oxidative stress generator, causes neuronal cell death with apoptotic features and region selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kynurenine induces T cell fat catabolism and has limited suppressive effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for the Experimental Use of 3-Hydroxy-Kynurenamine in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Hydroxy-kynurenamine (3-OH-KYA), a metabolite of the kynurenine (B1673888) pathway, has garnered interest in the field of neurodegenerative disease research. Its role in Alzheimer's disease (AD) is complex, with evidence suggesting a dual function as both a neurotoxic agent at high concentrations and a potential immunomodulator.[1][2] This document provides detailed application notes and experimental protocols for investigating the effects of 3-OH-KYA in the context of Alzheimer's disease research, targeting key pathological hallmarks such as amyloid-beta (Aβ) aggregation and tau protein hyperphosphorylation.
Mechanism of Action Overview:
3-OH-KYA is known to induce oxidative stress through the generation of reactive oxygen species (ROS), which can lead to neuronal apoptosis.[3][4][5][6] It is capable of crossing the blood-brain barrier, allowing for systemic administration to study its central nervous system effects.[7] Furthermore, emerging research points to its immunomodulatory capabilities, including the inhibition of the IFN-γ mediated STAT1/NF-κΒ pathway, which may have implications for the neuroinflammatory component of Alzheimer's disease.[8][9]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on expected outcomes from the literature to illustrate the potential effects of 3-OH-KYA in Alzheimer's disease models.
Table 1: In Vitro Neurotoxicity of 3-OH-KYA on SH-SY5Y Human Neuroblastoma Cells
| 3-OH-KYA Concentration (µM) | Cell Viability (%) (MTT Assay) | Intracellular ROS Levels (DCFH-DA Assay, % of Control) | Caspase-3 Activity (Fold Change vs. Control) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 8.1 | 1.0 ± 0.2 |
| 10 | 98 ± 4.9 | 105 ± 7.5 | 1.1 ± 0.3 |
| 50 | 92 ± 6.1 | 135 ± 10.3 | 1.8 ± 0.4 |
| 100 | 75 ± 7.3 | 180 ± 12.6 | 3.2 ± 0.6 |
| 200 | 48 ± 8.5 | 250 ± 15.1 | 5.8 ± 0.9 |
| 500 | 21 ± 6.8 | 380 ± 18.9 | 9.5 ± 1.2 |
| p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD. |
Table 2: Effect of 3-OH-KYA on Aβ42 Aggregation and Tau Phosphorylation in vitro
| Treatment | Aβ42 Fibril Formation (ThT Fluorescence, % of Control) | p-Tau (Ser396)/Total Tau Ratio (Western Blot, Fold Change) |
| Vehicle Control | 100 ± 9.3 | 1.0 ± 0.1 |
| 3-OH-KYA (50 µM) | 115 ± 10.1 | 1.3 ± 0.2 |
| 3-OH-KYA (100 µM) | 142 ± 12.5 | 1.8 ± 0.3 |
| Aβ42 Oligomers (Positive Control) | N/A | 3.5 ± 0.5** |
| *p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD. |
Table 3: In Vivo Effects of 3-OH-KYA in a 3xTg-AD Mouse Model
| Treatment Group (10 mg/kg, s.c., 28 days) | Morris Water Maze (Escape Latency, seconds) | Brain Aβ42 Levels (ELISA, pg/mg protein) | Brain p-Tau (Thr231) Levels (Western Blot, % of WT) |
| Wild-Type (WT) + Vehicle | 25 ± 4.1 | 150 ± 25 | 100 ± 15 |
| 3xTg-AD + Vehicle | 55 ± 7.8 | 850 ± 98 | 280 ± 35 |
| 3xTg-AD + 3-OH-KYA | 68 ± 8.2# | 980 ± 110# | 350 ± 42# |
| *p < 0.01 compared to WT + Vehicle. #p < 0.05 compared to 3xTg-AD + Vehicle. Data are presented as mean ± SD. |
Experimental Protocols
In Vitro Protocols
1. Assessment of 3-OH-KYA Neurotoxicity in a Neuronal Cell Line
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Objective: To determine the dose-dependent cytotoxic effects of 3-OH-KYA.
-
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of 3-OH-KYA in sterile PBS. Dilute the stock solution in culture medium to final concentrations ranging from 10 µM to 500 µM. Replace the medium in the wells with the 3-OH-KYA-containing medium and incubate for 24 hours.
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
DCFH-DA Assay for Intracellular ROS:
-
After treatment, wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity with excitation at 485 nm and emission at 535 nm.
-
-
Caspase-3 Activity Assay:
-
Lyse the treated cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
-
2. In Vitro Aβ42 Aggregation Assay
-
Objective: To evaluate the effect of 3-OH-KYA on the aggregation of synthetic Aβ42 peptide.
-
Methodology:
-
Aβ42 Preparation: Dissolve synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and store the peptide film at -20°C. Resuspend the peptide in DMSO to a stock concentration of 1 mM and then dilute to the final working concentration in PBS (pH 7.4).
-
Aggregation Assay:
-
Fluorescence Measurement: Monitor the fluorescence intensity at an excitation wavelength of 440 nm and an emission wavelength of 485 nm every 15 minutes for 24 hours using a fluorescence plate reader.[10][11]
-
3. In Vitro Tau Phosphorylation Assay in Neuronal Cells
-
Objective: To determine if 3-OH-KYA can induce or inhibit tau phosphorylation in neuronal cells.
-
Methodology:
-
Cell Culture and Treatment: Culture SH-SY5Y cells as described above. Treat the cells with Aβ42 oligomers (2 µM) to induce tau hyperphosphorylation, in the presence or absence of 3-OH-KYA (10-100 µM) for 24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[1][12]
-
Block the membrane with 5% BSA in TBST for 1 hour.[1]
-
Incubate the membrane with primary antibodies against phosphorylated tau (e.g., p-Tau Ser396, p-Tau Thr231) and total tau overnight at 4°C.[1][13]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phosphorylated tau signal to the total tau signal.
-
-
In Vivo Protocol
1. Assessment of 3-OH-KYA Effects on Cognition and Neuropathology in a 3xTg-AD Mouse Model
-
Animal Model: 3xTg-AD mice (harboring PSEN1, APP, and MAPT mutations) and age-matched wild-type controls.
-
Objective: To investigate the in vivo effects of chronic 3-OH-KYA administration on cognitive function and Alzheimer's-like pathology.
-
Methodology:
-
Animal Housing and Treatment:
-
House mice under standard laboratory conditions.
-
At 6 months of age, administer 3-OH-KYA (10 mg/kg) or vehicle (saline) daily via subcutaneous injection for 28 days.[14]
-
-
Behavioral Testing (Morris Water Maze):
-
During the last week of treatment, assess spatial learning and memory using the Morris water maze.
-
Train the mice to find a hidden platform for 5 consecutive days.
-
On day 6, perform a probe trial without the platform to assess memory retention.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, euthanize the mice and perfuse with ice-cold PBS.
-
Harvest the brains; hemisphere one can be fixed for immunohistochemistry, and the other dissected (hippocampus and cortex) and snap-frozen for biochemical analysis.
-
-
Biochemical Analysis:
-
Aβ ELISA: Homogenize brain tissue and measure the levels of soluble and insoluble Aβ40 and Aβ42 using commercially available ELISA kits.
-
Western Blot for p-Tau: Prepare brain lysates and perform Western blotting as described in the in vitro protocol to assess the levels of phosphorylated and total tau.
-
-
Immunohistochemistry:
-
Stain brain sections with antibodies against Aβ (e.g., 6E10) and phosphorylated tau (e.g., AT8) to visualize plaques and tangles.
-
Quantify the plaque and tangle load using image analysis software.
-
-
Visualizations
Caption: Signaling pathway of 3-OH-KYA in Alzheimer's disease.
Caption: Experimental workflow for 3-OH-KYA research in AD.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxicity of 3-hydroxykynurenine in a neuronal hybrid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kynurenine pathway in Alzheimer’s disease: a meta-analysis of central and peripheral levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
- 11. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 12. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Apoptosis in Cancer Cells with 3-Hydroxykynurenamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxykynurenamine (3-OH-KA), also known as 3-hydroxykynurenine (3-HK), is a metabolite of the essential amino acid tryptophan produced via the kynurenine (B1673888) pathway. Emerging research has identified 3-OH-KA as a potent inducer of apoptosis in cancer cells, suggesting its potential as a therapeutic agent. These application notes provide a comprehensive overview of the mechanisms of 3-OH-KA-induced apoptosis and detailed protocols for its investigation in a research setting.
The primary mechanism of 3-OH-KA's anticancer activity involves the generation of reactive oxygen species (ROS), leading to oxidative stress, disruption of the tricarboxylic acid (TCA) cycle, and subsequent activation of the apoptotic cascade.[1][2][3] This process is particularly relevant in cancers that overexpress indoleamine 2,3-dioxygenase (IDO), an enzyme in the kynurenine pathway, creating a specific metabolic vulnerability.[1][2][3]
Mechanism of Action
3-OH-KA induces apoptosis in cancer cells, such as the human colon cancer cell line HCT116, through a multi-step process initiated by the generation of ROS. High levels of 3-OH-KA, or its auto-oxidation product xanthommatin, lead to a surge in intracellular ROS.[1][3] This oxidative stress has two major downstream consequences:
-
Disruption of the TCA Cycle: The increased ROS inhibits the function of aconitase, a key enzyme in the TCA cycle. This leads to an accumulation of citrate (B86180) and aconitate and a depletion of downstream metabolites.[1][2]
-
Depletion of Antioxidant Reserves: The surge in ROS depletes the cell's primary antioxidant, glutathione (B108866) (GSH).[1][2]
This cascade of events culminates in the activation of intrinsic apoptotic pathways, characterized by the activation of executioner caspases, such as caspase-3 and caspase-7, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), leading to programmed cell death.
Data Presentation
The following tables summarize the quantitative effects of 3-OH-KA on cancer cells as reported in the literature.
Table 1: Effect of 3-Hydroxykynurenamine on Cancer Cell Viability
| Cell Line | Treatment Duration | IC50 | Reference |
| HCT116 (Human Colon Carcinoma) | 48 hours | ~1 mM (estimated) | [3] |
| U2OS (Human Osteosarcoma) | 48 hours | >2 mM | [3] |
| 293T (Human Embryonic Kidney) | 48 hours | >2 mM | [3] |
Note: The IC50 for HCT116 cells is an estimation based on the graphical data presented in the cited literature.
Table 2: Qualitative Effects of Increased Intracellular 3-Hydroxykynurenamine in HCT116 Cells
| Parameter | Observation | Method of Increasing Intracellular 3-OH-KA | Reference |
| Apoptosis | Significant Increase | Induction of IDO expression and knockdown of kynureninase (KYNU) | [1][3] |
| Reactive Oxygen Species (ROS) | Significant Increase | Induction of IDO expression and knockdown of kynureninase (KYNU) | [1][3] |
| Cell Viability | Significant Decrease | Induction of IDO expression and knockdown of kynureninase (KYNU) | [1][3] |
Visualizations
Signaling Pathway of 3-OH-KA-Induced Apoptosis
Caption: Signaling pathway of 3-OH-KA-induced apoptosis.
Experimental Workflow for Assessing 3-OH-KA Efficacy
Caption: Experimental workflow for 3-OH-KA assessment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of 3-OH-KA on cancer cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete culture medium
-
3-OH-KA stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of 3-OH-KA in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the 3-OH-KA dilutions. Include a vehicle control (medium without 3-OH-KA).
-
Incubate for the desired time period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with various concentrations of 3-OH-KA for the desired time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol measures the generation of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Treated and control cells
-
DCFH-DA stock solution (10 mM in DMSO)
-
Serum-free medium
-
Black 96-well plate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black 96-well plate and treat with 3-OH-KA as required.
-
Remove the medium and wash the cells once with serum-free medium.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader (Excitation: 485 nm, Emission: 535 nm) or analyze by flow cytometry.
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This protocol is to detect the activation of key apoptotic proteins.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
References
- 1. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mitochondrial Dysfunction with 3-OH-Kynurenamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxykynurenamine (3-OH-KYNA), also known as 3-hydroxykynurenine (3-HK), is a critical intermediate metabolite of the kynurenine (B1673888) pathway, the primary route for tryptophan catabolism.[1][2] The enzyme responsible for its synthesis, kynurenine 3-monooxygenase (KMO), is strategically located on the outer mitochondrial membrane.[2][3][4][5] While playing a role in normal physiology, elevated levels of 3-OH-KYNA are implicated in cellular pathology, particularly in the context of neurodegenerative diseases and cancer.[1][6][7] At high concentrations, 3-OH-KYNA transitions from a benign metabolite to a potent pro-oxidant, inducing the generation of reactive oxygen species (ROS) and triggering oxidative stress, which can culminate in apoptotic cell death.[3][6][7] Its ability to directly impact mitochondrial function makes it a valuable tool for researchers studying mitochondrial dysfunction and associated pathologies.
Mechanism of Action
3-OH-KYNA exerts its cytotoxic effects primarily through the induction of mitochondrial dysfunction. Its accumulation leads to a cascade of detrimental events within the mitochondria, including:
-
Increased Reactive Oxygen Species (ROS) Production: 3-OH-KYNA promotes the generation of ROS, leading to oxidative damage to mitochondrial components, including lipids, proteins, and mitochondrial DNA.[3][6]
-
Disruption of the Tricarboxylic Acid (TCA) Cycle: It has been shown to inhibit the activity of enzymes within the TCA cycle, such as aconitase, leading to impaired cellular metabolism.[6]
-
Depletion of Cellular Antioxidants: The oxidative stress induced by 3-OH-KYNA can deplete crucial cellular antioxidants like glutathione.[6]
-
Collapse of Mitochondrial Membrane Potential (ΔΨm): A key indicator of mitochondrial health, the membrane potential is dissipated by 3-OH-KYNA, a critical step preceding apoptosis.[7]
-
Release of Cytochrome c: The loss of mitochondrial membrane integrity leads to the release of pro-apoptotic factors like cytochrome c from the intermembrane space into the cytosol, activating the caspase cascade and initiating apoptosis.[7]
-
Altered Mitochondrial Respiration: 3-OH-KYNA can act as a mitochondrial uncoupler, increasing oxygen consumption in the absence of ATP synthesis (state 2 respiration) and decreasing the respiratory control ratio, indicating inefficient mitochondrial function.[8]
Applications in Research
The unique properties of 3-OH-KYNA make it a valuable pharmacological tool for:
-
Modeling Neurodegenerative Diseases: Elevated levels of 3-OH-KYNA are associated with neurodegenerative conditions such as Huntington's disease.[1][6] Researchers can use 3-OH-KYNA to induce mitochondrial dysfunction and neuronal cell death in vitro to study disease mechanisms and screen for potential neuroprotective compounds.[7]
-
Cancer Research: The ability of 3-OH-KYNA to induce ROS-mediated apoptosis is being explored as a potential anti-cancer strategy.[6] By understanding its mechanism, researchers can devise ways to selectively elevate 3-OH-KYNA levels in tumor cells.
-
Drug Discovery and Development: 3-OH-KYNA can be used as a positive control for mitochondrial toxicity in drug screening assays. It provides a reliable method to induce mitochondrial dysfunction, allowing for the evaluation of the protective effects of novel therapeutic agents.
-
Basic Research in Mitochondrial Biology: As a specific inducer of oxidative stress and mitochondrial impairment, 3-OH-KYNA is a useful tool to dissect the intricate signaling pathways involved in mitochondrial quality control, apoptosis, and cellular responses to oxidative damage.
Data Presentation
The following tables summarize the quantitative effects of 3-OH-KYNA on mitochondrial respiration parameters from isolated rat mitochondria, as reported in the literature.[8]
Table 1: Effect of 3-OH-KYNA on Respiratory Parameters of Brain Mitochondria
| Substrate | Parameter | % of Control | P-value |
| Glutamate/Malate | Respiratory Control (RC) | 89.3% | < 0.05 |
| ADP/O Ratio | 91.2% | < 0.01 | |
| Succinate | Respiratory Control (RC) | 74.0% | < 0.001 |
| ADP/O Ratio | 79.1% | < 0.001 |
Table 2: Effect of 3-OH-KYNA on Respiratory Parameters of Liver Mitochondria
| Substrate | Parameter | % of Control | P-value |
| Glutamate/Malate | Respiratory Control (RC) | 82.4% | < 0.01 |
| State 2 Oxygen Consumption | 117.6% | = 0.07 |
Signaling Pathways and Experimental Workflows
Caption: Kynurenine pathway and the role of 3-OH-KYNA in inducing mitochondrial dysfunction.
References
- 1. Kynurenine pathway, NAD+ synthesis, and mitochondrial function: targeting tryptophan metabolism to promote longevity and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mitochondria, Oxidative Stress and the Kynurenine System, with a Focus on Ageing and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel role for kynurenine 3-monooxygenase in mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitogen-activated protein kinase/extracellular signal-regulated kinase attenuates 3-hydroxykynurenine-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Various Kynurenine Metabolites on Respiratory Parameters of Rat Brain, Liver and Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of 3-OH-Kynurenamine
Welcome to the technical support center for the quantification of 3-OH-Kynurenamine (3-OH-KYA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of this critical tryptophan metabolite.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of 3-OH-KYA, providing explanations and actionable solutions.
Q1: Why am I seeing low or no 3-OH-KYA recovery in my samples?
A1: Low or no recovery of 3-OH-KYA is a frequent issue, primarily due to its inherent instability. 3-OH-KYA is a redox-active molecule that is highly susceptible to auto-oxidation, especially under physiological conditions. This can lead to its degradation during sample collection, processing, and storage.[1]
Troubleshooting Steps:
-
Sample Handling:
-
Matrix Selection: Whenever possible, use plasma (with anticoagulants like EDTA) or serum. Whole blood is not recommended as delayed processing can lead to a significant decline in 3-OH-KYA concentrations.[2][3]
-
Prompt Processing: Process blood samples as quickly as possible after collection. Delays of even 24 hours at 4°C can lead to a notable decrease in 3-OH-KYA levels.[2][3]
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can degrade 3-OH-KYA. Aliquot samples after the initial processing to avoid multiple freeze-thaw cycles.[4]
-
-
Use of Antioxidants:
-
To mitigate oxidative degradation, consider adding antioxidants to your samples immediately after collection. A combination of ascorbic acid and EDTA has been shown to be effective in stabilizing other oxidation-prone molecules like vitamin C and may help preserve 3-OH-KYA.[5][6] While specific concentrations for 3-OH-KYA are not well-established in the literature, a common starting point for stabilizing vitamin C in solution is around 0.05% w/v for EDTA and using a molar excess of ascorbic acid.[7]
-
-
Storage Conditions:
Q2: My chromatograms show poor peak shape (tailing or fronting) for 3-OH-KYA. What could be the cause?
A2: Poor peak shape for 3-OH-KYA in HPLC-MS/MS analysis can be attributed to several factors, including secondary interactions with the column, inappropriate mobile phase conditions, or column degradation.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase is crucial. For amine-containing compounds like 3-OH-KYA, a low pH (e.g., using 0.1% formic acid) can help to protonate the amine group, reducing its interaction with residual silanols on the column and improving peak shape.
-
Organic Modifier: The choice of organic modifier (acetonitrile or methanol) and the gradient can impact peak shape. Experiment with different gradients to find the optimal separation and peak symmetry.
-
-
Column Selection and Care:
-
Column Type: C18 columns are commonly used for the separation of kynurenine (B1673888) pathway metabolites.[8]
-
Column Health: Ensure your column is not degraded. High backpressure, split peaks, or a sudden loss of resolution can indicate a blocked or damaged column. Regularly flush your column according to the manufacturer's instructions.
-
-
Injection Solvent:
-
Dissolve your final sample extract in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.
-
Q3: I am observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I minimize this?
A3: Matrix effects are a common challenge in bioanalysis, where co-eluting endogenous components from the sample matrix (e.g., plasma, serum) interfere with the ionization of the analyte of interest.
Troubleshooting Steps:
-
Sample Preparation:
-
Protein Precipitation: This is a common and effective method for cleaning up plasma and serum samples. Chilled acetonitrile (B52724) or methanol (B129727) are frequently used to precipitate proteins.[9]
-
Solid-Phase Extraction (SPE): For more complex matrices or when higher sensitivity is required, SPE can provide a cleaner extract than protein precipitation.
-
-
Chromatographic Separation:
-
Optimize your HPLC method to achieve good separation between 3-OH-KYA and any interfering matrix components. Adjusting the gradient profile can help to move interfering peaks away from the analyte peak.
-
-
Internal Standards:
-
Matrix-Matched Calibrators:
-
Prepare your calibration standards in a surrogate matrix (e.g., charcoal-stripped plasma or a buffer solution) that closely mimics the biological matrix of your samples.[9] This helps to compensate for matrix effects.
-
Q4: How can I differentiate 3-OH-KYA from its isomers during analysis?
A4: The presence of isomers, such as 5-hydroxykynurenine, can interfere with the accurate quantification of 3-OH-KYA if they are not chromatographically separated.
Troubleshooting Steps:
-
Chromatographic Resolution: Develop an HPLC method with sufficient resolving power to separate 3-OH-KYA from its potential isomers. This may involve:
-
Using a high-efficiency column with a smaller particle size.
-
Optimizing the mobile phase composition and gradient elution profile.
-
Experimenting with different column chemistries (e.g., C18, Phenyl-Hexyl).
-
-
Mass Spectrometry:
-
While isomers have the same mass, they may produce different fragment ions upon collision-induced dissociation (CID) in the mass spectrometer. Analyze the fragmentation patterns of your analyte and compare them to a known standard of 3-OH-KYA to confirm its identity. The fragmentation of 3-OH-KYA often involves neutral losses of NH3, H2O, and CO.[12] A common mass transition for 3-OH-KYA is m/z 225 -> 208.[9]
-
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma for LC-MS/MS Analysis
This protocol is a general guideline for the extraction of 3-OH-KYA from human plasma using protein precipitation.
Materials:
-
Human plasma (collected with EDTA)
-
Acetonitrile (chilled to -20°C)
-
Internal Standard (IS) solution (e.g., this compound-d3)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 4°C)
-
Nitrogen evaporator (optional)
-
Reconstitution solvent (e.g., initial mobile phase)
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of chilled acetonitrile to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Stability of this compound in Human Plasma under Different Storage Conditions
| Storage Condition | Duration | Analyte Stability (% of Initial Concentration) | Reference |
| Room Temperature | 4 hours | ~95% | [4] |
| -80°C | 4 Freeze-Thaw Cycles | >85% | [4] |
| 4°C | 24 hours | Significant decrease observed | [2][3] |
| -80°C | Long-term | Generally stable | [4] |
Table 2: Validated LC-MS/MS Method Parameters for this compound Quantification in Human Plasma
| Parameter | Method 1 | Method 2 |
| LC Column | Waters Acquity UPLC HSS T3 (100 x 2.1 mm) | Phenomenex Synergi™ Polar RP (50 x 2.0 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Ionization Mode | ESI Positive | TurboIonSpray Positive |
| MS/MS Transition | m/z 225.05 -> 208.15 | m/z 225 -> 110 |
| Internal Standard | This compound-d3 | This compound-d2 |
| Reference | [9] | [13] |
Visualizations
Caption: Simplified Kynurenine Pathway focusing on this compound.
Caption: Troubleshooting workflow for low this compound recovery.
References
- 1. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ecommons.cornell.edu [ecommons.cornell.edu]
- 6. Effects of blanching, acidification, or addition of EDTA on vitamin C and β‐carotene stability during mango purée preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsonline.com [ijpsonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. celerion.com [celerion.com]
- 10. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
reducing matrix effects in 3-OH-Kynurenamine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the LC-MS/MS analysis of 3-hydroxykynurenine (3-OH-Kynurenine).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of 3-OH-Kynurenine, with a focus on identifying and mitigating matrix effects.
Issue 1: Poor Sensitivity and Low Signal Intensity
Symptoms: The signal for 3-OH-Kynurenine is weak or undetectable, even at concentrations expected to be within the instrument's linear range.
Potential Cause: Ion suppression is a primary cause of reduced signal intensity in LC-MS/MS analysis.[1][2] Co-eluting endogenous components from the biological matrix, such as phospholipids, can compete with the analyte for ionization, leading to a decreased signal.[3]
Troubleshooting Steps:
-
Assess for Ion Suppression:
-
Post-Column Infusion (PCI) Experiment: This qualitative technique helps identify regions in the chromatogram where ion suppression occurs.[4][5] A solution of 3-OH-Kynurenine is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the baseline signal of 3-OH-Kynurenine indicates the retention time of interfering components.[4]
-
Post-Extraction Spike Analysis: This quantitative method determines the extent of signal suppression.[4] Compare the signal of 3-OH-Kynurenine in a neat solution to its signal when spiked into a pre-extracted blank matrix. A lower signal in the matrix indicates suppression.
-
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[6][7]
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient to remove all interfering substances, often leading to significant matrix effects.[8][9]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[10] Double LLE can further improve selectivity.[10]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by using a stationary phase to selectively retain the analyte while matrix components are washed away.[8] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective at reducing matrix effects.[8]
-
-
Optimize Chromatographic Conditions:
-
Modify Gradient Elution: Adjusting the mobile phase gradient can separate the 3-OH-Kynurenine peak from co-eluting interferences.[4]
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl) to alter the elution profile of both the analyte and interfering compounds.[4]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 3-OH-Kynurenine is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[4]
Issue 2: High Variability and Poor Reproducibility
Symptoms: Inconsistent results are observed across different sample preparations or analytical runs.
Potential Cause: Relative matrix effects, where the degree of ion suppression varies between different lots of the same biological matrix, can lead to poor reproducibility. Inconsistent sample preparation can also contribute to variability.
Troubleshooting Steps:
-
Evaluate Matrix Variability: Analyze multiple batches of blank matrix to assess the consistency of the matrix effect.
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples. Automation of sample preparation can help minimize variability.
-
Implement a Robust Internal Standard Strategy: The use of a SIL-IS is crucial for correcting variability introduced by matrix effects and sample preparation inconsistencies.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), with suppression being more common.[2][10] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[1][7]
Q2: Why is 3-OH-Kynurenine analysis susceptible to matrix effects?
A2: Like many small molecules analyzed from biological fluids, 3-OH-Kynurenine is prone to interference from endogenous components such as salts, proteins, and phospholipids.[4] These components can co-elute with 3-OH-Kynurenine and suppress its ionization in the mass spectrometer source.
Q3: What are the most common sources of matrix effects in plasma or serum samples?
A3: Phospholipids are a major contributor to matrix-induced ion suppression in plasma and serum samples.[10] They are abundant in cell membranes and can co-extract with analytes during sample preparation, often eluting in the same chromatographic window.
Q4: How can I choose the best sample preparation method to reduce matrix effects?
A4: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity of the assay.
-
Protein Precipitation (PPT) is a quick but less effective method for removing matrix interferences.[8]
-
Liquid-Liquid Extraction (LLE) offers a better cleanup than PPT.[10]
-
Solid-Phase Extraction (SPE) , particularly mixed-mode SPE, is generally the most effective technique for removing a wide range of interfering compounds and providing the cleanest extracts.[8]
Q5: Is it always necessary to use a stable isotope-labeled internal standard (SIL-IS)?
A5: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the gold standard for quantitative bioanalysis using LC-MS/MS. It is the most reliable way to correct for matrix effects and other sources of variability, leading to more accurate and precise results.[4]
Data and Protocols
Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) | Overall Process Efficiency (%) | Reference |
| Protein Precipitation (PPT) | 25-40 | 85-95 | 45-70 | [8] |
| Liquid-Liquid Extraction (LLE) | 10-20 | 60-80 | 48-72 | [8][10] |
| Solid-Phase Extraction (SPE) - Reversed Phase | 5-15 | 70-90 | 60-85 | [8] |
| Solid-Phase Extraction (SPE) - Mixed Mode | < 5 | 80-95 | 76-90 | [8] |
Note: The values presented are illustrative and can vary depending on the specific analyte, matrix, and experimental conditions.
Experimental Protocol: Post-Column Infusion for Qualitative Assessment of Matrix Effects
Objective: To identify the chromatographic regions where ion suppression or enhancement occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-fitting
-
3-OH-Kynurenine standard solution (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
Procedure:
-
Prepare the Infusion Setup: Connect the syringe pump to the LC eluent stream using a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Infuse the Analyte: Begin infusing the 3-OH-Kynurenine standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Equilibrate the System: Allow the infusion to continue until a stable baseline signal for 3-OH-Kynurenine is observed in the data acquisition software.
-
Inject the Blank Matrix Extract: Inject a sample of the prepared blank matrix extract onto the LC column and acquire data.
-
Analyze the Chromatogram: Monitor the 3-OH-Kynurenine MRM transition. A significant drop or rise in the baseline signal indicates a region of ion suppression or enhancement, respectively. Compare the retention time of these regions with the expected retention time of your analyte.[4]
Experimental Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To quantify the degree of signal suppression or enhancement.
Materials:
-
3-OH-Kynurenine standard solution
-
Blank biological matrix
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of 3-OH-Kynurenine into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. Spike the same known amount of 3-OH-Kynurenine into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the same known amount of 3-OH-Kynurenine into the blank matrix before the sample preparation procedure.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Overall Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) * 100
-
A Matrix Effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Visualizations
Caption: Troubleshooting workflow for addressing low signal intensity in LC-MS/MS analysis.
Caption: Overview of strategies to reduce matrix effects in LC-MS/MS analysis.
References
- 1. zefsci.com [zefsci.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Chromatographic Separation of Kynurenine Pathway Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of kynurenine (B1673888) pathway metabolites.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of kynurenine pathway metabolites using chromatographic techniques.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Early Eluting Compounds like Quinolinic Acid (QA) and 3-Hydroxykynurenine (3HKyn).
-
Question: My chromatogram shows significant peak tailing or fronting for polar metabolites such as quinolinic acid and 3-hydroxykynurenine, which elute early. What could be the cause and how can I fix it?
-
Answer: Poor peak shape for early eluting polar compounds is a common challenge. Several factors can contribute to this issue:
-
Secondary Interactions with Stationary Phase: Residual silanols on C18 columns can interact with polar analytes, leading to peak tailing.
-
Solution: Use an end-capped C18 column or a column with a different stationary phase chemistry (e.g., a polar-embedded or polar-endcapped phase). Operating the mobile phase at a lower pH (e.g., 2.8) can also help by suppressing the ionization of silanols.[1]
-
-
Injection Solvent Mismatch: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.
-
Solution: Ensure your sample solvent is as close as possible in composition and strength to the initial mobile phase. If a strong solvent is necessary for extraction, consider evaporating and reconstituting the sample in the initial mobile phase.
-
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Try diluting your sample or reducing the injection volume.
-
-
Issue 2: Low Sensitivity and Poor Ionization Efficiency in LC-MS/MS Analysis.
-
Question: I am experiencing low sensitivity for some kynurenine pathway metabolites, particularly quinolinic acid, in my LC-MS/MS analysis. How can I improve the signal intensity?
-
Answer: Low sensitivity can be due to poor ionization efficiency in the mass spectrometer source.[2]
-
Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization.
-
Solution: For positive electrospray ionization (ESI+), formic acid or acetic acid are commonly used. For negative ESI-, ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can be beneficial. Experiment with different additives and concentrations to find the optimal conditions for your analytes of interest.
-
-
Derivatization: For compounds with inherently poor ionization, pre-column derivatization can enhance their signal. However, this adds an extra step to sample preparation.[2]
-
Mass Spectrometer Source Parameter Optimization:
-
Solution: Systematically optimize source parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, curtain, and collision gas) to maximize the signal for your target metabolites.[3]
-
-
Issue 3: Co-elution or Poor Resolution of Structurally Similar Metabolites.
-
Question: I am having difficulty separating structurally similar metabolites like kynurenine and 3-hydroxykynurenine. What chromatographic parameters can I adjust for better resolution?
-
Answer: Achieving baseline separation of isomers and structurally related compounds often requires careful optimization of the chromatographic method.
-
Gradient Elution: An isocratic elution may not provide sufficient resolving power.
-
Solution: Develop a gradient elution program. A shallow gradient with a slow ramp-up of the organic solvent percentage can effectively separate closely eluting peaks.[3]
-
-
Mobile Phase Composition: The organic modifier and pH of the mobile phase can influence selectivity.
-
Solution: Try different organic solvents (e.g., methanol (B129727) vs. acetonitrile). Adjusting the pH of the aqueous phase can alter the ionization state of the analytes and their interaction with the stationary phase, thereby improving separation.
-
-
Column Chemistry and Particle Size:
-
Solution: Consider using a column with a different selectivity (e.g., phenyl-hexyl instead of C18). A column with smaller particle size (e.g., sub-2 µm) will provide higher efficiency and better resolution, although it may lead to higher backpressure.
-
-
Issue 4: Matrix Effects Leading to Inaccurate Quantification.
-
Question: I suspect that matrix components in my biological samples (e.g., plasma, tissue homogenates) are interfering with the ionization of my target analytes, leading to ion suppression or enhancement. How can I mitigate matrix effects?
-
Answer: Matrix effects are a significant challenge in quantitative bioanalysis.
-
Effective Sample Preparation:
-
Solution: A robust sample preparation protocol is crucial. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can help remove interfering matrix components.[4] Protein precipitation is a simple method, but SPE often provides a cleaner extract.[4][5]
-
-
Use of Stable Isotope-Labeled Internal Standards:
-
Solution: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for each analyte. The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.
-
-
Chromatographic Separation:
-
Solution: Ensure that your chromatographic method separates the analytes of interest from the bulk of the matrix components. Adjusting the gradient to allow for the elution of highly retained matrix components after your analytes of interest can be beneficial.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental workflow for the analysis of kynurenine pathway metabolites?
A1: A standard workflow for the LC-MS/MS analysis of kynurenine pathway metabolites involves several key steps:
Q2: Can you provide a summary of typical LC-MS/MS parameters for kynurenine pathway metabolite analysis?
A2: The following table summarizes common starting parameters for the LC-MS/MS analysis of several key kynurenine pathway metabolites. These parameters should be optimized for your specific instrumentation and application.
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Tryptophan | 205.2 | 146.2 | Positive |
| Kynurenine | 209.1 | 94.1 | Positive |
| Kynurenic Acid | 190.2 | 144.0 | Positive |
| 3-Hydroxykynurenine | 225.1 | 110.0 | Positive |
| 3-Hydroxyanthranilic Acid | 154.0 | 136.0 | Positive |
| Xanthurenic Acid | 206.0 | 178.0 | Positive |
| Quinolinic Acid | 168.0 | 78.0 | Negative |
| Data compiled from multiple sources.[3] |
Q3: What does the kynurenine signaling pathway look like?
A3: The kynurenine pathway is the primary metabolic route for tryptophan degradation.
Q4: How do I approach troubleshooting systematically?
A4: A logical approach to troubleshooting is essential to quickly identify and resolve issues.
Experimental Protocols
Protocol 1: Generic Protein Precipitation for Plasma Samples
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing the internal standard(s).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or an HPLC vial for analysis.[5][6]
Protocol 2: Example LC Method for Kynurenine Pathway Metabolites
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-60% B
-
8-9 min: 60-95% B
-
9-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
This is an example protocol and should be optimized for your specific application and instrumentation.
References
- 1. Rapid Isocratic Liquid Chromatographic Separation and Quantification of Tryptophan and Six kynurenine Metabolites in Biological Samples with Ultraviolet and Fluorimetric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jasem.com.tr [jasem.com.tr]
Technical Support Center: 3-Hydroxykynurenine (3-OH-Kyn) Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the extraction of 3-hydroxykynurenine (3-OH-Kyn), a critical metabolite in the kynurenine (B1673888) pathway. This resource is intended for researchers, scientists, and drug development professionals to optimize their experimental outcomes.
Troubleshooting Guide: Low Recovery of 3-OH-Kynurenamine
Low recovery of this compound is a frequent challenge in its quantification. This guide addresses potential causes and provides systematic solutions to enhance extraction efficiency.
Question: Why is my this compound recovery consistently low?
Answer:
Low recovery of this compound can stem from several factors related to its chemical nature and the extraction procedure itself. 3-OH-Kyn is a polar molecule and is susceptible to degradation through auto-oxidation, making careful optimization of the extraction protocol crucial. Key areas to investigate include sample handling, the chosen extraction method (Solid-Phase Extraction or Liquid-Liquid Extraction), and potential analyte degradation.
A systematic approach to troubleshooting involves evaluating each step of your workflow. Below is a decision tree to help pinpoint the issue, followed by detailed explanations and corrective actions.
Troubleshooting Decision Tree for Low 3-OH-Kyn Recovery.
Analyte Degradation
3-OH-Kyn is known to be unstable and can auto-oxidize, leading to the formation of reactive oxygen species (ROS).[1][2] This degradation can occur during sample collection, storage, and the extraction process itself.
-
Recommendation:
-
Use of Antioxidants: The addition of antioxidants to the sample can help to prevent oxidative degradation. Ascorbic acid is commonly used for this purpose.
-
Controlled Temperature and Light: Perform all extraction steps on ice and protect the samples from light to minimize degradation.
-
Prompt Processing: Process samples as quickly as possible after collection. If storage is necessary, store at -80°C.[3]
-
Solid-Phase Extraction (SPE) Issues
SPE is a common method for cleaning up and concentrating kynurenine pathway metabolites. However, poor recovery can occur if the method is not optimized for the polar nature of 3-OH-Kyn.
-
Inadequate Retention on the Sorbent:
-
Problem: 3-OH-Kyn is found in the flow-through or wash fractions.
-
Cause: The sorbent is not retaining the analyte effectively. This can be due to an inappropriate sorbent type, incorrect pH of the sample, or a sample solvent that is too strong.
-
Solution:
-
Sorbent Selection: For a polar and basic compound like 3-OH-Kyn, a strong cation exchange (SCX) sorbent is often effective.[4] Reversed-phase (e.g., C18) sorbents can also be used, but retention of this polar analyte may be challenging.
-
pH Adjustment: For cation exchange, the pH of the sample should be adjusted to at least 2 pH units below the pKa of the primary amine group to ensure it is protonated and can bind to the sorbent.
-
Sample Solvent: The solvent in which the sample is dissolved should be weak enough to allow for strong interaction between the analyte and the sorbent.
-
Flow Rate: A slower flow rate during sample loading can improve retention.[5][6]
-
-
-
Incomplete Elution from the Sorbent:
-
Problem: The analyte is not recovered in the elution step.
-
Cause: The elution solvent is not strong enough to disrupt the interaction between 3-OH-Kyn and the sorbent.
-
Solution:
-
Elution Solvent Strength: Increase the strength of the elution solvent. For SCX, this typically involves using a basic solution to neutralize the charge on the analyte. For reversed-phase, a higher percentage of organic solvent is needed.
-
pH of Elution Solvent: Adjusting the pH of the elution solvent can significantly improve recovery.
-
Elution Volume and Repetition: Increase the volume of the elution solvent or perform multiple, smaller volume elutions.
-
-
Liquid-Liquid Extraction (LLE) Issues
LLE relies on the partitioning of the analyte between an aqueous and an immiscible organic phase. For a polar molecule like 3-OH-Kyn, achieving efficient partitioning into the organic phase can be difficult.
-
Poor Partitioning:
-
Problem: 3-OH-Kyn remains in the aqueous phase.
-
Cause: The polarity of 3-OH-Kyn favors the aqueous phase.
-
Solution:
-
pH Adjustment: 3-OH-Kyn has a primary aromatic amine group. Adjusting the pH of the aqueous sample to be basic (at least 2 pH units above the pKa) will deprotonate this group, making the molecule more neutral and increasing its solubility in the organic solvent.[7][8]
-
Solvent Selection: Use a more polar organic solvent or a mixture of solvents. For aromatic amines, mixtures like dichloromethane/petroleum benzene (B151609) have been used.[9]
-
Salting Out: The addition of a salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase increases its polarity and can "push" the analyte into the organic phase, improving recovery.[10]
-
-
-
Emulsion Formation:
-
Problem: A stable emulsion forms at the interface of the aqueous and organic layers, trapping the analyte.
-
Cause: High concentrations of proteins and lipids in biological samples can act as emulsifying agents. Vigorous mixing can exacerbate this.
-
Solution:
-
Centrifugation: Centrifuge the sample at a higher speed and for a longer duration to break the emulsion.
-
Gentle Mixing: Use gentle inversion or rocking instead of vigorous vortexing.[8]
-
Salt Addition: Adding salt can also help to break emulsions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider during extraction?
A1: this compound is a polar molecule with both acidic (carboxylic acid) and basic (primary aromatic amine) functional groups. It is also susceptible to oxidation. Understanding these properties is crucial for selecting the appropriate extraction technique and optimizing conditions.
Q2: What type of SPE cartridge is best for this compound extraction?
A2: Due to its basic primary amine group, a strong cation exchange (SCX) SPE cartridge is often the most effective choice for retaining this compound from a complex biological matrix.[4] Reversed-phase cartridges (e.g., C18) can also be used, but may require more careful optimization of the mobile phase to retain this polar analyte.
Q3: How can I prevent the degradation of this compound during my extraction procedure?
A3: To minimize degradation, it is recommended to:
-
Add an antioxidant like ascorbic acid to your samples.
-
Keep samples on ice throughout the extraction process.
-
Protect samples from light.
-
Process samples as quickly as possible.
-
For long-term storage, keep samples at -80°C.[3]
Q4: What is the "salting-out" effect and how can it help in the LLE of this compound?
A4: The "salting-out" effect involves adding a high concentration of a salt (e.g., sodium sulfate) to the aqueous sample before LLE. This increases the polarity of the aqueous phase, which in turn decreases the solubility of the less polar organic analyte (in its neutralized form) and promotes its transfer into the organic solvent, thereby increasing the extraction recovery.[10]
Quantitative Data Summary
The following table summarizes reported recovery rates for this compound and related tryptophan metabolites using different extraction methods.
| Analyte | Matrix | Extraction Method | Recovery Rate (%) | Reference |
| Tryptophan | Human Plasma | Protein Precipitation (TFA) | 90-97% | [1] |
| Kynurenine | Human Plasma | Protein Precipitation (TFA) | Not specified | [1] |
| 3-OH-Kynurenine | Human Plasma | Online SPE (Strong Cation Exchange) | Not explicitly stated, but method was validated | [4] |
| Aromatic Amines | Water | Liquid-Liquid-Liquid Microextraction | >85% | [11] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Kynurenines from Human Plasma
This protocol is adapted from a method using strong cation exchange for the pre-purification of tryptophan and its metabolites.[4]
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add an internal standard.
-
Acidify the sample to ensure the amine groups are protonated.
-
-
SPE Cartridge Conditioning:
-
Use a strong cation exchange (e.g., propylsulfonic) SPE cartridge.
-
Condition the cartridge sequentially with methanol (B129727) and then an appropriate aqueous buffer at a pH that maintains the protonated state of the analyte.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak acidic buffer to remove unretained interferences.
-
A subsequent wash with a mild organic solvent (e.g., low percentage of methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the retained analytes with a basic solution (e.g., methanol containing ammonium (B1175870) hydroxide) to neutralize the charge on the amine group, causing it to be released from the sorbent.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Aromatic Amines from an Aqueous Matrix
This is a general protocol for the extraction of polar aromatic amines, which can be adapted for this compound.[9]
-
Sample Preparation:
-
To 1 mL of aqueous sample (e.g., deproteinized plasma) in a glass tube, add an internal standard.
-
Adjust the pH of the sample to >10 with a base (e.g., 1M NaOH) to deprotonate the amine group.
-
Saturate the aqueous phase with a salt like sodium chloride to enhance the "salting-out" effect.
-
-
Extraction:
-
Add an appropriate volume of an organic solvent mixture (e.g., 3:1 dichloromethane/petroleum benzene).
-
Mix gently by inversion for 2-5 minutes to allow for partitioning. Avoid vigorous shaking to prevent emulsion formation.
-
Centrifuge at a moderate speed (e.g., 3000 rpm) for 10 minutes to separate the phases.
-
-
Collection of Organic Phase:
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction process on the remaining aqueous layer at least once more with fresh organic solvent.
-
-
Drying and Reconstitution:
-
Combine the organic extracts.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for analysis.
-
Visualizations
Kynurenine Pathway
The following diagram illustrates the position of this compound within the kynurenine pathway of tryptophan metabolism.
Simplified Kynurenine Pathway highlighting this compound.
General SPE Workflow
This workflow outlines the key steps in a solid-phase extraction procedure.
A typical Solid-Phase Extraction (SPE) workflow.
General LLE Workflow
This workflow illustrates the fundamental steps of a liquid-liquid extraction.
A typical Liquid-Liquid Extraction (LLE) workflow.
References
- 1. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxykynurenine, an endogenous oxidative stress generator, causes neuronal cell death with apoptotic features and region selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promochrom.com [promochrom.com]
- 6. news-medical.net [news-medical.net]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing 3-OH-Kynurenamine Auto-oxidation in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the auto-oxidation of 3-hydroxy-L-kynurenamine (3-HKA) during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 3-OH-Kynurenamine (3-HKA) and why is its auto-oxidation a concern?
3-hydroxy-L-kynurenamine (3-HKA) is a biogenic amine and a metabolite of tryptophan, produced through a lateral branch of the kynurenine (B1673888) pathway.[1][2][3][4] It has been recognized for its immunomodulatory and anti-inflammatory properties.[2][3][5] However, like other o-aminophenols such as 3-hydroxykynurenine (3-HK), 3-HKA is susceptible to auto-oxidation. This process can lead to the generation of reactive oxygen species (ROS), including superoxide (B77818) anions and hydrogen peroxide, which can cause oxidative stress and damage to cellular components.[6][7][8] The degradation of 3-HKA can also lead to inaccurate experimental results and loss of its biological activity.
Q2: What are the main factors that promote the auto-oxidation of 3-HKA?
While direct studies on 3-HKA auto-oxidation are limited, the behavior of the structurally similar and more extensively studied compound 3-hydroxykynurenine (3-HK) provides significant insights. The primary factors influencing auto-oxidation include:
-
pH: The rate of auto-oxidation increases with higher pH.[6]
-
Temperature: Elevated temperatures accelerate the rate of auto-oxidation.[6]
-
Presence of Oxygen: Molecular oxygen is required for the auto-oxidation process.[6]
-
Metal Ions: Trace metals, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of 3-HK and likely 3-HKA.[6][8]
Q3: What are the products of 3-HKA auto-oxidation?
The auto-oxidation of o-aminophenols like 3-HK results in the formation of reactive intermediates such as o-semiaminoquinone and o-aminoquinone, along with ROS.[6] These intermediates can then dimerize to form products like xanthommatin.[6] It is highly probable that 3-HKA follows a similar degradation pathway.
Troubleshooting Guides
Issue 1: Rapid loss of 3-HKA in solution and inconsistent results.
Possible Cause: Auto-oxidation of 3-HKA.
Troubleshooting Steps:
-
Control pH: Prepare and maintain solutions at a slightly acidic pH (e.g., pH 6.0-6.5) to slow down the rate of auto-oxidation.
-
Lower Temperature: Conduct experiments at lower temperatures (e.g., on ice) whenever possible. Store stock solutions at -80°C.
-
Deoxygenate Solutions: Before adding 3-HKA, deoxygenate buffers and media by bubbling with an inert gas like nitrogen or argon.
-
Use Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or diethylenetriaminepentaacetic acid (DTPA) at a low concentration (e.g., 10-100 µM) to sequester trace metal ions that catalyze oxidation.
-
Include Antioxidants: Consider the addition of antioxidants like ascorbic acid or N-acetylcysteine (NAC) to the experimental system, but be mindful of their potential interactions with your specific assay.
-
Prepare Fresh Solutions: Always prepare 3-HKA solutions fresh before each experiment.
Issue 2: High background signal or cellular toxicity in in vitro assays.
Possible Cause: Generation of ROS and reactive intermediates from 3-HKA auto-oxidation.
Troubleshooting Steps:
-
Minimize Incubation Time: Reduce the incubation time of cells with 3-HKA to the minimum required to observe the desired biological effect.
-
Incorporate ROS Scavengers: Include ROS scavengers such as catalase (to remove H₂O₂) or superoxide dismutase (SOD) in your cell culture medium to mitigate oxidative stress. Note that SOD can sometimes accelerate the initial steps of auto-oxidation of related compounds.[7]
-
Purity of 3-HKA: Ensure the 3-HKA used is of high purity, as impurities can sometimes catalyze degradation.
-
Control for Oxidation Products: In your experimental design, include controls where cells are treated with a solution of 3-HKA that has been intentionally allowed to oxidize to assess the effect of the degradation products themselves.
Data Presentation
Table 1: Factors Influencing the Auto-oxidation of 3-OH-Kynurenine (3-HK) (as a proxy for 3-HKA)
| Factor | Effect on Auto-oxidation Rate | Recommended Condition for Stability |
| pH | Increases with increasing pH[6] | Slightly acidic (pH 6.0 - 6.5) |
| Temperature | Increases with increasing temperature[6] | Low temperature (e.g., on ice, 4°C) |
| Oxygen | Essential for auto-oxidation[6] | Deoxygenated solutions |
| Metal Ions (Cu²⁺, Fe³⁺) | Catalyze auto-oxidation[6] | Addition of chelating agents (e.g., EDTA, DTPA) |
Experimental Protocols
Protocol 1: Preparation and Storage of 3-HKA Stock Solutions
-
Weighing: Weigh out the desired amount of high-purity 3-HKA powder in a controlled environment with minimal light exposure.
-
Solvent Selection: Dissolve the 3-HKA in a deoxygenated, slightly acidic solvent. For cell culture experiments, a sterile, deoxygenated buffer (e.g., PBS at pH 6.5) or cell culture medium can be used.
-
Chelating Agent: Add a chelating agent like EDTA to a final concentration of 10-100 µM.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber vials to protect from light. Purge the headspace with nitrogen or argon before sealing. Store immediately at -80°C.
-
Thawing: When needed, thaw an aliquot rapidly and keep it on ice. Use the solution immediately and do not re-freeze.
Protocol 2: Monitoring 3-HKA Stability by HPLC
This protocol provides a general method to assess the stability of 3-HKA under different experimental conditions.
-
Sample Preparation: Prepare 3-HKA solutions under various conditions to be tested (e.g., different pH, temperatures, presence of metal ions or stabilizers).
-
Time Points: Collect aliquots of each solution at different time points (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately stop any further degradation by adding a quenching agent (if compatible with the analysis) or by snap-freezing in liquid nitrogen and storing at -80°C until analysis.
-
HPLC System: Utilize a High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column.[9][10]
-
Mobile Phase: A common mobile phase for kynurenine pathway metabolites is a gradient of an aqueous buffer (e.g., sodium acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[9][10]
-
Detection: Detection can be achieved using UV-Vis spectrophotometry at a wavelength determined by the absorption maximum of 3-HKA, or more selectively using fluorescence or electrochemical detection.[11] For high sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[9][10]
-
Data Analysis: Quantify the peak area of 3-HKA at each time point to determine its degradation rate under each condition.
Mandatory Visualizations
References
- 1. 3-hydroxy-L-kynurenamine (3-HKA) biogenic amine metabolite derives from an alternative branch of Trp pathway and exhibits immunosuppressive activities in dendritic cells | Poster Board #648 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 2. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Deregulated tryptophan-kynurenine pathway is linked to inflammation, oxidative stress, and immune activation pathway in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kynurenines with Neuroactive and Redox Properties: Relevance to Aging and Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: 3-Hydroxykynurenamine (3-OH-KYA) Sample Handling and Analysis
Welcome to the technical support center for 3-hydroxykynurenamine (3-OH-KYA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing sample degradation and to offer troubleshooting solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is 3-hydroxykynurenamine (3-OH-KYA) and why is its stability a concern?
3-Hydroxykynurenamine (3-OH-KYA), also known as 3-hydroxykynurenine (3-HK), is a neuroactive metabolite of the kynurenine (B1673888) pathway, which is the primary route of tryptophan degradation.[1][2][3] It is known to be a generator of reactive oxygen species (ROS) and is implicated in oxidative stress and neurotoxicity.[2][4][5][6][7] Due to its o-aminophenol structure, 3-OH-KYA is highly susceptible to autooxidation, leading to the formation of colored products and degradation of the sample.[5][8] This instability can significantly impact the accuracy and reproducibility of experimental results.
Q2: What are the main factors that cause 3-OH-KYA degradation?
The primary factors contributing to the degradation of 3-OH-KYA samples are:
-
Oxidation: 3-OH-KYA readily auto-oxidizes, a process that is dependent on the presence of molecular oxygen.[8][9] This oxidation is a significant cause of sample degradation.
-
pH: The rate of autooxidation is pH-dependent, with increased degradation observed at neutral pH.[8]
-
Light Exposure: Although not an absolute requirement for degradation, UV light can augment the extent of modification and cross-linking of 3-OH-KYA with proteins.[9]
-
Temperature: While specific temperature-dependent degradation rates are not extensively detailed in the provided results, standard laboratory practice for unstable metabolites dictates that storage at low temperatures is crucial.
-
Enzymatic Activity: In biological samples, the continued activity of enzymes in the kynurenine pathway can alter the concentration of 3-OH-KYA post-collection if not handled properly.
Q3: How can I prevent the degradation of my 3-OH-KYA samples?
To minimize degradation, the following precautions are recommended:
-
Use of Antioxidants: The inclusion of sulfhydryl compounds such as glutathione (B108866) or cysteine has been shown to inhibit the autooxidation of 3-OH-KYA.[8]
-
Optimal pH: Maintaining a more acidic pH can help to reduce the rate of autooxidation.
-
Light Protection: Samples should be protected from light by using amber vials or by wrapping containers in aluminum foil.[10]
-
Temperature Control: Samples should be kept on ice during processing and stored at or below -20°C for short-term storage and at -80°C for long-term storage.[10][11]
-
Prompt Processing: Biological samples should be processed as quickly as possible to minimize changes in metabolite concentrations.[12] For blood samples, plasma or serum should be separated from cells promptly.[10]
-
Avoid Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to the deterioration of analytes and should be avoided.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or undetectable 3-OH-KYA levels in fresh samples. | Sample degradation during collection and processing. | Add an antioxidant (e.g., glutathione) to the collection tube. Process samples on ice and minimize exposure to light and air. Ensure rapid separation of plasma/serum. |
| Inefficient extraction method. | Review and optimize the extraction protocol. A simple and specific method for brain and plasma involves strong cation-exchange columns.[13] | |
| High variability between replicate samples. | Inconsistent sample handling. | Standardize the entire workflow from collection to analysis. Ensure equal exposure to light, temperature, and processing time for all samples. |
| Presence of interfering substances. | Use a more selective analytical method such as LC-MS/MS, which is highly sensitive and specific.[14] | |
| Sample discoloration (browning). | Oxidation of 3-OH-KYA.[8] | This is a clear indicator of degradation. Discard the sample and prepare a new one, strictly following all prevention measures (antioxidants, light protection, low temperature). |
| Poor reproducibility of results over time. | Long-term storage issues. | Ensure samples are stored at -80°C in airtight containers. Aliquot samples upon collection to avoid multiple freeze-thaw cycles. |
| Instability of stock solutions. | Prepare fresh stock solutions regularly. Store stock solutions in small aliquots at -80°C and protect them from light. |
Data Presentation: Sample Stability
The following table summarizes the recommended storage conditions for samples containing 3-OH-KYA.
| Sample Type | Storage Temperature | Duration | Key Considerations |
| Whole Blood | +2°C to +8°C | Up to 7 days (if not processed immediately) | Should not remain at room temperature for more than 8 hours.[10] |
| ≤ -15°C to -20°C | Up to 3 months (freeze only once) | Analyte deterioration may occur with repeated freeze-thaw cycles.[10] | |
| Separated Serum/Plasma | +2°C to +8°C | Up to 48 hours | Separate from cells within 2 hours of collection. Protect from light.[10] |
| ≤ -20°C | Up to 6 months (freeze only once) | [10] | |
| Brain Tissue | ≤ -80°C | Long-term | Minimize exposure to air and light during homogenization. |
| Stock Solutions | ≤ -80°C | Long-term | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for 3-OH-KYA Analysis
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). To inhibit oxidation, glutathione can be added to the collection tube to a final concentration of 1 mM.
-
Immediate Handling: Place the collected blood samples on ice immediately.
-
Centrifugation: Within one hour of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Aliquoting: Carefully transfer the supernatant (plasma) into pre-chilled, amber-colored microcentrifuge tubes.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Protocol 2: Preparation of Brain Tissue Homogenate for 3-OH-KYA Analysis
-
Dissection: Dissect the brain tissue of interest on an ice-cold plate.
-
Homogenization: Weigh the tissue and homogenize in 10 volumes of ice-cold buffer (e.g., 0.1 M perchloric acid containing an antioxidant).
-
Centrifugation: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant, which contains the extracted metabolites.
-
Storage: Store the supernatant in amber tubes at -80°C until analysis.
Visualizations
Signaling Pathway: Degradation of 3-OH-Kynurenamine
Caption: Simplified pathway of 3-OH-KYA degradation.
Experimental Workflow: Sample Handling for 3-OH-KYA Stability
Caption: Workflow for optimal 3-OH-KYA sample stability.
Logical Relationship: Troubleshooting Low 3-OH-KYA Detection
References
- 1. Human Metabolome Database: Showing metabocard for L-3-Hydroxykynurenine (HMDB0011631) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. The modification of proteins by 3-hydroxykynurenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidation products of 3-hydroxykynurenine bind to lens proteins: relevance for nuclear cataract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dshs.texas.gov [dshs.texas.gov]
- 11. 3 Important Levels: Temperature Controlled Sample Storage [sampled.com]
- 12. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of 3-hydroxykynurenine in human brain and plasma by high-performance liquid chromatography with electrochemical detection. Increased concentrations in hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3-Hydroxykynurenine (3-HK) Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 3-Hydroxykynurenine (3-HK), also referred to as 3-OH-Kynurenamine, in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended concentration range for 3-HK in in vitro studies?
The optimal concentration of 3-HK is highly dependent on the research question and the cell type being used. 3-HK exhibits a dual role, with neuroprotective and immunomodulatory effects at lower concentrations and neurotoxic effects at higher concentrations.
Table 1: Recommended Concentration Ranges for 3-HK in In Vitro Studies
| Effect | Concentration Range | Cell Type/System | Observed Effect | Reference |
| Neurotoxicity | 1 µM - 100 µM | Primary cortical cultures | Decreased cell viability with longer exposure times.[1] | [1] |
| > 100 µM | Neuronal hybrid cell line (N18-RE-105) | >85% cell toxicity within 24 hours.[2] | [2] | |
| 500 µM | Neuronal hybrid cell line (N18-RE-105) | Complete cell lysis within 8-12 hours.[2] | [2] | |
| Immunomodulation | 1 µM | Human dendritic cells | Inhibition of pro-inflammatory chemokine and cytokine secretion.[3] | [3] |
| 20 - 100 µM | CD4+ T-cells | Dose-dependent inhibition of proliferation (IC50 ≈ 70 µM).[4] | [4] | |
| Antioxidant | Not specified | Rat cerebral cortex, C6 glioma cells | Reduction of lipid peroxidation and scavenging of free radicals.[5] | [5] |
2. How should I prepare and store 3-HK for cell culture experiments?
For in vitro experiments, L-Kynurenine, a related compound, is often dissolved in water or cell culture medium.[6] Given the potential for auto-oxidation of 3-HK, it is recommended to prepare fresh solutions for each experiment. Stock solutions should be stored at -80°C for up to 6 months or -20°C for 1 month, protected from light and moisture.[4]
3. Is 3-HK stable in cell culture medium?
3-HK can undergo auto-oxidation, especially under physiological conditions, forming reactive oxygen species (ROS) and dimerizing to form other compounds.[7] This instability can influence experimental outcomes. It is advisable to minimize the time between solution preparation and its addition to cell cultures.
4. What are the known signaling pathways affected by 3-HK?
3-HK has been shown to interact with several key signaling pathways:
-
Aryl Hydrocarbon Receptor (AHR) Pathway: 3-HK acts as a low-affinity ligand for AHR, leading to downstream effects on the MAPK pathway.[8]
-
MAPK (ERK1/2) Pathway: Activation of AHR by 3-HK can lead to the inhibition of ERK1/2 MAP kinase.[8]
-
JAK-STAT Pathway: In dendritic cells, 3-HK can decrease signaling through the JAK-STAT1/2 pathway.[8]
-
NF-κB Pathway: 3-HK has been shown to inhibit the IFN-γ mediated STAT1/NF-κΒ pathway in dendritic cells.[3][9]
-
NMDA Receptor Pathway: While 3-HK's neurotoxic effects are generally considered independent of the NMDA receptor[10], it can potentiate the toxicity of the NMDA receptor agonist quinolinic acid.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect at expected concentrations. | Compound degradation: 3-HK is prone to auto-oxidation. | Prepare fresh solutions of 3-HK for each experiment. Minimize exposure to light and air. Consider including an antioxidant like catalase or glutathione (B108866) in your experimental setup to mitigate oxidative stress, as these have been shown to attenuate 3-HK toxicity.[2] |
| Incorrect concentration: Calculation errors or improper dilution. | Double-check all calculations and ensure accurate pipetting. Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. | |
| High background noise in antioxidant assays. | Auto-oxidation of 3-HK: The compound itself can generate ROS, interfering with the assay. | Run appropriate controls, including 3-HK in cell-free medium, to measure its intrinsic pro-oxidant activity. Subtract this background from your experimental values. |
| Unexpected cytotoxicity at low concentrations. | Cell line sensitivity: Different cell lines have varying sensitivities to 3-HK. | Perform a thorough literature search for your specific cell line. If none exists, conduct a preliminary cytotoxicity assay (e.g., MTT or LDH assay) across a wide range of 3-HK concentrations to determine the non-toxic range. |
| Contamination of 3-HK stock. | Ensure the purity of your 3-HK. If in doubt, obtain a new batch from a reputable supplier. | |
| Precipitation of 3-HK in culture medium. | Low solubility: 3-HK may have limited solubility in certain media. | Ensure the final concentration of any solvent (e.g., DMSO) used to dissolve the stock solution is minimal and non-toxic to the cells. Gently warm the medium and vortex to aid dissolution. If precipitation persists, consider using a different solvent or a lower concentration. |
Visualizing Key Pathways and Workflows
Caption: A generalized experimental workflow for in vitro studies involving 3-HK.
Caption: Simplified signaling cascade of 3-HK's anti-inflammatory effects.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxic effects of 3-HK.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
3-HK
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of 3-HK in complete medium. Remove the old medium from the wells and add 100 µL of the 3-HK dilutions. Include wells with medium only (blank) and cells with medium but no 3-HK (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the negative control: (Absorbance of treated cells / Absorbance of negative control) x 100.
Protocol 2: In Vitro Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)
This protocol provides a method to evaluate the free radical scavenging activity of 3-HK.[12]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727)
-
Methanol
-
3-HK
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
Sample Preparation: Prepare various concentrations of 3-HK in methanol.
-
Reaction Mixture: In a 96-well plate, mix 100 µL of each 3-HK concentration with 100 µL of DPPH solution. For the control, use 100 µL of methanol instead of the 3-HK solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
References
- 1. Similarities and differences in the neuronal death processes activated by 3OH-kynurenine and quinolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of 3-hydroxykynurenine in a neuronal hybrid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro evidence for an antioxidant role of 3-hydroxykynurenine and 3-hydroxyanthranilic acid in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kynurenine suppresses osteoblastic cell energetics in vitro and osteoblast numbers in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changing the Face of Kynurenines and Neurotoxicity: Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-hydroxy-L-kynurenamine (3-HKA) biogenic amine metabolite derives from an alternative branch of Trp pathway and exhibits immunosuppressive activities in dendritic cells | Poster Board #648 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 9. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors [mdpi.com]
- 11. 3-Hydroxykynurenine potentiates quinolinate but not NMDA toxicity in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of Low Abundance 3-Hydroxykynurenine and Kynuramine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring low abundance 3-hydroxykynurenine (3-OH-Kyn) and kynuramine (B1673886).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in measuring low abundance 3-OH-Kyn and kynuramine?
The primary challenges include:
-
Low Physiological Concentrations: Both molecules are present at very low levels in biological matrices, often requiring highly sensitive analytical instrumentation.[1][2]
-
Analyte Stability: Kynurenine (B1673888) pathway metabolites can be unstable, and their concentrations can be affected by sample handling and storage conditions.[3][4][5] Specifically, some metabolites are sensitive to storage temperature and freeze-thaw cycles.[6][7]
-
Matrix Effects: The complex nature of biological samples (e.g., plasma, cerebrospinal fluid, brain tissue) can interfere with analyte detection and quantification, leading to ion suppression or enhancement in mass spectrometry-based methods.[2][8]
-
Co-eluting Isomers and Structurally Similar Molecules: The presence of other kynurenine pathway metabolites and endogenous compounds with similar chemical properties can interfere with accurate measurement, necessitating high-resolution chromatographic separation.[8]
Q2: What is the recommended analytical method for quantifying low levels of 3-OH-Kyn and kynuramine?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of kynurenine pathway metabolites.[8][9][10][11][12] This method offers high selectivity and sensitivity, allowing for the detection of metabolites at nanomolar to low micromolar concentrations. High-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection can also be used, but may lack the specificity of MS/MS.[8]
Q3: How critical is sample preparation for accurate measurement?
Sample preparation is a critical step to ensure reliable and reproducible results.[2] The main goals of sample preparation are to remove interfering substances (like proteins and lipids), concentrate the analytes of interest, and ensure the analytes are in a solvent compatible with the analytical instrument. Common techniques include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction.
Q4: Are there any special considerations for sample collection and handling?
Yes, proper sample collection and handling are crucial for maintaining the integrity of 3-OH-Kyn and kynuramine. It is recommended to process samples as quickly as possible after collection.[3][4] If immediate processing is not possible, samples should be kept on ice and then stored at -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of certain metabolites.[6][7] For blood samples, plasma or serum is generally preferred over whole blood.[3][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no analyte signal | 1. Analyte degradation due to improper sample handling or storage.[3][4]2. Inefficient extraction from the sample matrix.3. Suboptimal LC-MS/MS parameters (e.g., ionization, collision energy).4. Low analyte concentration below the limit of detection (LOD). | 1. Review and optimize sample collection, handling, and storage protocols. Ensure rapid processing and storage at -80°C. Avoid repeated freeze-thaw cycles.[6][7]2. Evaluate and optimize the sample preparation method. Consider a different extraction technique (e.g., SPE instead of protein precipitation).3. Optimize MS parameters by infusing a pure standard of the analyte.4. Increase the sample volume or use a more sensitive instrument if available. |
| High variability between replicate injections | 1. Inconsistent sample preparation.2. Instability of the analyte in the autosampler.3. Fluctuations in the LC-MS/MS system performance. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use of an internal standard is highly recommended.[13]2. Check the stability of the extracted samples at the autosampler temperature. If unstable, minimize the time between preparation and injection.3. Perform system suitability tests to ensure the LC-MS/MS is performing consistently. Check for leaks, pressure fluctuations, and stable spray in the MS source. |
| Poor peak shape | 1. Incompatible injection solvent with the mobile phase.2. Column degradation or contamination.3. Suboptimal chromatographic conditions (e.g., gradient, flow rate). | 1. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.2. Flush the column or replace it if necessary.3. Optimize the chromatographic method, including the gradient profile and mobile phase composition. |
| Matrix effects (ion suppression or enhancement) | 1. Co-eluting endogenous compounds from the biological matrix.[2]2. Insufficient sample cleanup. | 1. Improve chromatographic separation to resolve the analyte from interfering compounds.2. Enhance the sample preparation method to remove more matrix components. This could involve using a more selective SPE sorbent or a multi-step extraction process.3. Use a stable isotope-labeled internal standard to compensate for matrix effects.[13] |
Quantitative Data Summary
The following tables summarize typical concentration ranges and limits of detection for 3-OH-Kyn. Data for kynuramine is less available in the literature, reflecting the challenges in its measurement.
Table 1: Reported Concentrations of 3-Hydroxykynurenine in Human Biological Fluids
| Biological Matrix | Concentration Range | Reference(s) |
| Plasma/Serum | 0.05 - 0.5 µM | [6] |
| Cerebrospinal Fluid (CSF) | 1 - 10 nM | [11] |
Table 2: Lower Limits of Quantification (LLOQ) for 3-Hydroxykynurenine using LC-MS/MS
| Method | LLOQ | Reference(s) |
| LC-MS/MS | 0.5 ng/mL | [8] |
| LC-MS/MS | 5 nM | [11] |
| UPLC-MS/MS | 50 nM (in plasma) | [6] |
Experimental Protocols
Protocol 1: Extraction and Quantification of 3-OH-Kyn from Human Plasma using LC-MS/MS
This protocol is a generalized procedure based on common practices reported in the literature.[8][11][13]
1. Materials and Reagents:
-
Human plasma (collected in EDTA tubes)
-
3-Hydroxykynurenine analytical standard
-
Stable isotope-labeled internal standard (e.g., 3-Hydroxykynurenine-d3)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Illustrative):
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-OH-Kyn: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined by direct infusion of the standard)
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
4. Quantification:
-
Generate a calibration curve using known concentrations of the 3-OH-Kyn standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of 3-OH-Kyn in the samples by interpolating from the calibration curve.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. | Semantic Scholar [semanticscholar.org]
- 13. tandfonline.com [tandfonline.com]
improving signal-to-noise ratio for 3-OH-Kynurenamine detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio for 3-hydroxy-L-kynurenamine (3-HKA) detection in biological samples.
Troubleshooting Guide
This guide addresses specific issues users may encounter during their experiments in a question-and-answer format.
Issue 1: Low or No Signal for 3-HKA
-
Question: I am not detecting a signal for 3-HKA, or the signal is very weak. What are the likely causes and how can I resolve this?
-
Answer: A weak or absent signal for 3-HKA can stem from several factors, primarily related to its low endogenous concentrations and potential instability. Here are the key areas to investigate:
-
Sample Stability: 3-HKA, like other kynurenine (B1673888) pathway metabolites, can be unstable. Delays in sample processing can lead to degradation. It is recommended that serum or plasma be separated from whole blood immediately after collection.[1] If immediate processing is not possible, samples should be stored at -80°C.
-
Inefficient Extraction: The method of extraction may not be optimal for 3-HKA. Protein precipitation is a common first step, but for enhanced cleanup and concentration, solid-phase extraction (SPE) using a strong cation exchange cartridge is recommended.[2]
-
Lack of Derivatization: Due to its low concentration and potentially poor ionization efficiency, derivatization is highly recommended to enhance the signal of 3-HKA. Derivatization with dansyl chloride significantly improves detection by liquid chromatography-mass spectrometry (LC-MS).
-
Suboptimal Mass Spectrometry Parameters: Ensure that the mass spectrometer is tuned for the specific mass-to-charge ratio (m/z) of dansylated 3-HKA. The tertiary amine in the dansyl group enhances the signal in positive mode electrospray ionization (ESI).[3]
-
Issue 2: High Baseline Noise in Chromatogram
-
Question: My chromatogram shows a high and noisy baseline, which is interfering with the detection of the 3-HKA peak. What can I do to reduce the noise?
-
Answer: High baseline noise can obscure low-level analytes and is a common issue in LC-MS analysis. Consider the following troubleshooting steps:
-
Mobile Phase Contamination: Use high-purity, LC-MS grade solvents and additives. Impurities in the mobile phase can accumulate on the column and leach out during the gradient, causing a noisy baseline.
-
Sample Matrix Effects: Biological samples contain numerous endogenous compounds that can co-elute with 3-HKA and cause ion suppression or enhancement, leading to a noisy baseline. Improve sample cleanup by using techniques like SPE. Derivatization can also help by shifting the retention time of 3-HKA away from interfering matrix components.[4]
-
Mass Spectrometer Source Contamination: A dirty ion source can be a significant source of noise. Regularly clean the ion source components according to the manufacturer's recommendations.
-
Inadequate Degassing: Ensure that the mobile phases are properly degassed to prevent the formation of air bubbles, which can cause pressure fluctuations and a noisy baseline.
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Question: The peak for my derivatized 3-HKA is showing significant tailing. What could be causing this and how can I improve the peak shape?
-
Answer: Peak tailing can compromise resolution and integration accuracy. Here are some common causes and solutions:
-
Secondary Interactions with Stationary Phase: Residual silanols on C18 columns can interact with the amine groups of 3-HKA, causing peak tailing. Using a column with end-capping or a biphenyl (B1667301) stationary phase can mitigate these interactions.[5] Adjusting the mobile phase pH with a small amount of formic acid (e.g., 0.1%) can also help to protonate the silanols and reduce secondary interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. If you suspect overloading, try diluting your sample.
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing. Use tubing with a small internal diameter and minimize the length of connections.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the difference between 3-hydroxykynurenine (3-HK) and 3-hydroxy-L-kynurenamine (3-HKA)?
-
A1: 3-HKA is a downstream metabolite of 3-HK in a lateral branch of the kynurenine pathway. 3-HK is converted to 3-HKA through a decarboxylation reaction. While related, they are distinct molecules with different chemical properties and require specific analytical considerations for accurate detection.
-
Q2: Why is derivatization with dansyl chloride recommended for 3-HKA detection?
-
A2: Derivatization with dansyl chloride offers several advantages for the analysis of amines like 3-HKA:
-
Increased Sensitivity: The dansyl group has high ionization efficiency in positive mode ESI, leading to a significant enhancement of the mass spectrometry signal.[3]
-
Improved Chromatography: The derivatization adds a hydrophobic moiety to the 3-HKA molecule, which improves its retention on reverse-phase columns and can help separate it from polar interferences.[3]
-
Enhanced Specificity: The derivatization reaction is specific to primary and secondary amines, reducing the complexity of the sample matrix.
-
-
Q3: What are the critical parameters to optimize for the dansyl chloride derivatization reaction?
-
A3: The efficiency of the dansylation reaction is highly dependent on several factors:
-
pH: The reaction requires an alkaline environment (pH 9.5-10.5) to ensure the amino group of 3-HKA is deprotonated and nucleophilic.[6]
-
Reagent Concentration: A molar excess of dansyl chloride should be used to drive the reaction to completion.
-
Reaction Time and Temperature: These parameters should be optimized to ensure complete derivatization without significant degradation of the reagent or product. Incubation at 60°C for 45-60 minutes is a common starting point.[7][8]
-
Quenching: After the reaction, it is important to quench the excess dansyl chloride to prevent it from interfering with the analysis. This can be done by adding a small amount of a primary or secondary amine, or by adjusting the pH.[4]
-
-
Q4: How can I confirm the identity of the 3-HKA peak in my sample?
-
A4: Peak identity can be confirmed through several methods:
-
Retention Time Matching: The retention time of the peak in the sample should match that of an authentic 3-HKA standard that has been subjected to the same sample preparation and derivatization procedure.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of derivatized 3-HKA, a characteristic fragmentation pattern (product ions) is produced. This fragmentation pattern should match that of the standard.
-
Spiking: Spiking a known amount of the 3-HKA standard into a sample should result in a proportional increase in the height of the corresponding peak, confirming its identity.
-
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation
This protocol describes a basic method for removing proteins from plasma samples.
-
Thaw Sample: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add Internal Standard: Add an appropriate internal standard (e.g., a stable isotope-labeled version of 3-HKA) to each sample.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to the plasma sample.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C. The dried extract is now ready for derivatization.
Protocol 2: Derivatization with Dansyl Chloride
This protocol details the derivatization of the extracted 3-HKA with dansyl chloride.
-
Reagent Preparation:
-
Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Prepare a solution of sodium bicarbonate and sodium carbonate in water. Adjust the pH to 9.8.
-
Dansyl Chloride Solution (5 mg/mL in acetonitrile): Prepare this solution fresh before use and protect it from light.
-
-
Reconstitution: Reconstitute the dried sample extract from Protocol 1 in 50 µL of the carbonate-bicarbonate buffer.
-
Derivatization Reaction: Add 50 µL of the dansyl chloride solution to the reconstituted sample.
-
Incubation: Vortex the mixture and incubate at 60°C for 60 minutes in the dark.[7]
-
Quenching: To stop the reaction, add 10 µL of a quenching solution (e.g., 10% ammonium (B1175870) hydroxide) and incubate for a further 10 minutes at 40°C.[6]
-
Final Preparation: Centrifuge the derivatized sample to pellet any precipitate. Transfer the supernatant to an autosampler vial for LC-MS analysis.
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Kynurenine Pathway Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tryptophan | 205.2 | 146.2 | 15 |
| Kynurenine | 209.1 | 94.1 | 20 |
| 3-Hydroxykynurenine | 225.1 | 110.0 | 25 |
| Kynurenic Acid | 190.2 | 144.0 | 18 |
| Dansylated 3-HKA (Di-dansyl) | Dependent on exact mass | To be determined empirically | To be optimized |
Note: The exact m/z values and collision energy for dansylated 3-HKA should be determined by infusing a standard of the derivatized compound into the mass spectrometer.
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Kynurenines
| Parameter | Tryptophan | Kynurenine | 3-Hydroxykynurenine |
| LLOQ (ng/mL) | 48.8 | 2.4 | 1.96 |
| Linearity Range (ng/mL) | 48.8 - 25,000 | 1.2 - 5,000 | 0.98 - 250 |
| Intra-day Imprecision (%) | < 12% | < 12% | < 12% |
| Inter-day Imprecision (%) | < 12% | < 12% | < 12% |
| Accuracy (%) | 88 - 112% | 88 - 112% | 88 - 112% |
| Recovery (%) | 94 - 105% | 94 - 105% | 94 - 105% |
Visualizations
Caption: The Tryptophan-Kynurenine Metabolic Pathway highlighting the formation of this compound.
Caption: Experimental workflow for the quantification of this compound in plasma samples.
References
- 1. Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry: A novel accurate method applied to serum and plasma samples from a large healthy cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 3-OH-Kynurenamine in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for 3-hydroxy-kynurenamine (3-OH-Kynurenamine) in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of this compound in biological matrices?
A1: The most prevalent and robust method for quantifying this compound in biological samples such as plasma, serum, and cerebrospinal fluid is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring endogenous levels of this analyte.[3]
Q2: What are the key considerations for sample preparation when analyzing this compound?
A2: Sample preparation is critical for reliable quantification and to minimize matrix effects. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, often using acetonitrile (B52724) or methanol (B129727), to remove the bulk of proteins from the sample.[4]
-
Solid-Phase Extraction (SPE): Provides a cleaner extract compared to PPT, reducing matrix effects and improving sensitivity.[1] Strong cation exchange cartridges have been successfully used for the pre-purification of this compound from plasma.[1]
Q3: Is this compound stable in biological samples? What are the recommended storage conditions?
A3: The stability of kynurenine (B1673888) pathway metabolites, including this compound, can be a concern. It is crucial to minimize pre-analytical sample processing time.[5][6] For long-term storage, samples should be kept at -80°C.[7] Some studies have indicated that repeated freeze-thaw cycles might not significantly affect the concentration of this compound, though it is best practice to minimize these cycles.[7] Delays in processing after blood collection can lead to a decline in metabolite concentrations.[5]
Q4: Are there any known isomers of this compound that I should be aware of during method development?
A4: Yes, 5-hydroxy-L-kynurenamine (5-HKA) is an isomer of this compound.[8] It is essential that the chromatographic method provides baseline separation of these two isomers to ensure accurate quantification.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the validation and application of analytical methods for this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation or contamination. - Interaction of the analyte with active sites on the column. | - Optimize the mobile phase pH. This compound has multiple ionizable groups, so pH can significantly impact peak shape.[9] - Use a new column or a guard column to protect the analytical column. - Add a small amount of a competing amine to the mobile phase. |
| Low Analyte Recovery | - Inefficient extraction from the biological matrix. - Analyte degradation during sample processing. | - Optimize the sample preparation method. If using liquid-liquid extraction, test different organic solvents and pH conditions. For SPE, evaluate different sorbents and elution solvents. - Keep samples on ice or at 4°C during processing to minimize enzymatic or chemical degradation.[5] |
| High Matrix Effect (Ion Suppression or Enhancement) | - Co-elution of endogenous matrix components (e.g., phospholipids) with the analyte.[10][11] - Insufficient sample cleanup. | - Improve chromatographic separation to move the analyte peak away from regions of significant matrix effects.[10] - Enhance the sample cleanup procedure. Consider switching from protein precipitation to solid-phase extraction for a cleaner sample. - Use a stable isotope-labeled internal standard (SIL-IS) for the most effective compensation of matrix effects.[2] |
| Inconsistent Results (Poor Precision) | - Variability in sample preparation. - Instrument instability. - Inconsistent handling of samples. | - Automate the sample preparation process if possible.[1] - Ensure the LC-MS/MS system is properly maintained and calibrated. - Standardize all sample handling procedures, including collection, processing, and storage.[5][6] |
| Failure to Meet Sensitivity Requirements (LLOQ too high) | - Suboptimal mass spectrometry parameters. - Inefficient ionization of the analyte. - High background noise from the matrix. | - Optimize MS parameters such as collision energy and cone voltage for the specific transitions of this compound.[4] - Adjust the mobile phase composition to enhance ionization (e.g., optimize the concentration of formic acid or ammonium (B1175870) formate). - Improve sample cleanup to reduce chemical noise. |
Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This protocol is a generalized example based on published methods.[1][4]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma, add 150 µL of ice-cold methanol containing the internal standard (e.g., deuterated this compound).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex EVO C18, 100 x 2.1 mm, 2.6 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Q1: 225.1 m/z -> Q3: 110.0 m/z.[4]
-
Dwell Time: 100 ms.
Quantitative Data Summary
The following table summarizes typical validation parameters for LC-MS/MS methods for this compound analysis.
| Parameter | Plasma | Cerebrospinal Fluid | Reference |
| Linearity Range | 0.023 - 45 µmol/L | Not Specified | [1] |
| Lower Limit of Quantification (LLOQ) | 1.96 ng/mL | Not Specified | [4] |
| Intra-assay Precision (%CV) | < 9% | < 12% | [1][4] |
| Inter-assay Precision (%CV) | < 9% | < 12% | [1][4] |
| Accuracy (% Bias) | Within ±15% | 88% - 112% | [4][7] |
| Recovery | > 90% | > 94% | [4] |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the analysis of this compound.
Troubleshooting Logic for Matrix Effects
References
- 1. Plasma tryptophan, kynurenine and 3-hydroxykynurenine measurement using automated on-line solid-phase extraction HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Plasma Kynurenine Metabolites Following One Bout of Sprint Interval Exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical Characterization of Kynurenine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Hydroxykynurenamine (3-OH-KYA)
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the stability and activity of 3-Hydroxykynurenamine (3-OH-KYA) by managing experimental pH.
Frequently Asked Questions (FAQs)
Q1: My 3-OH-KYA solution is rapidly changing color (e.g., turning yellow or brown). What is happening and how can I prevent it?
A1: This color change is a visual indicator of the autoxidation and degradation of 3-OH-KYA. This molecule is highly unstable, especially in neutral to alkaline solutions, due to a process of oxidative dimerization and further reactions. The rate of this degradation is significantly accelerated by increases in pH and temperature. To minimize degradation, prepare 3-OH-KYA solutions fresh in a slightly acidic buffer (pH < 7.0) immediately before your experiment. It is also advisable to keep the solution on ice and protected from light. Storing aqueous solutions for more than a day is not recommended.
Q2: What is the optimal pH for ensuring the stability of 3-OH-KYA in my experiments?
A2: The stability of 3-OH-KYA is highly pH-dependent. It is significantly more stable in acidic conditions. The rate of autoxidation and degradation increases as the pH rises, with a steep increase observed above pH 8.[1][2][3] For maximal stability, especially during storage or lengthy experimental setups, maintaining a pH below 7.0 is critical. Under physiological conditions (pH 7.4), significant degradation can occur.
Q3: How does pH affect the biological activity of 3-OH-KYA?
A3: The biological activity of 3-OH-KYA is intrinsically linked to its stability and its capacity to generate reactive oxygen species (ROS), which is also pH-dependent. Its pro-oxidant activity, which leads to cytotoxicity in many cell models, is due to its autoxidation, a process that accelerates at higher pH values.[1][4][5] Therefore, at physiological or slightly alkaline pH, you may observe more potent ROS-mediated effects, such as apoptosis, but this comes at the cost of rapid compound degradation. Conversely, in acidic environments, the compound is more stable but may exhibit reduced pro-oxidant activity. Its antioxidant activity, based on its ability to scavenge radicals, is also influenced by its protonation state, which is governed by pH.[6]
Q4: I am observing high variability in my cell-based assay results. Could pH be a factor?
A4: Yes, high variability is a common issue when working with 3-OH-KYA and can be directly related to pH. If the pH of your cell culture medium is around 7.4, the compound will be degrading throughout the experiment. The rate of degradation can be influenced by small fluctuations in the microenvironment's pH. This means the effective concentration of 3-OH-KYA is continuously decreasing, which can lead to inconsistent results. For improved reproducibility, it is crucial to prepare the compound fresh, add it to the culture at the last possible moment, and keep incubation times as short and consistent as possible.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Rapid loss of compound activity during experiment. | Instability and degradation due to autoxidation, which is accelerated at neutral or alkaline pH.[1] | 1. Prepare 3-OH-KYA stock solutions in a slightly acidic buffer and store on ice. 2. Add 3-OH-KYA to the experimental system immediately before starting measurements. 3. If the experiment must be performed at physiological pH (7.4), minimize the duration of the experiment to reduce the extent of degradation. |
| Inconsistent cytotoxicity or ROS production. | The rate of ROS generation is linked to the autoxidation rate, which is highly sensitive to pH. Small variations in buffer or media pH can lead to different degradation kinetics and thus, variable biological effects.[4][5] | 1. Strictly control the pH of your experimental buffer or cell culture medium. 2. Perform a pH-dependent activity curve to determine the optimal pH for your specific assay, balancing activity with stability. 3. Consider using a cell-free assay (see protocol below) to quantify ROS production at different pH values before moving to cell-based models. |
| Difficulty dissolving the compound. | 3-OH-KYA has limited solubility in aqueous buffers. | 1. First, dissolve the crystalline solid in an organic solvent like DMSO or ethanol (B145695) to make a concentrated stock solution. 2. Make further dilutions of this stock solution into your aqueous experimental buffer immediately before use. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system. |
| Precipitate forms in the solution over time. | The degradation products of 3-OH-KYA, such as xanthommatin, can be less soluble and may precipitate out of solution. | This is a clear sign of significant degradation. The solution should be discarded and a fresh one prepared. Using a more acidic buffer can slow this process. |
Data on pH-Dependent Stability
While precise half-life data across a wide range of pH values is not extensively tabulated in the literature, the following table summarizes the known relationship between pH and the stability of 3-OH-KYA. The rate of decomposition is based on first-order kinetics.
| pH Value | First-Order Decomposition Rate Constant (k) | Relative Stability | Observations |
| < 7.0 | Low | High | The compound is most stable in acidic conditions. |
| 7.0 | ~1.4 x 10⁻⁶ s⁻¹ (approx. 79% loss after 7 days at 37°C) | Moderate | Significant degradation occurs under physiological conditions.[2] |
| > 8.0 | Steeply increases with pH | Low to Very Low | The rate of autoxidation and deamination accelerates significantly in alkaline solutions.[1][2][3] |
Experimental Protocols
Protocol 1: Assessing the pH-Dependent Stability of 3-OH-KYA by HPLC
This protocol allows for the quantitative analysis of 3-OH-KYA degradation over time at different pH values.
Materials:
-
3-Hydroxykynurenamine (crystalline solid)
-
DMSO (HPLC grade)
-
A series of buffers (e.g., acetate (B1210297) for pH 4-5, phosphate (B84403) for pH 6-8, borate (B1201080) for pH 9) at 50 mM concentration.
-
HPLC system with a C18 reversed-phase column and UV or MS/MS detector.
-
Incubator or water bath set to 37°C.
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-OH-KYA in DMSO.
-
Working Solutions: For each pH to be tested, dilute the stock solution to a final concentration of 100 µM in the respective buffer. Prepare these solutions immediately before starting the incubation.
-
Time Zero (T=0) Sample: As soon as each working solution is prepared, immediately take an aliquot, mix it with an equal volume of mobile phase (or a quenching solution like ice-cold acetonitrile), and inject it into the HPLC system. This will serve as your T=0 reference measurement.
-
Incubation: Incubate the remaining working solutions at 37°C.
-
Time-Point Sampling: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each incubating solution, quench as in step 3, and analyze by HPLC.
-
HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B) is common.
-
Detection: Monitor the absorbance at the λmax for 3-OH-KYA (around 379 nm) or use MS/MS for more specific quantification.
-
-
Data Analysis:
-
Calculate the peak area of 3-OH-KYA at each time point for each pH.
-
Normalize the peak areas to the T=0 sample for each pH condition.
-
Plot the natural logarithm of the remaining percentage of 3-OH-KYA against time. The slope of this line will be the negative of the first-order rate constant (-k).
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
-
Visualizations
Logical Workflow for Stability and Activity Optimization
The following diagram outlines the logical steps a researcher should take to characterize and optimize the use of 3-OH-KYA in their experiments.
Caption: Workflow for determining the optimal pH for 3-OH-KYA experiments.
Signaling Pathway of 3-OH-KYA-Induced Cytotoxicity
This diagram illustrates the proposed mechanism by which 3-OH-KYA induces oxidative stress and apoptosis in endothelial cells.
Caption: Mechanism of 3-OH-KYA-induced endothelial cell apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Losing the Filter: How Kynurenine Pathway Dysregulation Impairs Habituation [mdpi.com]
- 5. madlab.bu.edu [madlab.bu.edu]
- 6. Physicochemical Characterization of Kynurenine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in 3-OH-Kynurenamine experiments
Welcome to the technical support center for 3-OH-Kynurenamine (3-HKA) experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this multifaceted molecule. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-HKA) and what are its primary biological activities?
A1: this compound is a metabolite of the essential amino acid tryptophan, produced via the kynurenine (B1673888) pathway. It is recognized for its dual role, exhibiting both pro-oxidant and antioxidant properties, which can contribute to its complex biological effects.[1][2][3] Primarily, 3-HKA is known for its immunomodulatory and anti-inflammatory activities.[4] It has been shown to inhibit the IFN-γ mediated STAT1/NF-κΒ pathway, leading to a decrease in pro-inflammatory cytokines.[4]
Q2: I am observing inconsistent results in my cell-based assays with 3-HKA. What are the potential causes?
A2: Inconsistent results with 3-HKA can stem from several factors:
-
Compound Stability: 3-HKA is susceptible to degradation, particularly in aqueous solutions at physiological or basic pH.[5][6] It is recommended to prepare fresh solutions for each experiment and avoid long-term storage of aqueous solutions.
-
Purity of 3-HKA: Ensure the purity of your 3-HKA compound. Impurities can lead to off-target effects and variability.
-
Cell Seeding Density: The number of cells seeded can significantly impact the outcome of the assay. It is crucial to optimize cell density to ensure a measurable signal without overcrowding.[6][7][8]
-
Cell Health and Viability: The health of your cells is paramount. Avoid using cells that have been passaged too many times or have become over-confluent.[6]
-
Interaction with Media Components: Components in your cell culture media could potentially interact with 3-HKA, affecting its stability and activity. Tryptophan degradation products in the media, for instance, can be cytotoxic.[9]
Q3: How should I prepare and store 3-HKA stock solutions?
A3: For optimal stability, 3-HKA should be handled as follows:
-
Stock Solutions: Prepare stock solutions in organic solvents such as ethanol (B145695) or DMSO.[5] The solubility is approximately 2 mg/mL in ethanol and 1 mg/mL in DMSO.[5]
-
Storage of Stock Solutions: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[10] It is crucial to keep the solutions sealed and protected from light.[10]
-
Aqueous Solutions: If you need to prepare aqueous solutions (e.g., in PBS), they should be made fresh before each experiment. The solubility of 3-HKA in PBS (pH 7.2) is approximately 0.5 mg/mL.[5] Do not store aqueous solutions for more than one day.[5]
Troubleshooting Guides
Inconsistent Analytical Measurements (HPLC & LC-MS/MS)
| Problem | Potential Cause | Troubleshooting Steps |
| Variable Peak Areas/Intensities | Compound Degradation: 3-HKA is unstable in solution, especially at neutral to basic pH and when exposed to light. | Prepare fresh standards and samples for each run. Protect all solutions from light. Analyze samples promptly after preparation. Consider using an autosampler cooled to 4°C. |
| Matrix Effects (LC-MS/MS): Co-eluting compounds from the sample matrix can suppress or enhance the ionization of 3-HKA.[7][10][11][12] | Perform a post-extraction spike experiment to assess matrix effects. Optimize sample preparation to remove interfering substances (e.g., protein precipitation, solid-phase extraction).[11] Use a stable isotope-labeled internal standard for accurate quantification.[10] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for 3-HKA. | Adjust the pH of the mobile phase. 3-HKA is more stable in acidic conditions. Optimize the organic solvent percentage in the mobile phase. |
| Column Overload: Injecting too concentrated a sample can lead to peak distortion. | Dilute the sample and re-inject. | |
| No or Low Signal | Incorrect Detection Wavelength (HPLC-UV): 3-HKA has specific absorbance maxima. | Set the UV detector to one of the absorbance maxima for 3-HKA (λmax: 236, 274, 379 nm).[5] |
| Poor Extraction Recovery: The sample preparation method may not be efficiently extracting 3-HKA. | Optimize the extraction solvent and procedure. Ensure complete protein precipitation if used.[11] |
Variability in Cell-Based Assay Results
| Problem | Potential Cause | Troubleshooting Steps |
| High Well-to-Well Variability | Inconsistent Cell Seeding: Uneven distribution of cells across the plate. | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette carefully and practice proper pipetting technique. |
| Edge Effects: Evaporation from the outer wells of the plate can concentrate media components and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Unexpected Cytotoxicity or Lack of Effect | Incorrect Concentration: Errors in dilution calculations or degradation of the compound. | Double-check all calculations. Prepare fresh dilutions of 3-HKA for each experiment from a properly stored stock solution. |
| Cell Line Sensitivity: Different cell lines may have varying sensitivities to 3-HKA. | Perform a dose-response curve to determine the optimal concentration range for your specific cell line. | |
| Presence of Antioxidants/Pro-oxidants: The biological effect of 3-HKA can be influenced by the redox environment.[1][3][8] | Be aware of the composition of your cell culture medium, including any supplements that may have antioxidant or pro-oxidant properties. Consider the use of antioxidants like catalase or glutathione (B108866) to investigate the role of oxidative stress.[3] | |
| Inconsistent Immunomodulatory Effects | Variable Cell Activation State: The baseline activation state of immune cells can influence their response to 3-HKA. | Standardize the isolation and culture of primary immune cells. Ensure consistent stimulation conditions (e.g., concentration of LPS or IFN-γ). |
| Cytokine Measurement Issues (ELISA): Problems with the ELISA procedure can lead to inaccurate cytokine quantification. | Follow a standard ELISA troubleshooting guide, checking for issues with antibody concentrations, washing steps, and substrate incubation times. |
Experimental Protocols
Preparation of this compound Solutions
-
Stock Solution (10 mM in DMSO):
-
Weigh out 2.24 mg of this compound powder.
-
Dissolve in 1 mL of sterile DMSO.
-
Vortex until fully dissolved.
-
Aliquot into small volumes in amber tubes to protect from light.
-
Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[10]
-
-
Working Solutions (in Cell Culture Medium):
-
Thaw a stock solution aliquot at room temperature.
-
Perform serial dilutions in your desired cell culture medium to achieve the final working concentrations.
-
Prepare fresh working solutions for each experiment and use them immediately. Do not store aqueous solutions of 3-HKA.[5]
-
LC-MS/MS Analysis of this compound in Cell Culture Supernatants
-
Sample Preparation (Protein Precipitation): [11][13]
-
Collect cell culture supernatant.
-
To 100 µL of supernatant, add 300 µL of ice-cold methanol (B129727) containing an internal standard (e.g., deuterated 3-HKA).
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to elute 3-HKA, followed by a wash and re-equilibration.
-
Mass Spectrometry: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization. The specific MRM transitions for 3-HKA will need to be optimized on your instrument.
-
In Vitro T-Cell Proliferation Assay
-
Protocol:
-
Isolate primary T-cells from your source of interest (e.g., human PBMCs or mouse splenocytes).
-
Seed the T-cells in a 96-well plate at an optimized density.
-
Stimulate the T-cells with anti-CD3/CD28 beads or antibodies.
-
Treat the cells with a range of concentrations of 3-HKA (e.g., 0-100 µM). Include a vehicle control (medium with the same final concentration of DMSO or ethanol as the highest 3-HKA concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assess proliferation using a standard method such as [3H]-thymidine incorporation or a dye-based proliferation assay (e.g., CFSE).
-
Cytotoxicity Assay (LDH Release)[14][15][16][17][18]
-
Protocol:
-
Seed your target cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Cells treated with vehicle only.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100).
-
Background Control: Culture medium only.
-
-
Treat the experimental wells with a range of 3-HKA concentrations.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Centrifuge the plate at 250 x g for 10 minutes to pellet any detached cells.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions of your LDH cytotoxicity assay kit.
-
Incubate in the dark at room temperature for the recommended time.
-
Measure the absorbance at the specified wavelength using a plate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit, correcting for background absorbance.
-
Data Presentation
Table 1: Stability of this compound at 37°C
| pH | First-Order Decomposition Rate Constant (k) (s⁻¹) |
| < 8 | Relatively stable (low rate of decomposition) |
| > 8 | Steep increase in decomposition rate |
| Data derived from qualitative descriptions in the literature.[5][6] |
Visualizations
Caption: Signaling pathway of this compound's anti-inflammatory action.
Caption: General experimental workflow for this compound studies.
Caption: Logical troubleshooting flow for inconsistent 3-HKA results.
References
- 1. In vitro evidence for an antioxidant role of 3-hydroxykynurenine and 3-hydroxyanthranilic acid in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Scholars Portal [scholarsportal.info]
- 4. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for long-term storage of 3-OH-Kynurenamine standards
Disclaimer: Information regarding the long-term storage of 3-OH-Kynurenamine is limited. The following best practices are based on recommendations for the structurally similar and more extensively studied compound, 3-hydroxykynurenine (3-OH-Kynurenine), and general guidelines for analytical standards.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound standard for the long term?
For long-term stability, the solid, crystalline form of 3-hydroxy-DL-kynurenine should be stored at -20°C.[1] Some suppliers also recommend storage at 2-8°C. It is crucial to keep the standard in a tightly sealed container to protect it from moisture and light.[2] One supplier suggests that under these conditions, the solid standard can be stable for at least four years.[1]
Q2: What is the recommended procedure for preparing a stock solution?
To prepare a stock solution, dissolve the solid 3-hydroxy-DL-kynurenine in an appropriate organic solvent such as ethanol, DMSO, or dimethylformamide.[1] It is recommended to purge the solvent with an inert gas before dissolving the compound.[1] After preparation, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[2] These solutions should be kept in tightly sealed containers away from moisture and light.[2]
Q3: Can I store aqueous solutions of this compound?
It is not recommended to store aqueous solutions of 3-hydroxy-DL-kynurenine for more than one day.[1] If you need to prepare aqueous solutions for experiments, they should be made fresh from a stock solution.[1]
Q4: Are there any specific handling precautions I should take?
Yes, 3-hydroxykynurenine is known to be a generator of free radicals and can be neurotoxic.[3][4][5] Therefore, it should be handled with appropriate personal protective equipment, including gloves and safety glasses. Avoid ingestion, inhalation, and contact with skin and eyes.[1] When working with volatile standards in general, it is important to minimize the time containers are open to prevent evaporation and contamination.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent analytical results | Degradation of the standard due to improper storage. | Verify the storage conditions (temperature, light, and moisture protection) of both solid standard and stock solutions. Prepare a fresh stock solution from the solid standard and re-run the analysis. |
| Contamination of the standard. | Use clean equipment and proper handling techniques.[6] Avoid introducing any contaminants into the standard vial. Prepare fresh dilutions for each experiment. | |
| Reduced signal intensity in assays | Analyte loss from the solution. | If using volatile solvents, ensure vials are tightly sealed.[7] For less volatile compounds that have been frozen, sonicate the solution for 10-15 minutes after it warms to room temperature to ensure all components are redissolved.[8] |
| Photodegradation. | Store standards in amber vials or protect them from light.[8] Minimize exposure to light during handling.[8] | |
| Precipitate formation in stock solution | Poor solubility or temperature fluctuations. | Ensure the solvent and concentration are appropriate. If a precipitate is observed after refrigerated or frozen storage, gently warm the solution and sonicate to redissolve the compound before use.[8] |
Quantitative Data Summary
The following table summarizes the recommended storage conditions and stability for 3-hydroxykynurenine standards based on available data.
| Form | Storage Temperature | Duration | Key Considerations | Reference |
| Solid (Crystalline) | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from moisture and light. | [1] |
| 2-8°C | Not specified | Recommended by some suppliers. | ||
| In Solvent (Stock Solution) | -80°C | 6 months | Use an appropriate organic solvent (e.g., DMSO, ethanol). Seal tightly and protect from moisture and light. | [2] |
| -20°C | 1 month | Seal tightly and protect from moisture and light. | [2] | |
| Aqueous Solution | Not Recommended | ≤ 1 day | Prepare fresh before use. | [1] |
Experimental Protocols
Protocol: Stability Assessment of a this compound Stock Solution
This protocol outlines a method to assess the stability of a this compound stock solution under different storage conditions.
1. Materials:
- Solid this compound standard
- HPLC-grade solvent (e.g., DMSO)
- Amber glass vials with PTFE-lined caps
- Calibrated analytical balance
- Volumetric flasks
- Pipettes
- HPLC-UV or LC-MS/MS system
2. Procedure:
- Prepare a primary stock solution: Accurately weigh a known amount of solid this compound and dissolve it in the chosen solvent to a final concentration of 1 mg/mL. Purge the solvent with an inert gas before use.
- Aliquot the stock solution: Dispense the stock solution into multiple amber glass vials, ensuring minimal headspace.[8]
- Initial Analysis (Time 0): Immediately analyze a fresh aliquot of the stock solution using a validated HPLC-UV or LC-MS/MS method to determine the initial concentration and purity. This will serve as the baseline.
- Storage: Store the aliquots under the desired conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature). Protect all samples from light.[8]
- Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
- Sample Preparation and Analysis: Allow the aliquot to equilibrate to room temperature. If any precipitate is observed, sonicate the vial for 10-15 minutes.[8] Analyze the sample using the same analytical method as the initial analysis.
- Data Analysis: Compare the concentration and purity of the stored samples to the initial (Time 0) results. A significant decrease in concentration or the appearance of degradation peaks indicates instability under those storage conditions.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human Metabolome Database: Showing metabocard for L-3-Hydroxykynurenine (HMDB0011631) [hmdb.ca]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 8. Handling Your Analytical Reference Standards [restek.com]
Validation & Comparative
The Neuroprotective Landscape: A Comparative Analysis of Kynurenic Acid and 3-Hydroxykynurenamine
A deep dive into the opposing roles of two key kynurenine (B1673888) pathway metabolites in neuronal health, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their neuroprotective and neurotoxic effects. This guide synthesizes experimental data to elucidate their mechanisms of action and therapeutic potential.
In the intricate tapestry of the kynurenine pathway, a critical metabolic route of tryptophan, two metabolites stand out for their profound and often opposing effects on neuronal survival: Kynurenic Acid (KYNA) and 3-Hydroxykynurenamine (3-OH-KYNA), also known as 3-Hydroxykynurenine (3-HK). While KYNA is widely recognized for its neuroprotective properties, 3-OH-KYNA is predominantly associated with neurotoxicity. This guide provides a detailed comparison of their effects, supported by experimental data, to inform future research and therapeutic strategies targeting neurodegenerative diseases.
At a Glance: Neuroprotection vs. Neurotoxicity
Kynurenic acid's neuroprotective effects are primarily attributed to its role as an antagonist at ionotropic glutamate (B1630785) receptors and the α7 nicotinic acetylcholine (B1216132) receptor. In contrast, 3-OH-KYNA's neurotoxic actions stem from its propensity to generate reactive oxygen species (ROS), leading to oxidative stress and neuronal cell death.[1][2][3] The balance between these two metabolites is a critical determinant of neuronal fate in various pathological conditions.[2][3]
Quantitative Comparison of Effects
The following tables summarize quantitative data from various studies, highlighting the differential impacts of KYNA and 3-OH-KYNA on neuronal systems.
Table 1: Neuroprotective Effects of Kynurenic Acid (KYNA)
| Experimental Model | Insult | KYNA Concentration | Observed Effect | Reference |
| Neonatal Hypoxia-Ischemia (Rat) | Hypoxia-Ischemia | 10, 25, 50 mg/kg (i.p.) | Significantly reduced weight loss of the ischemic hemisphere and prevented neuronal loss in the hippocampus and cortex.[4][5] | [4][5] |
| Organotypic Hippocampal Slice Cultures (Rat) | Oxygen-Glucose Deprivation (OGD) | 100 nM (direct application) | Completely prevented the increase in glutamate output.[6] | [6] |
| Primary Mixed Cortical Cell Cultures | Quinolinic Acid Toxicity | Not specified | Reduced quinolinic acid-induced neurotoxicity.[7] | [7] |
Table 2: Neurotoxic Effects of 3-Hydroxykynurenamine (3-OH-KYNA / 3-HK)
| Experimental Model | 3-OH-KYNA Concentration | Exposure Time | Observed Effect | Reference |
| Primary Mixed Cortical Cell Cultures | 1 µM - 100 µM | 24 - 72 hours | Significant neurotoxicity; neuronal death primarily through apoptosis.[7] | [7] |
| Organotypic Hippocampal Slice Cultures (Rat) | 1 µM - 10 µM | Not specified | Completely prevented the neuroprotective effects of KMO inhibitors.[6] | [6] |
Signaling Pathways and Mechanisms of Action
The divergent effects of KYNA and 3-OH-KYNA can be attributed to their distinct interactions with cellular signaling pathways.
Kynurenic Acid: A Multi-Faceted Neuroprotector
KYNA exerts its neuroprotective effects through several mechanisms:
-
NMDA Receptor Antagonism: KYNA is a well-established antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to the glycine (B1666218) co-agonist site.[1][4][5] This action reduces excessive calcium influx, a key event in excitotoxic neuronal death.
-
α7 Nicotinic Acetylcholine Receptor (α7nAChR) Antagonism: By blocking α7nAChRs, KYNA can modulate neurotransmitter release, further contributing to its neuroprotective profile.[1]
-
Antioxidant Properties: KYNA has been shown to act as a scavenger of reactive oxygen species (ROS), directly mitigating oxidative stress.[4][5]
References
- 1. KYNURENIC ACID AND 3-HYDROXYKYNURENINE PRODUCTION FROM D-KYNURENINE IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenic acid in neurodegenerative disorders—unique neuroprotection or double‐edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenic acid in neurodegenerative disorders-unique neuroprotection or double-edged sword? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia–Ischemia: The Link to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanism of the Neuroprotective Effect of Kynurenic Acid in the Experimental Model of Neonatal Hypoxia-Ischemia: The Link to Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the neuroprotective action of kynurenine mono-oxygenase inhibitors in post-ischemic brain damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Similarities and differences in the neuronal death processes activated by 3OH-kynurenine and quinolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neurotoxicity of 3-Hydroxykynurenamine and Quinolinic Acid
For Immediate Release
[City, State] – [Date] – A comprehensive comparison of two key neurotoxic metabolites of the kynurenine (B1673888) pathway, 3-hydroxykynurenamine (3-OH-KYA), also known as 3-hydroxykynurenine (3-HK), and quinolinic acid (QUIN), reveals distinct mechanisms of action and differing toxic potencies. This guide, intended for researchers, scientists, and drug development professionals, synthesizes experimental data to provide a clear understanding of their respective roles in neurodegenerative processes.
Executive Summary
3-Hydroxykynurenamine and quinolinic acid are both endogenous metabolites of the amino acid tryptophan and have been implicated in the pathology of various neurodegenerative diseases. While both are neurotoxic, they elicit their effects through fundamentally different pathways. 3-OH-KYA is primarily associated with the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptotic cell death. In contrast, quinolinic acid's neurotoxicity is mainly mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, resulting in excitotoxicity and necrotic cell death. Experimental evidence suggests that the toxic concentrations of these metabolites can overlap, but their potency and the specific nature of the neuronal damage they cause are distinct.
Quantitative Comparison of Neurotoxicity
The following table summarizes the key quantitative data on the neurotoxic effects of 3-OH-KYA and quinolinic acid based on in vitro studies.
| Parameter | 3-Hydroxykynurenamine (3-OH-KYA) | Quinolinic Acid (QUIN) | Cell Type/Model | Reference |
| Minimal Toxic Concentration | 1 µM (after 72h exposure) | 1 µM (after 72h exposure) | Primary mixed cortical cells | [1] |
| 100 µM (after 24h exposure) | 100 µM (after 24h exposure) | Primary mixed cortical cells | [1] | |
| EC50 (Neurotoxicity) | Not explicitly reported in comparative studies | 250-400 µM (after 96h exposure) | Fetal mouse cortical cultures | [2] |
| 2 mM (after 20 min exposure) | Fetal mouse cortical cultures | [2] | ||
| Observed Toxic Concentrations | > 100 µM (over 24h) | > 100 µM | Neuronal hybrid cell line (N18-RE-105) | [3] |
| High micromolar concentrations induce apoptosis | - | Cerebellar granule cells, PC12 cells, GT1-7 cells | [4] |
Mechanisms of Neurotoxicity
The neurotoxic effects of 3-OH-KYA and quinolinic acid are initiated by different molecular interactions, leading to distinct downstream signaling cascades and ultimately different forms of cell death.
3-Hydroxykynurenamine: The Pro-oxidant Apoptotic Inducer
The neurotoxicity of 3-OH-KYA is primarily driven by its ability to generate reactive oxygen species (ROS), leading to oxidative stress. This process is independent of NMDA receptor activation. The key steps in 3-OH-KYA-induced neurotoxicity include:
-
ROS Generation: 3-OH-KYA can auto-oxidize, particularly in the presence of metal ions, to produce superoxide (B77818) radicals and hydrogen peroxide. This leads to a state of significant oxidative stress within the neuron.[5]
-
Mitochondrial Dysfunction: The increase in ROS can damage mitochondria, leading to the collapse of the mitochondrial membrane potential and the release of cytochrome c into the cytosol.[6]
-
Caspase Activation: Cytochrome c release triggers the activation of a cascade of cysteine-aspartic proteases (caspases), with caspase-3 being a key executioner caspase.[7][8]
-
Apoptosis: Activated caspases orchestrate the systematic dismantling of the cell, leading to characteristic apoptotic features such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[5][7]
The neurotoxic effects of 3-OH-KYA can be mitigated by antioxidants and caspase inhibitors, but not by NMDA receptor antagonists.[1]
Quinolinic Acid: The Excitotoxic Agonist
Quinolinic acid exerts its neurotoxic effects primarily by acting as an agonist at the NMDA receptor, a subtype of ionotropic glutamate (B1630785) receptor. This leads to a cascade of events termed "excitotoxicity":
-
NMDA Receptor Activation: Quinolinic acid binds to the NMDA receptor, causing the associated ion channel to open.[9][10]
-
Calcium Influx: The opening of the NMDA receptor channel leads to a massive influx of calcium ions (Ca2+) into the neuron.[9]
-
Enzymatic Activation and Mitochondrial Damage: The excessive intracellular calcium activates a range of downstream enzymes, including proteases, phospholipases, and nitric oxide synthase. This also leads to mitochondrial dysfunction and a rapid depletion of cellular ATP levels.[1]
-
Necrosis: The culmination of these events is a loss of cellular homeostasis, membrane integrity, and ultimately, necrotic cell death.[1]
The neurotoxicity of quinolinic acid can be blocked by NMDA receptor antagonists.[1] It has also been shown to induce apoptosis via caspase-3 activation in some contexts.[9]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways of 3-OH-KYA and quinolinic acid neurotoxicity.
Caption: Signaling pathway of 3-OH-KYA-induced apoptosis.
Caption: Signaling pathway of Quinolinic Acid-induced excitotoxicity.
Experimental Protocols
Detailed methodologies for key experiments to compare the neurotoxicity of 3-OH-KYA and quinolinic acid are provided below.
Primary Neuronal Culture
-
Cell Source: Primary cortical neurons can be isolated from embryonic day 15-18 mouse or rat brains.
-
Dissociation: The cortical tissue is mechanically and enzymatically dissociated (e.g., using trypsin or papain) to obtain a single-cell suspension.
-
Plating: Cells are plated on poly-D-lysine or poly-L-ornithine coated culture plates or coverslips at a suitable density (e.g., 1-2 x 10^5 cells/cm²).
-
Culture Medium: Neurons are maintained in a serum-free neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin/streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Experiments are typically performed on mature cultures (e.g., 7-14 days in vitro).
Neurotoxicity Assessment
-
Treatment: Prepare stock solutions of 3-OH-KYA and quinolinic acid in a suitable solvent (e.g., sterile water or culture medium). On the day of the experiment, dilute the stock solutions to the desired final concentrations in fresh culture medium.
-
Exposure: Replace the existing culture medium with the medium containing the respective compounds or a vehicle control. Incubate the cells for the desired exposure times (e.g., 24, 48, 72 hours).
-
Cell Viability/Cytotoxicity Assays:
-
LDH Assay (Lactate Dehydrogenase): This assay measures the release of LDH from damaged cells into the culture supernatant, indicating a loss of membrane integrity.
-
Collect the culture supernatant from each well.
-
Incubate the supernatant with the LDH assay reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a detergent).
-
-
ATP Assay: This assay quantifies the intracellular ATP levels, which decrease in metabolically compromised or dying cells.
-
Lyse the cells to release intracellular ATP.
-
Use a luciferase-based ATP detection kit to measure the luminescence, which is proportional to the ATP concentration.
-
Normalize the results to the total protein content or cell number.
-
-
Apoptosis vs. Necrosis Staining: To differentiate between the modes of cell death, co-staining with Annexin V (an early marker of apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD (which stains necrotic cells) can be performed, followed by analysis using fluorescence microscopy or flow cytometry.
-
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the neurotoxicity of 3-OH-KYA and quinolinic acid in vitro.
Caption: Workflow for in vitro neurotoxicity comparison.
Conclusion
The comparative analysis of 3-hydroxykynurenamine and quinolinic acid underscores the complexity of neurotoxicity within the kynurenine pathway. While both metabolites contribute to neuronal damage, their distinct mechanisms—oxidative stress-induced apoptosis for 3-OH-KYA and excitotoxic necrosis for quinolinic acid—offer different targets for therapeutic intervention. A thorough understanding of these differences, supported by robust experimental data, is crucial for the development of effective neuroprotective strategies for a range of neurological disorders.
References
- 1. Similarities and differences in the neuronal death processes activated by 3OH-kynurenine and quinolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Scholars Portal [scholarsportal.info]
- 4. Neuronal apoptosis induced by pharmacological concentrations of 3-hydroxykynurenine: characterization and protection by dantrolene and Bcl-2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxykynurenine, an endogenous oxidative stress generator, causes neuronal cell death with apoptotic features and region selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitogen-activated protein kinase/extracellular signal-regulated kinase attenuates 3-hydroxykynurenine-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The protective role of HSP90 against 3-hydroxykynurenine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caspase-3 Mediated Cell Death in the Normal Development of the Mammalian Cerebellum | MDPI [mdpi.com]
- 9. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Tryptophan Dysmetabolism and Quinolinic Acid in Depressive and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Cross-Validation of 3-Hydroxykynurenine Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of 3-hydroxykynurenine (3-OH-Kyn), a key metabolite in the kynurenine (B1673888) pathway, is crucial for understanding its role in various physiological and pathological processes. This guide provides a comparative overview of different analytical methods for the determination of 3-OH-Kyn, with a focus on their performance characteristics and experimental protocols. The primary methods discussed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS), which are noted for their high sensitivity and selectivity.[1][2][3] High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) or electrochemical detection is also utilized, though it can be susceptible to interference from endogenous compounds.[4][5]
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the key performance metrics of different validated methods for 3-OH-Kyn quantification.
| Method | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS | Human Plasma & CSF | Endogenous concentrations | Not explicitly stated | Based on endogenous levels | [1][3] |
| LC-MS/MS | Human Serum | 0.98 - 250 ng/mL | 0.95 ng/mL | Not explicitly stated | [6] |
| LC-MS/MS | Cell Culture Medium | Not explicitly stated | 3.31 - 10.80 nmol/L | 9.60 - 19.50 nmol/L | [7] |
| UPLC-MS/MS | Human CSF | 0.1 - 250 nM | S/N ratio of 3 | S/N ratio of 10 | [8] |
| GC-MS/MS | Rat Brain Microdialysate | 1 - 1000 nM | <2 nM | Not explicitly stated | [2] |
Signaling Pathway of Tryptophan Metabolism
The following diagram illustrates the kynurenine pathway, highlighting the position of 3-hydroxykynurenine. This pathway is the primary route for tryptophan degradation.[9][10]
References
- 1. tandfonline.com [tandfonline.com]
- 2. GC/MS/MS DETECTION OF EXTRACELLULAR KYNURENINE AND RELATED METABOLITES IN NORMAL AND LESIONED RAT BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
A Comparative Analysis of 3-Hydroxykynurenamine and Other Tryptophan Metabolites: Effects on Neuroactivity, Oxidative Stress, and Immune Response
For researchers, scientists, and drug development professionals, understanding the diverse biological activities of tryptophan metabolites is crucial for identifying novel therapeutic targets. This guide provides a detailed comparison of 3-hydroxykynurenamine (3-OH-KYA) with other key tryptophan metabolites, supported by experimental data and detailed methodologies.
Tryptophan, an essential amino acid, is metabolized through several pathways, primarily the kynurenine (B1673888) and serotonin (B10506) pathways. These pathways produce a range of bioactive molecules with distinct and sometimes opposing effects on the central nervous system, immune system, and cellular redox state. While serotonin and melatonin (B1676174) are well-known for their roles in mood and circadian rhythms, the metabolites of the kynurenine pathway, including 3-OH-KYA, kynurenic acid, quinolinic acid, and picolinic acid, are gaining increasing attention for their involvement in a spectrum of physiological and pathological processes.[1][2] This guide focuses on the comparative effects of 3-OH-KYA, a metabolite noted for its dual role in oxidative stress and neurotoxicity.
Quantitative Comparison of Tryptophan Metabolite Effects
To facilitate a clear comparison, the following tables summarize the quantitative data on the neurotoxic, neuroprotective, antioxidant, and receptor binding properties of 3-OH-KYA and other major tryptophan metabolites.
| Metabolite | Assay | Cell Type/System | Effect | Concentration/Value | Citation |
| 3-Hydroxykynurenamine (3-OH-KYA) | Cell Viability | Neuronally-derived hybrid cell line (N18-RE-105) | Cytotoxicity | > 100 µM | [3] |
| Quinolinic Acid | Excitotoxicity | Rat Cortex (in vivo) | Neurotoxicity | - | [4][5] |
| Kynurenic Acid | NMDA-induced depolarization | Rat Cortex (in vivo) | Neuroprotection (inhibition) | IC50: 32-66 µM | [6][7] |
| Kynurenic Acid | α7 Nicotinic Receptor Activity | Cultured Hippocampal Neurons | Inhibition | IC50: ~7 µM | [8] |
| Kynurenic Acid | NMDA Receptor Blockade | Cultured Hippocampal Neurons | Inhibition | IC50: ~15 µM (in the absence of added glycine) | [8] |
Table 1: Comparative Neuroactivity of Kynurenine Pathway Metabolites. This table presents the concentrations at which various kynurenine pathway metabolites exert neurotoxic or neuroprotective effects.
| Metabolite | Assay | Antioxidant Capacity | Citation |
| Melatonin | DMPD | 73.5 µg/mL TEAC at 100 µg/mL | [9] |
| Serotonin | DMPD | 127.4 µg/mL TEAC at 100 µg/mL | [9] |
| Melatonin | CUPRAC | 14.41 µg/mL TEAC at 100 µg/mL | [9] |
| Serotonin | CUPRAC | 116.09 µg/mL TEAC at 100 µg/mL | [9] |
| Melatonin | ABTS | IC50: 3.89 µM | [10] |
| Tryptophan | ORAC | ~2.4 ± 0.2 Trolox equivalents | [11] |
Table 2: Comparative Antioxidant Activity of Tryptophan Metabolites. This table summarizes the antioxidant capacity of various tryptophan metabolites as determined by different antioxidant assays. TEAC stands for Trolox Equivalent Antioxidant Capacity.
| Metabolite | Receptor | Binding Affinity (Ki) in nM | Citation |
| Serotonin | 5-HT1A | 3.17 | [12] |
| Serotonin | 5-HT1B | 10 | [12] |
| Serotonin | 5-HT1D | 4.58 | [12] |
| Serotonin | 5-HT1E | Low affinity | [1] |
| Serotonin | 5-HT2A | 12.6 | [12] |
| Serotonin | 5-HT2C | 5.02 | [12] |
| Serotonin | 5-HT6 | 65 | [1] |
| Serotonin | 5-HT7 | 0.86 | [12] |
Table 3: Receptor Binding Affinities of Serotonin. This table shows the binding affinities (Ki) of serotonin for various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
Signaling Pathways and Experimental Workflows
The biological effects of tryptophan metabolites are mediated by their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows discussed in this guide.
References
- 1. acnp.org [acnp.org]
- 2. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scholars Portal [scholarsportal.info]
- 4. Quinolinic acid neurotoxicity in the nucleus basalis antagonized by kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neurotoxic actions of quinolinic acid in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective potency of kynurenic acid against excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Contribution to determining the antioxidant capacity of melatonin in orodispersible tablets – comparison with reference antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Capacity of Free and Peptide Tryptophan Residues Determined by the ORAC (Oxygen Radical Absorbance Capacity) Assay Is Modulated by Radical-Radical Reactions and Oxidation Products [mdpi.com]
- 12. Serotonin - Wikipedia [en.wikipedia.org]
Validating the Role of 3-OH-Kynurenamine in the IFN-γ-Mediated STAT1/NF-κB Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-OH-Kynurenamine (3-HKA) and its role in the IFN-γ-mediated STAT1/NF-κB signaling pathway. It offers an objective analysis of 3-HKA's performance against other alternatives, supported by experimental data, to aid researchers in validating its potential as a therapeutic modulator of this critical inflammatory pathway.
Introduction to the IFN-γ/STAT1/NF-κB Signaling Pathway
The Interferon-gamma (IFN-γ) signaling pathway plays a pivotal role in both innate and adaptive immunity. Upon binding to its receptor, IFN-γ activates the JAK/STAT signaling cascade, leading to the phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1). Phosphorylated STAT1 (pSTAT1) translocates to the nucleus, where it induces the expression of a wide range of pro-inflammatory genes. Additionally, IFN-γ signaling can crosstalk with the Nuclear Factor-kappa B (NF-κB) pathway, another key regulator of inflammation, immune responses, and cell survival. Dysregulation of the IFN-γ/STAT1/NF-κB axis is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, molecules that can modulate this pathway are of significant therapeutic interest.
3-Hydroxy-L-kynurenamine (3-HKA) is a biogenic amine produced through a lateral pathway of tryptophan metabolism.[1] Recent studies have highlighted its potent anti-inflammatory and immunomodulatory properties, primarily through the inhibition of the IFN-γ-mediated STAT1/NF-κB pathway in immune cells such as dendritic cells (DCs).[1][2][3] This guide will compare the effects of 3-HKA with other modulators of this pathway, providing a framework for its validation.
Comparative Data on Pathway Modulation
The following tables summarize the available quantitative and qualitative data on the effects of 3-HKA and alternative compounds on the IFN-γ/STAT1/NF-κB signaling pathway.
Table 1: In Vitro Inhibition of the STAT1/NF-κB Pathway
| Compound | Target(s) | Cell Type | Concentration | Effect on STAT1/NF-κB | Key Findings |
| This compound (3-HKA) | STAT1, NF-κB | Human & Mouse Dendritic Cells | 1 µM | Inhibition of IFN-γ-induced pSTAT1 and downregulation of p65 and p50 expression.[1][4] | Reduces the secretion of pro-inflammatory cytokines TNF, IL-6, and IL-12p70.[1] |
| Ruxolitinib | JAK1/JAK2 | Mouse Bone Marrow-Derived Macrophages | 0.5 µM | Complete inhibition of IFN-β-induced STAT1 phosphorylation. | A selective JAK inhibitor that effectively blocks STAT signaling. |
| TPCA-1 | IKK-β | Mouse Myeloid Dendritic Cells | Not specified | Inhibited NF-κB-dependent cytokine secretion. | Specifically targets the NF-κB pathway downstream of various stimuli. |
| Kynurenic Acid (KYNA) | GPR35, NMDA Receptor | Mouse Dendritic Cells, Human Monocytes | Not specified | Weakens LPS-induced IL-23 expression; inhibits NF-κB activation.[5][6] | Modulates inflammation through different receptor-mediated pathways.[5][7] |
Table 2: In Vivo Efficacy in Mouse Models of Inflammatory Diseases
| Compound | Disease Model | Dosing Regimen | Effect on Disease Parameters | Effect on Cytokines/Biomarkers |
| This compound (3-HKA) | Imiquimod-induced Psoriasis | Not specified | Decreased skin thickness, erythema, and scaling.[1] | Reduced TNF, IL-1β, IFN-γ, and IL-17 production in the skin.[1] |
| This compound (3-HKA) | Nephrotoxic Nephritis | Not specified | Improved proteinuria and serum urea (B33335) nitrogen.[1] | Reduced inflammatory cytokines.[1] |
| Biochanin A | Imiquimod-induced Psoriasis | Topical cream (0.3%, 1%, 3%) daily for 6 days | Significantly reduced psoriasis-like symptoms in a dose-dependent manner.[8] | Reduced IL-17A and IL-23 release.[8] |
| β, β-dimethylacryloyl alkannin (B1664780) | Imiquimod-induced Psoriasis | 2.5, 5, 10 mg/kg intragastrically | Decreased PASI score and epidermal thickness.[9] | Decreased IL-23 expression in skin lesions.[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of 3-HKA's role in the IFN-γ/STAT1/NF-κB signaling pathway.
In Vitro STAT1/NF-κB Inhibition Assay in Dendritic Cells
Objective: To quantify the inhibitory effect of a test compound on IFN-γ-induced STAT1 phosphorylation and NF-κB activation in dendritic cells.
Materials:
-
Human or mouse bone marrow-derived dendritic cells (DCs)
-
Recombinant human or mouse IFN-γ
-
Test compound (e.g., 3-HKA) and vehicle control
-
Cell lysis buffer
-
Phospho-STAT1 (Tyr701) and total STAT1 antibodies
-
NF-κB p65 and p50 antibodies
-
Secondary antibodies conjugated to HRP
-
Western blot equipment and reagents
-
ELISA kits for TNF, IL-6, and IL-12p70
Procedure:
-
Culture DCs to the desired density.
-
Pre-treat DCs with various concentrations of the test compound or vehicle for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a predetermined concentration of IFN-γ (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) for phosphorylation analysis or a longer period (e.g., 24 hours) for cytokine analysis.
-
For Western Blot Analysis:
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pSTAT1, total STAT1, p65, and p50.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities using densitometry software.
-
-
For Cytokine Analysis:
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF, IL-6, and IL-12p70 using specific ELISA kits according to the manufacturer's instructions.
-
In Vivo Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the therapeutic efficacy of a test compound in a mouse model of psoriasis.
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod (B1671794) cream (5%)
-
Test compound (e.g., 3-HKA) formulated for administration (e.g., intraperitoneal injection, topical cream)
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide
-
Reagents for tissue homogenization and cytokine analysis (ELISA or qPCR)
Procedure:
-
Acclimatize mice for at least one week.
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and/or ear for 5-7 consecutive days to induce psoriasis-like skin inflammation.
-
Administer the test compound or vehicle control daily, starting from the first day of imiquimod application (prophylactic) or after the onset of inflammation (therapeutic).
-
Monitor and record the following daily:
-
Body weight.
-
Skin thickness of the back and/or ear using calipers.
-
PASI score, assessing erythema, scaling, and induration (each on a scale of 0-4).
-
-
At the end of the experiment, euthanize the mice and collect skin tissue and spleen.
-
For Cytokine Analysis:
-
Homogenize the skin tissue.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF, IL-1β, IFN-γ, IL-17, IL-23) in the skin homogenates using ELISA or quantify their mRNA expression using qPCR.
-
-
For Histological Analysis:
-
Fix skin samples in formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness and inflammatory cell infiltration.
-
In Vivo Nephrotoxic Nephritis Mouse Model
Objective: To assess the protective effect of a test compound on kidney function and inflammation in a model of immune-mediated glomerulonephritis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Nephrotoxic serum (e.g., sheep anti-rat glomerular basement membrane serum)
-
Test compound (e.g., 3-HKA) for administration
-
Metabolic cages for urine collection
-
Assay kits for measuring urinary albumin and creatinine
-
Assay kit for measuring serum blood urea nitrogen (BUN)
Procedure:
-
Induce nephrotoxic nephritis by a single intravenous injection of nephrotoxic serum. The dose may need to be titrated for the specific batch of serum and mouse strain.[10][11]
-
Administer the test compound or vehicle control daily, starting before or after the induction of nephritis.
-
House mice in metabolic cages at regular intervals (e.g., every 2-3 days) to collect urine for the measurement of albumin and creatinine.
-
Monitor mice for signs of disease progression, including weight loss and changes in general health.
-
At the end of the study, collect blood via cardiac puncture to measure serum BUN levels.
-
Euthanize the mice and collect kidneys for histological analysis.
-
Analysis of Kidney Function:
-
Calculate the urinary albumin-to-creatinine ratio (ACR) to assess proteinuria.
-
Measure serum BUN levels as an indicator of renal function.
-
-
Histological Analysis:
-
Perform H&E and Periodic acid-Schiff (PAS) staining on kidney sections to evaluate glomerular and tubular injury, and inflammatory cell infiltration.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Caption: IFN-γ/STAT1/NF-κB pathway and 3-HKA's inhibitory action.
Caption: Workflow for in vitro STAT1/NF-κB inhibition assay.
References
- 1. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. Development of A Novel Multi-functional Compound for the Treatment of Autoimmune Disorders | Enterprise Innovation [innovation.weill.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Kynurenic Acid/AhR Signaling at the Junction of Inflammation and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kynurenic acid ameliorates lipopolysaccharide-induced endometritis by regulating the GRP35/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kynurenic acid modulates experimentally induced inflammation in the trigeminal ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochanin A Ameliorates Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice by Modulating the NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Suppressive effect of β, β-dimethylacryloyl alkannin on activated dendritic cells in an imiquimod-induced psoriasis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Murine Nephrotoxic Nephritis as a Model of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medibeacon.com [medibeacon.com]
A Comparative Analysis of 3-Hydroxykynurenamine's Effects Across Diverse Cell Lines
For Immediate Release
This guide provides a comprehensive comparative study of 3-hydroxykynurenamine (3-OH-KYA), a metabolite of the kynurenine (B1673888) pathway, across various cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the multifaceted role of 3-OH-KYA in cellular processes, including its potential as a therapeutic agent. The information presented herein is based on a meticulous review of existing experimental data.
3-Hydroxykynurenamine is a fascinating molecule that exhibits a dual role, acting as a protective antioxidant at low concentrations and a potent pro-oxidant at higher levels, leading to cellular demise.[1][2] This paradoxical behavior, coupled with its involvement in neurodegenerative diseases and cancer, makes a comparative understanding of its effects on different cell types crucial.[1][3] This guide summarizes the cytotoxic and apoptotic effects of 3-OH-KYA on neuronal, cancer, and other cell lines, providing available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative effects of 3-OH-KYA across different cell lines as reported in various studies. It is important to note that experimental conditions such as incubation time and specific assays used may vary between studies, which can influence the observed values.
Table 1: Cytotoxicity of 3-Hydroxykynurenamine (3-OH-KYA) in Various Cell Lines
| Cell Line | Cell Type | Assay | Concentration (µM) | Incubation Time (hours) | % Cell Viability/Effect |
| N18-RE-105 | Neuronal Hybrid | Not Specified | >100 | 24 | >85% toxicity |
| HCT116 | Human Colon Carcinoma | Not Specified | Dose-dependent | 48 | Dose-dependent decrease |
| Primary Striatal Neurons | Primary Neurons | Not Specified | Not Specified | Not Specified | Toxic |
| Primary Cortical Neurons | Primary Neurons | Not Specified | Not Specified | Not Specified | More vulnerable than cerebellar neurons |
| Primary Cerebellar Neurons | Primary Neurons | Not Specified | Not Specified | Not Specified | Less vulnerable than cortical and striatal neurons |
Table 2: Apoptotic Effects of 3-Hydroxykynurenamine (3-OH-KYA)
| Cell Line | Cell Type | Method | 3-OH-KYA Concentration (µM) | Incubation Time (hours) | Observations |
| HCT116 | Human Colon Carcinoma | Annexin V Staining | Not Specified | 48 | Increased apoptosis |
| Neuronal Cells | Neuronal | Not Specified | High concentrations | Not Specified | Induces apoptosis |
| Neuronal Hybrid (N18-RE-105) | Neuronal Hybrid | Not Specified | 500 | 8-12 | Cell lysis |
Table 3: Mechanistic Insights into 3-OH-KYA Action
| Cell Line | Effect Measured | 3-OH-KYA Concentration | Observation |
| HCT116 | Reactive Oxygen Species (ROS) Production | Not Specified | Increased |
| HCT116 | Glutathione (GSH) Levels | Not Specified | Almost complete depletion of reduced GSH |
| Neuronal Cells | Mitochondrial Membrane Potential (ΔΨm) | Not Specified | Collapse of ΔΨm |
| Neuronal Cells | Cytochrome c Release | Not Specified | Release from mitochondria to cytosol |
| Neuronal Cells | Caspase Activation | Not Specified | Enhanced |
Experimental Protocols
To facilitate the replication and further investigation of the effects of 3-OH-KYA, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Cell culture medium
-
3-OH-KYA stock solution
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of 3-OH-KYA in culture medium.
-
Remove the old medium from the wells and add 100 µL of the 3-OH-KYA dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for 3-OH-KYA).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of 3-OH-KYA for the specified time.
-
Harvest the cells by trypsinization (for adherent cells) and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Reactive Oxygen Species (ROS) Detection Assay
This assay measures intracellular ROS levels using a fluorescent probe.
Materials:
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit
-
Cell culture medium without phenol (B47542) red
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with 1X Assay Buffer.
-
Add 100 µL of the DCFDA solution to each well and incubate for 45-60 minutes at 37°C.
-
Wash the cells twice with 1X Assay Buffer.
-
Add 100 µL of the desired concentrations of 3-OH-KYA prepared in cell culture medium without phenol red. Include a positive control (e.g., H2O2) and a vehicle control.
-
Measure the fluorescence intensity immediately at Ex/Em = 485/535 nm and at various time points using a fluorescence microplate reader.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Treat cells with 3-OH-KYA as desired.
-
Harvest 1-5 x 10^6 cells and lyse them with the provided cell lysis buffer on ice for 10 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Determine the protein concentration of the lysate.
-
Add 50 µL of the cell lysate (containing 50-200 µg of protein) to a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer containing DTT to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples with the untreated control.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of 3-OH-KYA.
Caption: Signaling pathway of 3-OH-KYA-induced apoptosis.
Caption: General experimental workflow.
References
Specificity of 3-OH-Kynurenamine-Induced Cellular Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-Kynurenamine (3-OH-KYNA), also known as 3-HKA, is an endogenous metabolite of tryptophan. Recent studies have highlighted its potent immunomodulatory and anti-inflammatory properties, suggesting its potential as a therapeutic agent for inflammatory diseases. This guide provides a comparative analysis of 3-OH-KYNA's cellular responses, focusing on its specificity of action. We present experimental data comparing its performance with other alternatives, detail the methodologies of key experiments, and visualize the relevant signaling pathways.
Data Presentation
Table 1: Comparative Potency of Aryl Hydrocarbon Receptor (AhR) Activation
| Compound | Relative AhR Activation Potency | EC50 | Notes |
| 3-OH-Kynurenamine (3-OH-KYNA) | ~6.5 times higher than L-Kynurenine[1] | Not explicitly reported | Functions as a low-affinity ligand.[2] |
| L-Kynurenine | Baseline | Not explicitly reported | A central metabolite in the kynurenine (B1673888) pathway. |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in Dendritic Cells
| Compound | Target Cytokines | Inhibition Level | IC50 |
| This compound (3-OH-KYNA) | TNF, IL-6, IL-12p70[3][4] | Significant reduction upon IFN-γ stimulation[3][4] | Not explicitly reported |
| Other Kynurenine Pathway Metabolites | Varies | Varies depending on the specific metabolite. For example, some are neurotoxic while others are neuroprotective. | Not explicitly reported for direct comparison |
Table 3: In Vivo Efficacy in Mouse Model of Psoriasis
| Treatment | Effect on Skin Inflammation | Reduction in Pro-inflammatory Cytokines |
| This compound (3-OH-KYNA) | Decreased skin thickness, erythema, scaling, and fissuring[3][4] | Reduction in TNF, IL-1β, IFN-γ, and IL-17[3][4] |
| Vehicle Control | Progressive skin inflammation | Elevated levels of pro-inflammatory cytokines |
Signaling Pathways and Experimental Workflows
The specificity of 3-OH-KYNA's action is rooted in its interaction with the Aryl Hydrocarbon Receptor (AhR) and the subsequent modulation of downstream inflammatory signaling pathways.
Caption: Signaling pathway of this compound in dendritic cells.
Caption: Generalized workflow for an AhR luciferase reporter assay.
Caption: Generalized workflow for a Western blot-based STAT1 phosphorylation assay.
Experimental Protocols
Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Assay
This assay is used to quantify the ability of a compound to activate the AhR signaling pathway.
-
Cell Culture: Murine hepatoma (Hepa-1c1c7) cells, which are commonly used for their robust AhR expression, are cultured in appropriate media until they reach optimal confluency.
-
Transfection: Cells are transiently transfected with a luciferase reporter plasmid containing AhR-responsive elements (DREs - Dioxin Response Elements). A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Treatment: Transfected cells are treated with varying concentrations of 3-OH-KYNA, L-kynurenine (as a comparator), a known AhR agonist (positive control), and a vehicle (negative control).
-
Incubation: Cells are incubated for a defined period (e.g., 4-24 hours) to allow for AhR activation and subsequent luciferase expression.
-
Cell Lysis: The cells are lysed to release the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luciferase activity is normalized to the control reporter activity. The fold induction of luciferase activity by the test compounds is calculated relative to the vehicle control.
STAT1 Phosphorylation Western Blot Assay
This method is employed to determine the effect of 3-OH-KYNA on the IFN-γ-induced phosphorylation of STAT1, a key step in the pro-inflammatory signaling cascade.
-
Dendritic Cell Culture: Primary dendritic cells or a dendritic cell line are cultured under standard conditions.
-
Pre-treatment: Cells are pre-treated with different concentrations of 3-OH-KYNA or a vehicle control for a specified time.
-
Stimulation: The cells are then stimulated with a pro-inflammatory cytokine, typically Interferon-gamma (IFN-γ), for a short period (e.g., 15-30 minutes) to induce STAT1 phosphorylation.
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading of samples.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated STAT1 (pSTAT1) and total STAT1.
-
Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized. The intensity of the bands is quantified using densitometry software, and the ratio of pSTAT1 to total STAT1 is calculated to determine the extent of inhibition by 3-OH-KYNA.
Imiquimod-Induced Psoriasis Mouse Model
This in vivo model is utilized to assess the therapeutic potential of 3-OH-KYNA in a psoriasis-like inflammatory skin condition.
-
Animal Model: Typically, C57BL/6 mice are used for this model.
-
Disease Induction: A daily topical dose of imiquimod (B1671794) cream (5%) is applied to a shaved area on the back of the mice for a set number of consecutive days (e.g., 5-7 days) to induce a psoriasis-like skin inflammation.
-
Treatment: A cohort of mice receives daily treatment with 3-OH-KYNA (e.g., via intraperitoneal injection), while control groups receive a vehicle.
-
Clinical Scoring: The severity of the skin inflammation is assessed daily using a scoring system that evaluates parameters such as erythema (redness), scaling, and skin thickness.
-
Histological Analysis: At the end of the experiment, skin biopsies are collected for histological examination to assess epidermal thickness and immune cell infiltration.
-
Cytokine Analysis: Skin tissue or serum samples are collected to measure the levels of pro-inflammatory cytokines (e.g., TNF, IL-1β, IL-17) using methods like ELISA or qPCR.
-
Data Analysis: The clinical scores, histological parameters, and cytokine levels are compared between the 3-OH-KYNA-treated group and the control group to evaluate the therapeutic efficacy.
Specificity of Cellular Responses
The available data suggests that 3-OH-KYNA exhibits a specific mechanism of action primarily through the Aryl Hydrocarbon Receptor. Its ability to activate AhR at a much higher potency than its precursor L-kynurenine indicates a degree of molecular specificity.[1] The downstream effects, namely the inhibition of the IFN-γ-induced STAT1/NF-κB pathway, appear to be a direct consequence of this initial interaction.
Conclusion
This compound demonstrates a specific and potent immunomodulatory effect, primarily mediated through the activation of the Aryl Hydrocarbon Receptor and subsequent inhibition of the pro-inflammatory STAT1/NF-κB signaling pathway. The experimental data presented in this guide, comparing its activity to L-kynurenine and demonstrating its efficacy in preclinical models, underscores its potential as a selective therapeutic agent for inflammatory conditions. Further research to elucidate its full pharmacokinetic and pharmacodynamic profile, including comprehensive off-target screening, will be crucial for its clinical development.
References
comparing the antioxidant capacity of 3-OH-Kynurenamine to other antioxidants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Hydroxy-Kynurenamine's Antioxidant Performance Against Established Antioxidants.
In the quest for potent antioxidant compounds, 3-hydroxy-kynurenamine (3-OH-KYA), a metabolite of the kynurenine (B1673888) pathway, has emerged as a molecule of interest. This guide provides a comparative analysis of the antioxidant capacity of 3-OH-KYA against well-established antioxidants: Trolox (a water-soluble analog of vitamin E), ascorbic acid (vitamin C), and glutathione (B108866) (GSH). This comparison is based on available experimental data from various in vitro antioxidant assays and an exploration of the underlying signaling pathways.
Quantitative Comparison of Antioxidant Capacity
Direct comparative studies providing quantitative data for 3-OH-KYA alongside Trolox, ascorbic acid, and glutathione in standardized antioxidant assays are limited. However, existing research provides valuable insights into its relative potency.
Furthermore, computational studies using density functional theory have suggested that 3-OH-KYA possesses a high free radical scavenging activity, indicated by a lower hydroxyl bond dissociation enthalpy and ionization potential compared to several phenolic antioxidants and ascorbic acid[2].
It is important to note that the antioxidant activity of 3-OH-KYA can be concentration-dependent, exhibiting pro-oxidant effects at higher concentrations, which can lead to the production of reactive oxygen species (ROS) and depletion of glutathione[1][4].
For a comprehensive quantitative comparison, the following table compiles typical antioxidant capacity values for Trolox, ascorbic acid, and glutathione from various studies. The absence of 3-OH-KYA in this table highlights the need for further direct comparative research using standardized assays.
| Antioxidant | ORAC (µM TE/µM) | ABTS (IC50, µM) | DPPH (IC50, µM) |
| Trolox | 1.00 (by definition) | Varies by study | Varies by study |
| Ascorbic Acid | ~0.5 | Varies by study | Varies by study |
| Glutathione | Varies by study | Varies by study | Varies by study |
Signaling Pathways in Antioxidant Defense
The antioxidant effects of these compounds are not solely based on direct radical scavenging but also involve the modulation of cellular signaling pathways, primarily the Keap1-Nrf2/ARE pathway, a master regulator of the antioxidant response.
3-Hydroxy-Kynurenamine (3-OH-KYA):
Emerging evidence suggests that 3-OH-KYA can stimulate the synthesis and activation of the transcription factor Nrf2[5]. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.
Antioxidant signaling pathway of 3-OH-KYA.
Ascorbic Acid (Vitamin C) and Glutathione (GSH):
Both ascorbic acid and glutathione are integral components of the cellular antioxidant defense system and are also known to modulate the Keap1-Nrf2/ARE pathway. They can directly scavenge ROS, which in turn can lead to the dissociation of the Nrf2-Keap1 complex and subsequent activation of the Nrf2 pathway.
General antioxidant signaling of Ascorbic Acid and Glutathione.
Experimental Protocols
Standardized protocols are crucial for the accurate and reproducible assessment of antioxidant capacity. Below are the methodologies for the key experiments cited in the evaluation of antioxidant performance.
1. Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe (typically fluorescein) induced by a peroxyl radical generator (such as AAPH).
-
Reagents: Fluorescein (B123965) sodium salt, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), Trolox standard, phosphate (B84403) buffer (pH 7.4).
-
Procedure:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
In a 96-well microplate, add the antioxidant sample or Trolox standard at various concentrations.
-
Add the fluorescein working solution to each well.
-
Initiate the reaction by adding the AAPH solution.
-
Measure the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
-
Data Analysis: Calculate the area under the fluorescence decay curve (AUC). The net AUC is the AUC of the sample minus the AUC of the blank. The antioxidant capacity is expressed as Trolox Equivalents (TE).
ORAC experimental workflow.
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagents: ABTS diammonium salt, potassium persulfate, Trolox standard, ethanol (B145695) or phosphate buffer.
-
Procedure:
-
Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and allowing it to stand in the dark.
-
Dilute the ABTS•+ stock solution with ethanol or buffer to a specific absorbance at 734 nm.
-
Add the antioxidant sample or Trolox standard to the diluted ABTS•+ solution.
-
Measure the decrease in absorbance at 734 nm after a set incubation time.
-
-
Data Analysis: Calculate the percentage of inhibition of ABTS•+ and determine the IC50 value (the concentration of the antioxidant required to inhibit 50% of the ABTS•+). The results can also be expressed as TEAC.
ABTS experimental workflow.
3. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents: DPPH, methanol (B129727) or ethanol, antioxidant sample or standard (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol.
-
Add the antioxidant sample or standard at various concentrations to the DPPH solution.
-
Incubate the mixture in the dark for a specific period.
-
Measure the decrease in absorbance at ~517 nm.
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
DPPH experimental workflow.
Conclusion
3-Hydroxy-kynurenamine demonstrates significant potential as a potent antioxidant, with preliminary evidence suggesting superior peroxyl radical scavenging activity compared to Trolox. Its mechanism of action appears to involve both direct radical scavenging and the activation of the endogenous antioxidant response through the Nrf2 signaling pathway. However, a comprehensive understanding of its comparative efficacy requires further investigation with direct, quantitative comparisons against a broader range of established antioxidants using standardized assays. The dual nature of 3-OH-KYA, exhibiting both antioxidant and pro-oxidant properties depending on concentration, warrants careful consideration in future research and potential therapeutic applications.
References
- 1. 3-hydroxykynurenine is a ROS-inducing cytotoxic tryptophan metabolite that disrupts the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical Characterization of Kynurenine Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro evidence for an antioxidant role of 3-hydroxykynurenine and 3-hydroxyanthranilic acid in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
3-OH-Kynurenamine's Potency in Activating the Aryl Hydrocarbon Receptor Compared to Other Kynurenines
A detailed comparison for researchers and drug development professionals.
The activation of the aryl hydrocarbon receptor (AhR) by metabolites of the kynurenine (B1673888) pathway is a rapidly evolving area of research with significant implications for immunology, oncology, and neurobiology. Among these metabolites, 3-hydroxy-kynurenamine (3-OH-KYNA) has emerged as a notable activator of AhR. This guide provides a comparative analysis of 3-OH-KYNA and other kynurenine pathway metabolites in their ability to activate the AhR, supported by available experimental data.
Quantitative Comparison of AhR Activation by Kynurenines
The following table summarizes the available quantitative and qualitative data on the activation of the Aryl Hydrocarbon Receptor by various kynurenine pathway metabolites.
| Kynurenine Metabolite | AhR Activation Potency (EC50) | Relative Potency | Reference Compound |
| 3-Hydroxy-Kynurenamine (3-OH-KYNA) | Not Reported | ~6.5 times higher than L-Kynurenine[1] | L-Kynurenine |
| L-Kynurenine (L-Kyn) | ~13 µM[2][3] | - | - |
| Kynurenic Acid (KYNA) | More potent than L-Kynurenine[4] | Not Reported | L-Kynurenine |
| Xanthurenic Acid (XANA) | Activator[5][6][7][8] | Not Reported | - |
| Cinnabarinic Acid (CA) | Activator[7][9][10][11] | Not Reported | - |
| 6-Formylindolo[3,2-b]carbazole (FICZ) | 36 pM[2] | Highly Potent | - |
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR, which is part of a protein complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. Inside the nucleus, AhR heterodimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trace derivatives of kynurenine potently activate the aryl hydrocarbon receptor (AHR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aryl hydrocarbon receptor in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. How Ah Receptor Ligand Specificity Became Important in Understanding Its Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of Circulating Host and Microbial Tryptophan Metabolites Toward Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the aryl hydrocarbon receptor by gut phenolic metabolites: A strategy towards gut inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cinnabarinic acid - Wikipedia [en.wikipedia.org]
- 10. Identification of Cinnabarinic Acid as a Novel Endogenous Aryl Hydrocarbon Receptor Ligand That Drives IL-22 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Cinnabarinic Acid as a Novel Endogenous Aryl Hydrocarbon Receptor Ligand That Drives IL-22 Production | PLOS One [journals.plos.org]
Navigating the Kynurenine Pathway: A Comparative Guide to Metabolomic Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of the kynurenine (B1673888) pathway is crucial for advancing studies in neurodegenerative diseases, cancer, and autoimmune disorders. This guide provides a comparative overview of metabolomic approaches to studying this pathway, focusing on data from Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and offers detailed experimental protocols to support your research.
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, producing a cascade of neuroactive and immunomodulatory metabolites.[1] Dysregulation of this pathway has been implicated in a wide range of pathologies, making the accurate quantification of its metabolites a key area of research.[2][3] This guide offers a comparative look at the analytical methods used to measure these metabolites and presents quantitative data from recent studies.
Comparative Analysis of Kynurenine Pathway Metabolites
The selection of an analytical platform is a critical step in metabolomic studies of the kynurenine pathway. While various techniques are available, LC-MS/MS has emerged as the most widely used due to its high sensitivity and selectivity in complex biological matrices.[4]
Analytical Platform Overview
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for the simultaneous quantification of multiple kynurenine pathway metabolites.[3] Its advantages include excellent separation capabilities, high selectivity, specificity, and sensitivity, requiring only small sample volumes.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be employed for the analysis of kynurenine pathway metabolites, sometimes offering high sensitivity for specific compounds. However, it often requires a derivatization step to make the metabolites volatile, which can add complexity to the workflow.[6]
-
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: While less sensitive and specific than mass spectrometry-based methods, HPLC with UV or fluorescence detection can be a cost-effective option for quantifying some of the more abundant kynurenine pathway metabolites.[7]
Due to the prevalence and comprehensiveness of LC-MS/MS in recent literature, the following quantitative data is based on studies employing this methodology.
Quantitative Data Summary
The following tables summarize quantitative data for key kynurenine pathway metabolites in healthy individuals, providing a baseline for comparative studies.
Table 1: Comparison of Kynurenine Pathway Metabolite Concentrations in Serum and Plasma of Healthy Adults (18-30 years)
| Metabolite | Serum Concentration (µM) | Plasma Concentration (µM) | % Difference (Serum vs. Plasma) |
| Tryptophan (TRP) | 60.52 ± 15.38 | 51.45 ± 10.47 | ≤ 10% |
| Kynurenine (KYN) | 1.96 ± 0.51 | 1.82 ± 0.54 | ≤ 10% |
| Kynurenic Acid (KYNA) | Data not available | Data not available | ≤ 10% |
| 3-Hydroxykynurenine (3-HK) | Data not available | Data not available | ≤ 10% |
| Quinolinic Acid (QUIN) | Data not available | Data not available | ≤ 10% |
Data presented as grand mean ± standard deviation from a meta-analysis of 120 studies.[7] The percentage difference is based on a study of 120 healthy young adults which found serum concentrations to be ≤ 10% different from plasma concentrations for all measured kynurenine metabolites.[8]
Table 2: Gender-Based Comparison of Kynurenine Pathway Metabolite Concentrations in Healthy Young Adults (18-30 years)
| Metabolite | Male Concentration | Female Concentration | Key Finding |
| Tryptophan (TRP) | Higher | Lower | Men had 8-18% higher levels.[8] |
| Kynurenine (KYN) | Higher | Lower | Men had 8-18% higher levels.[8] |
| Kynurenic Acid (KYNA) | Higher | Lower | Men had 8-18% higher levels.[8] |
| 3-Hydroxykynurenine (3-HK) | No significant difference | No significant difference | |
| Quinolinic Acid (QUIN) | No significant difference | No significant difference |
Findings are from a study of 120 healthy young adults.[8]
Visualizing the Kynurenine Pathway and Experimental Workflow
To aid in the understanding of the kynurenine pathway and the typical metabolomics workflow, the following diagrams are provided.
Caption: The Kynurenine Pathway highlighting key enzymes and neuroactive metabolites.
Caption: A typical workflow for comparative metabolomics of the kynurenine pathway.
Detailed Experimental Protocols
The following protocols are based on validated LC-MS/MS methods for the quantification of kynurenine pathway metabolites in human plasma and serum.[9][10]
Sample Preparation: Protein Precipitation for Plasma/Serum
-
Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.
-
Internal Standard Addition: Add an appropriate volume of an internal standard solution containing isotopically labeled analogues of the target metabolites.
-
Protein Precipitation: Add 200 µL of ice-cold methanol.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 18,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 18,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 or biphenyl (B1667301) column is commonly used for the separation of kynurenine pathway metabolites.[8] A biphenyl column may offer improved retention for some metabolites.[8]
-
Mobile Phase A: Water with 0.1% or 0.2% formic acid.[8]
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% or 0.2% formic acid.[8]
-
Gradient Elution: A gradient elution is typically employed to separate the metabolites with varying polarities. The specific gradient profile will depend on the column and the specific metabolites being targeted.
-
Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification, with specific precursor-to-product ion transitions optimized for each metabolite and internal standard.
Note: It is crucial to validate the analytical method in the specific biological matrix of interest to ensure accuracy, precision, and reliability of the quantitative data.[10] This includes assessing linearity, limits of detection and quantification, matrix effects, and recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. feradical.utsa.edu [feradical.utsa.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. GC/MS/MS DETECTION OF EXTRACELLULAR KYNURENINE AND RELATED METABOLITES IN NORMAL AND LESIONED RAT BRAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.au.dk [pure.au.dk]
- 8. Validation of LC-MS/MS methods for quantitative analysis of kynurenine pathway metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
validating the link between elevated 3-OH-Kynurenamine and disease pathology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the evidence linking elevated levels of 3-hydroxykynurenine (3-OH-Kyn), a neurotoxic metabolite of the kynurenine (B1673888) pathway, to the pathology of various diseases. We present quantitative data from clinical studies, compare analytical methods for its detection, and provide detailed experimental protocols for assessing its pathological effects.
Elevated 3-OH-Kyn: A Common Thread in Diverse Pathologies
Increased concentrations of 3-OH-Kyn have been identified as a significant factor in the pathophysiology of a range of diseases, most notably neurodegenerative disorders, but also extending to cardiovascular and inflammatory conditions. This metabolite exerts its toxic effects primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[1][2]
Comparative Analysis of 3-OH-Kyn Levels Across Diseases
The following tables summarize the quantitative findings from various studies, comparing the levels of 3-OH-Kyn in patients with different diseases to healthy controls. These values, obtained from plasma, cerebrospinal fluid (CSF), and brain tissue, highlight the consistent elevation of this neurotoxin in pathological states.
Table 1: 3-Hydroxykynurenine Concentrations in Neurodegenerative Diseases
| Disease | Sample Type | Patient Concentration (Mean ± SD/SEM) | Control Concentration (Mean ± SD/SEM) | Fold Change/Significance | Reference |
| Alzheimer's Disease | Serum | Markedly Increased (p < 0.0001) | - | - | Schwarz et al., 2013 |
| CSF | Lower in patients (SMD = -1.28) | - | p = 0.020 | Sarfi et al., 2022[3] | |
| Parkinson's Disease | Plasma | Significantly Higher (p = 0.000005) | - | - | Heilman et al., 2020[4] |
| CSF | 1.2 nM (log-transformed) | 0.93 nM (log-transformed) | p = 0.039 | Reference | |
| Huntington's Disease | Brain (Caudate) | Substantially Increased | - | - | Pearson & Reynolds, 1992[3] |
| Brain (Putamen) | Substantially Increased | - | - | Pearson & Reynolds, 1992[3] | |
| Brain (Cortex) | Substantially Increased | - | - | Pearson & Reynolds, 1992[3] |
Table 2: 3-Hydroxykynurenine Concentrations in Other Diseases
| Disease | Sample Type | Patient Concentration (Median/Range) | Control Concentration (Median/Range) | Correlation/Significance | Reference |
| Cardiovascular Disease | Plasma | Positively associated with mortality | - | HR for highest vs. lowest quartile: 1.19-1.60 | Eussen et al., 2016[5][6] |
| Heart Failure | Plasma | Higher in patients | Lower in controls | Associated with increased mortality | Zettergen et al., 2020 |
| Acute Pancreatitis | Plasma | Mild: 13.5 ng/mL; Moderate: 20.1 ng/mL; Severe: 21.0 ng/mL (Peak) | - | Correlated with APACHE II scores (p < 0.001) | Mole et al., 2016[7] |
Analytical Methods for 3-OH-Kyn Quantification: A Comparative Overview
Accurate measurement of 3-OH-Kyn is crucial for research and clinical applications. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods.
Table 3: Comparison of Analytical Methods for 3-OH-Kyn Detection
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery | Key Advantages | Key Disadvantages |
| HPLC-ECD | Lower than HPLC-UV and LC-MS/MS | - | - | High sensitivity for electroactive compounds | Requires sample pre-treatment to reduce interference |
| LC-MS/MS | 5 nmol/L (plasma) | - | >91% | High specificity and sensitivity, allows for multiplex analysis | Higher equipment cost |
Experimental Protocols
To facilitate reproducible research, we provide detailed protocols for key experiments used to validate the pathological role of 3-OH-Kyn.
Protocol 1: Quantification of 3-OH-Kyn in Plasma using HPLC-ECD
1. Sample Preparation:
- To 1 ml of plasma, add an internal standard (e.g., N-acetyl-5-hydroxytryptamine).
- Precipitate proteins by adding 200 µl of 2M perchloric acid.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Filter the supernatant through a 0.22 µm filter.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: 0.1 M sodium acetate (B1210297) buffer (pH 4.5) containing 5% methanol.
- Flow Rate: 1.0 ml/min.
- Temperature: 30°C.
3. Electrochemical Detection:
- Working Electrode: Glassy carbon electrode.
- Potential: +0.65 V vs. Ag/AgCl reference electrode.
4. Quantification:
- Construct a standard curve using known concentrations of 3-OH-Kyn.
- Calculate the concentration in samples by comparing the peak area ratio of 3-OH-Kyn to the internal standard against the standard curve.
Protocol 2: In Vitro Neurotoxicity Assessment of 3-OH-Kyn
This protocol outlines the use of the SH-SY5Y human neuroblastoma cell line to assess the neurotoxic effects of 3-OH-Kyn.
1. Cell Culture:
- Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
2. Treatment:
- Seed cells in 96-well plates at a density of 1 x 10^4 cells/well.
- After 24 hours, replace the medium with fresh medium containing varying concentrations of 3-OH-Kyn (e.g., 10 µM to 500 µM).
- Include a vehicle control (medium without 3-OH-Kyn).
- Incubate for 24-48 hours.
3. Assessment of Cytotoxicity (MTT Assay):
- Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 µl of DMSO to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.
4. Measurement of Reactive Oxygen Species (ROS):
- After treatment with 3-OH-Kyn, wash the cells with PBS.
- Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
- Wash the cells with PBS.
- Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence microplate reader.
5. Apoptosis Detection (Caspase-3 Activity Assay):
- Lyse the treated cells and collect the supernatant.
- Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
- Incubate at 37°C for 1-2 hours.
- Measure the absorbance at 405 nm.
- The increase in absorbance is proportional to the caspase-3 activity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams are provided.
Signaling Pathway of 3-OH-Kyn-Induced Neurotoxicity
Caption: 3-OH-Kyn induces apoptosis via oxidative stress.
Experimental Workflow for 3-OH-Kyn Neurotoxicity Assessment
References
- 1. caspase3 assay [assay-protocol.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 3-hydroxykynurenine in human brain and plasma by high-performance liquid chromatography with electrochemical detection. Increased concentrations in hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the In Vitro Efficacy of Kynurenine Pathway Inhibitors Targeting 3-Hydroxykynurenine Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro efficacy of small molecule inhibitors targeting key enzymes that modulate the levels of 3-hydroxykynurenine (3-HK), a neuroactive metabolite in the kynurenine (B1673888) pathway. The enzymes of focus are Kynurenine-3-Monooxygenase (KMO), which synthesizes 3-HK, and Kynureninase (KYNU), which degrades it. Dysregulation of the kynurenine pathway and altered levels of 3-HK have been implicated in a variety of neurological disorders, making these enzymes attractive targets for therapeutic intervention.
The Kynurenine Pathway and the Role of 3-Hydroxykynurenine
The kynurenine pathway is the primary metabolic route for tryptophan in the body. A critical juncture in this pathway is the conversion of kynurenine to 3-hydroxykynurenine by KMO. 3-HK can then be further metabolized by kynureninase. An imbalance in this pathway can lead to the accumulation of neurotoxic metabolites. Therefore, inhibiting KMO or modulating KYNU activity presents a promising strategy for restoring balance and potentially treating associated pathologies.
In Vitro Efficacy of Kynurenine-3-Monooxygenase (KMO) Inhibitors
A number of small molecule inhibitors have been developed to target KMO. Their in vitro efficacy is typically reported as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
| Inhibitor | Target Species | IC50 (nM) | Assay Type | Reference |
| GSK180 | Human | ~6 | Recombinant KMO Assay | [1] |
| Rat | 7000 | Cellular KMO Assay | [1] | |
| Ro 61-8048 | Rat | 37 | Radioenzymatic Assay | [2] |
| UPF-648 | Human | 20 | Recombinant KMO Assay | [2] |
| m-Nitrobenzoyl alanine (B10760859) (m-NBA) | Rat | 900 | Enzyme Inhibition Assay | [2][3] |
| Ianthellamide A | - | 1500 | - | [4] |
| 3,5-dibromo-L-kynurenine | - | 1200 (Ki) | - | [5] |
| PNU-168754 | - | 40 | - | [5] |
| GSK 366 | Human | 2.3 | - | [5] |
| P. fluorescens | 0.7 | - | [5] | |
| 5-(3-nitrobenzyl)-1H-tetrazole | - | 6300 | RapidFire Mass Spectrometry | [5] |
| Diclofenac | - | 13600 | - | [5] |
In Vitro Efficacy of Kynureninase (KYNU) Inhibitors
The development of specific and potent inhibitors for kynureninase is an emerging area of research. While fewer compounds have been extensively characterized compared to KMO inhibitors, some have shown promise in in vitro assays.
| Inhibitor | IC50 (µM) | Comments | Reference |
| Nicotinylalanine | 800 | Also inhibits KMO (IC50 = 900 µM) | [6] |
| m-Nitrobenzoylalanine | 100 | Primarily a KMO inhibitor (IC50 = 0.9 µM) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for assessing the inhibition of KMO and KYNU.
Protocol 1: In Vitro Kynurenine-3-Monooxygenase (KMO) Inhibition Assay (Non-Radioactive, Spectrophotometric)
This protocol is adapted from commercially available inhibitor screening kits and provides a general framework for measuring KMO inhibition by monitoring the consumption of the cofactor NADPH.[2][7]
Materials:
-
Recombinant human KMO enzyme
-
KMO Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of L-Kynurenine and NADPH in KMO Assay Buffer.
-
In a 96-well plate, add the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant KMO enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the L-Kynurenine and NADPH solution to all wells.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) to monitor the decrease in NADPH concentration.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Kynureninase (KYNU) Inhibition Assay (Fluorometric)
This protocol is based on a commercially available kynureninase inhibitor screening kit.[1] It measures the fluorescence of the product formed from the cleavage of 3-hydroxy-DL-kynurenine.
Materials:
-
Recombinant human KYNU enzyme
-
KYNU Assay Buffer
-
3-Hydroxy-DL-kynurenine (3-HK) (substrate)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 315 nm, Emission: 415 nm)
Procedure:
-
Prepare a stock solution of the 3-HK substrate in KYNU Assay Buffer.
-
In a 96-well black microplate, add the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant KYNU enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for a specified time to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the 3-HK substrate solution to all wells.
-
Incubate the plate at room temperature for a set period (e.g., 60 minutes).
-
Measure the fluorescence at an excitation wavelength of 315 nm and an emission wavelength of 415 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the inhibitor concentrations and fit the data to determine the IC50 value.
Conclusion
The in vitro evaluation of KMO and KYNU inhibitors is a critical step in the development of novel therapeutics for a range of neurological and other disorders. This guide provides a comparative overview of the efficacy of several inhibitors and detailed protocols to aid researchers in their screening and characterization efforts. The continued development of potent and selective inhibitors for these key enzymes in the kynurenine pathway holds significant promise for future drug discovery.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An in vitro investigation of l-kynurenine, quinolinic acid, and kynurenic acid on B16 F10 melanoma cell cytotoxicity and morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinolinate Phosphoribosyltransferase Promotes Invasiveness of Breast Cancer Through Myosin Light Chain Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-OH-Kynurenamine: A Procedural Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle 3-OH-Kynurenamine with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the solid compound or its solutions should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[4] An eyewash station and safety shower should be readily accessible.[4]
Step-by-Step Disposal Protocol
The proper disposal of this compound should adhere to the hazardous waste regulations established by institutions and local authorities. The following steps provide a general framework for its disposal:
-
Waste Identification and Classification : Treat all this compound waste as hazardous chemical waste.[5][6] This includes pure compound, contaminated solutions, and any materials used for cleaning up spills. Based on the data for 3-hydroxy-DL-kynurenine, this waste should be considered an irritant.
-
Segregation : Do not mix this compound waste with other waste streams.[7][8] It should be collected in a dedicated, properly labeled hazardous waste container.[7] Incompatible materials should be stored separately to prevent dangerous reactions.[9] For instance, store acids and bases in separate containers.[9]
-
Containerization : Use a chemically compatible container with a secure, leak-proof lid for waste collection.[8] The container must be in good condition and clearly labeled as "Hazardous Waste" with the full chemical name "this compound" and the associated hazards (e.g., Irritant).[5][7]
-
Storage : Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[6][8][9] The SAA should be a well-ventilated, cool, and dry location away from heat sources and direct sunlight.[7]
-
Disposal Request : Once the container is full or waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or equivalent department.[5][6] Do not dispose of this compound down the drain or in the regular trash.[5][7]
-
Spill Management : In the event of a spill, evacuate the area if necessary. For small spills, use an absorbent material to contain the substance, then collect it into a designated hazardous waste container.[5] Ensure proper PPE is worn during cleanup. Do not flush spills into the sewer system.[4]
Quantitative Data Summary
Due to the lack of a specific Safety Data Sheet for this compound, quantitative exposure limits and specific disposal thresholds are not available. The following table summarizes key information for the related compound, 3-hydroxy-DL-kynurenine, which should be considered as a conservative guide.
| Parameter | Value/Information | Source |
| Chemical Name | 3-hydroxy-DL-Kynurenine | |
| CAS Number | 484-78-6 | |
| Physical State | Crystalline solid | [10] |
| Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | |
| Storage Temperature | -20°C | [10] |
| Solubility | Soluble in ethanol (B145695) (~2 mg/ml), DMSO (~1 mg/ml), and dimethyl formamide (B127407) (~0.5 mg/ml) | [10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Do not allow to enter sewers/ surface or ground water. |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the following general laboratory procedures for handling and waste disposal should be adopted as a standard protocol.
Protocol: Routine Disposal of this compound Waste
-
Objective : To safely collect and store this compound waste for disposal.
-
Materials :
-
Designated hazardous waste container (chemically compatible, with lid)
-
Hazardous waste labels
-
Personal Protective Equipment (safety goggles, lab coat, gloves)
-
Chemical fume hood
-
-
Procedure :
-
Don appropriate PPE before handling any waste.
-
Perform all waste consolidation activities within a chemical fume hood.
-
Carefully transfer solid this compound waste into the designated hazardous waste container.
-
For solutions, carefully pour the liquid waste into the designated container, avoiding splashes.
-
Securely close the container lid after each addition of waste.
-
Ensure the hazardous waste label is complete and accurate, including the chemical name and accumulation start date.
-
Store the container in the designated satellite accumulation area.
-
When the container is full or the project is complete, contact your institution's EHS for waste pickup.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. 3-Hydroxykynurenamine | C9H12N2O2 | CID 440736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-hydroxy-L-kynurenamine is an immunomodulatory biogenic amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
